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Core Science & Biosynthesis

Foundational

3-Bromoimidazo[1,2-a]pyridin-7-ol: A Bifunctional Scaffold for Medicinal Chemistry

Topic: 3-Bromoimidazo[1,2-a]pyridin-7-ol: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromoimidazo[1,2-a]pyridin-7-ol: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1][2][3]

Abstract

3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) represents a high-value heterocyclic building block characterized by its orthogonal reactivity profiles.[1][2][3][4][5] As a member of the "privileged" imidazo[1,2-a]pyridine class, it serves as a critical intermediate in the synthesis of GABA receptor modulators, antiviral agents, and kinase inhibitors. This guide provides a comprehensive technical analysis of its structural dynamics, including tautomeric equilibria, validated synthetic protocols, and its utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[1][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Bromoimidazo[1,2-a]pyridin-7-ol
CAS Number 1784976-57-3
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES OC1=CC2=NC=C(Br)N2C=C1
Appearance Off-white to pale yellow solid
Structural Dynamics and Tautomerism

A critical feature of 7-substituted imidazo[1,2-a]pyridines is their potential for tautomerism.[1][2] Unlike the stable C-3 or C-6 derivatives, the 7-hydroxy variant exists in an equilibrium between the enol form (7-hydroxy) and the keto form (7(1H)-one) .[1][2]

  • Enol Form (A): Predominant in non-polar solvents and essential for O-alkylation reactions.[1][2]

  • Keto Form (B): Favored in polar protic solvents; resembles a vinylogous amide.

This equilibrium dictates the regioselectivity of alkylation reactions (O- vs. N-alkylation) and must be controlled via solvent selection and base strength.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (7-Hydroxy) Keto Keto Form (7(1H)-one) Enol->Keto Polar Solvents

Caption: Equilibrium between the aromatic enol form and the polar keto form, influencing reactivity.

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

The synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol typically follows a linear sequence:

  • Cyclization: Condensation of 2-amino-4-hydroxypyridine (or its protected ether) with a haloaldehyde/ketone.[1][2]

  • Bromination: Electrophilic aromatic substitution (S_EAr) at the C-3 position.[1][2]

Validated Laboratory Protocol

Objective: Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol from Imidazo[1,2-a]pyridin-7-ol.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridin-7-ol (1.0 equiv)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Imidazo[1,2-a]pyridin-7-ol and anhydrous MeCN. Cool the suspension to 0 °C using an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Note: Slow addition prevents over-bromination at the activated C-6 or C-8 positions.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS.[1][2] The C-3 position is highly nucleophilic, making this reaction rapid.[1]

  • Quenching: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography due to the compound's polarity.

Mechanistic Insight: The nitrogen bridgehead activates the C-3 position toward electrophilic attack.[1][2] The 7-OH group further enriches the electron density of the ring system, necessitating precise stoichiometric control of NBS to avoid poly-bromination.[1][2]

Synthesis SM 2-Amino-4- hydroxypyridine Step1 Cyclization (Chlorooctaldehyde) SM->Step1 Int Imidazo[1,2-a] pyridin-7-ol Step1->Int Step2 Bromination (NBS, MeCN) Int->Step2 Prod 3-Bromoimidazo [1,2-a]pyridin-7-ol Step2->Prod

Caption: Two-step synthetic pathway: Cyclization followed by regioselective C-3 bromination.

Physicochemical Properties[2][7]

PropertyValue/Description
Melting Point >200 °C (Decomposes)
LogP (Predicted) ~1.03 (Hydrophilic due to OH)
pKa (OH group) ~9.5 (Predicted, acidic phenol-like)
pKa (N-1) ~3.5 (Basic pyridine nitrogen)
Solubility Soluble in DMSO, DMF, Methanol; Poor in Hexanes, DCM

Reactivity & Functionalization[1][2][6][8]

This scaffold offers two distinct "handles" for diversification, enabling the rapid construction of chemical libraries.

C-3 Palladium-Catalyzed Coupling

The C-3 bromine bond is chemically labile in the presence of Pd(0) catalysts.[1][2]

  • Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.[1][2][6]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80 °C.

  • Sonogashira: Introduces alkynes.

  • Buchwald-Hartwig: Amination at C-3 is possible but less common than C-C bond formation.[1][2]

C-7 Nucleophilic Substitution / Alkylation

The 7-hydroxyl group allows for ether formation, modifying solubility and potency.[1][2]

  • O-Alkylation: Use mild bases (K₂CO₃) and alkyl halides in DMF to favor the O-alkyl product over the N-alkyl pyridone.[1][2]

  • Mitsunobu Reaction: Allows for stereoselective ether formation using alcohols.[2]

Reactivity cluster_C3 C-3 Reactivity (Bromine) cluster_C7 C-7 Reactivity (Hydroxyl) Core 3-Bromoimidazo[1,2-a] pyridin-7-ol Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Alkynylation) Core->Sono Pd/Cu, Alkyne Ether O-Alkylation (Ether synthesis) Core->Ether R-X, K2CO3 Mitsu Mitsunobu (Chiral ethers) Core->Mitsu R-OH, DIAD, PPh3

Caption: Orthogonal reactivity map showing C-3 metal-catalyzed coupling and C-7 nucleophilic functionalization.[1][2]

Applications in Drug Discovery[10]

The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in marketed drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The 3-bromo-7-ol derivative is specifically utilized for:

  • Kinase Inhibition: The C-3 aryl derivatives (formed via Suzuki coupling) often occupy the ATP-binding pocket of kinases.[1][2] The 7-OH group can be functionalized to reach the solvent-exposed region or form H-bonds with the hinge region.[1][2]

  • Infectious Disease: Derivatives have shown activity against Mycobacterium tuberculosis (anti-TB) and various fungal strains.

  • PET Imaging: The 7-OH position is a prime site for attaching radiolabels (e.g., ¹¹C-methoxy or ¹⁸F-fluoroalkyl chains) for neurological imaging.[1][2]

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (bromine bond can undergo photolysis).

References

  • Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyridine Product Specification.[1][2]Link

  • Bagdi, A. K., et al. (2015). "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link

  • BLD Pharm. 3-Bromoimidazo[1,2-a]pyridin-7-ol MSDS & Properties.[1][2][4]Link

  • Koubachi, J., et al. (2009). "Regioselective bromination of imidazo[1,2-a]pyridine derivatives." Tetrahedron Letters. (General reactivity reference).

Sources

Exploratory

Technical Monograph: 3-Bromo-7-hydroxyimidazo[1,2-a]pyridine

The following technical guide details the chemical identity, synthesis, and application of 3-bromo-7-hydroxyimidazo[1,2-a]pyridine . CAS Registry Number: 1784976-57-3 Document Type: Technical Reference & Synthesis Guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-bromo-7-hydroxyimidazo[1,2-a]pyridine .

CAS Registry Number: 1784976-57-3 Document Type: Technical Reference & Synthesis Guide Version: 1.0[1]

Executive Summary

3-Bromo-7-hydroxyimidazo[1,2-a]pyridine (CAS 1784976-57-3) is a halogenated heterocyclic scaffold belonging to the imidazo[1,2-a]pyridine class.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, anti-infective agents (specifically anti-tubercular), and GABA receptor modulators. Its structural significance lies in the C3-bromine atom, which provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the C7-hydroxyl group, which functions as a hydrogen bond donor/acceptor or a site for further etherification to tune solubility and pharmacokinetic properties.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Parameter Data / Specification
CAS Number 1784976-57-3
IUPAC Name 3-Bromoimidazo[1,2-a]pyridin-7-ol
Synonyms 3-Bromo-7-hydroxyimidazo[1,2-a]pyridine; 3-bromoimidazo[1,2-a]pyridin-7-ol
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES OC1=CC(Br)=CN2C=CC=C12 (Tautomeric representation may vary)
InChI Key Specific key varies by tautomer, typically analogous to:XVUCNKOQDLZUQY...
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol mixtures
pKa (Predicted) ~8.5 (Phenolic OH), ~3.5 (Pyridine N)

Synthetic Methodologies

The synthesis of 3-bromo-7-hydroxyimidazo[1,2-a]pyridine is best approached via a Protection-Cyclization-Bromination-Deprotection strategy.[1] While direct bromination of the hydroxy-heterocycle is possible, it often leads to oxidative byproducts or regioselectivity issues due to the electron-rich nature of the phenol.[1]

Route A: The Methoxy-Protection Pathway (Recommended)

This route ensures high regioselectivity at the C3 position and prevents O-bromination.[1]

Step 1: Cyclization
  • Precursor: 2-Amino-4-methoxypyridine.[1]

  • Reagent: Chloroacetaldehyde (50% aq. solution).

  • Conditions: Reflux in Ethanol or n-Butanol with NaHCO₃ for 4–6 hours.

  • Mechanism: Nucleophilic attack of the pyridine ring nitrogen on the aldehyde, followed by ring closure by the exocyclic amine.

  • Product: 7-Methoxyimidazo[1,2-a]pyridine.[1]

Step 2: Regioselective Bromination
  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Acetonitrile (ACN) or DCM.

  • Conditions: 0°C to Room Temperature, 1–2 hours.

  • Rationale: The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring.[1] NBS provides a controlled source of electrophilic bromine.

  • Product: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine.[1]

Step 3: Demethylation [1]
  • Reagent: Boron Tribromide (BBr₃) or HBr in Acetic Acid.

  • Conditions:

    • BBr₃: DCM, -78°C to RT.[1] (Anhydrous conditions required).

    • HBr/AcOH: Reflux (Robust, but harsher).

  • Product: 3-Bromo-7-hydroxyimidazo[1,2-a]pyridine .[1]

Experimental Protocol (Step-by-Step)

1. Synthesis of 7-Methoxyimidazo[1,2-a]pyridine:

Dissolve 2-amino-4-methoxypyridine (10 mmol) in Ethanol (20 mL). Add Chloroacetaldehyde (15 mmol, 50% wt in water) and NaHCO₃ (12 mmol). Reflux the mixture for 6 hours. Monitor by TLC.[1][2] Upon completion, concentrate the solvent, neutralize with sat. NaHCO₃, and extract with DCM. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (EtOAc/Hexane).

2. Bromination to 3-Bromo-7-methoxyimidazo[1,2-a]pyridine:

Dissolve the intermediate from Step 1 (5 mmol) in Acetonitrile (15 mL). Cool to 0°C. Add NBS (5.2 mmol) portion-wise over 10 minutes. Stir at RT for 1 hour. The product may precipitate or require aqueous workup (Water/EtOAc extraction).

3. Demethylation to Target (CAS 1784976-57-3):

Dissolve 3-bromo-7-methoxyimidazo[1,2-a]pyridine (2 mmol) in anhydrous DCM (10 mL) under Nitrogen.[1] Cool to -78°C. Slowly add BBr₃ (1M in DCM, 6 mmol). Allow to warm to RT overnight. Quench carefully with Methanol at 0°C. Concentrate and neutralize with NaHCO₃ solution. The solid product is collected by filtration or extracted with EtOAc/MeOH (9:1).

Synthesis Workflow Diagram

Synthesispathway Start 2-Amino-4-methoxypyridine (Starting Material) Inter1 7-Methoxyimidazo[1,2-a]pyridine (Cyclized Core) Start->Inter1 ClCH2CHO, NaHCO3 Reflux (Cyclization) Inter2 3-Bromo-7-methoxyimidazo[1,2-a]pyridine (Protected Intermediate) Inter1->Inter2 NBS, ACN 0°C (Bromination) Target 3-Bromo-7-hydroxyimidazo[1,2-a]pyridine (CAS 1784976-57-3) Inter2->Target BBr3, DCM -78°C (Demethylation)

Figure 1: Step-wise synthetic pathway for CAS 1784976-57-3 utilizing a protection-deprotection strategy.

Medicinal Chemistry Applications

The 3-bromo-7-hydroxyimidazo[1,2-a]pyridine scaffold functions as a "privileged structure" in drug discovery.[1]

Structure-Activity Relationship (SAR) Logic
  • C3-Bromine (Functionalization Vector): This is the primary site for diversity generation.[1]

    • Suzuki Coupling:[1] Introduction of aryl/heteroaryl groups to target the hydrophobic pocket of kinases.

    • Sonogashira Coupling: Introduction of alkynes for rigid linker systems.[1]

  • C7-Hydroxyl (Solubility/Interaction Vector):

    • H-Bonding: Can act as a donor to residues like Asp or Glu in enzyme active sites.

    • Etherification:[1] Can be alkylated to introduce solubilizing groups (e.g., morpholine-ethoxy chains) to improve DMPK profiles.[1]

  • N1-Bridgehead Nitrogen: Essential for hydrogen bonding in the hinge region of kinase ATP-binding pockets.[1]

Target Classes
  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP.[1] Derivatives are explored for p38 MAPK, PI3K, and CDK inhibition.

  • Anti-Tubercular Agents: Analogs of this scaffold have shown efficacy against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the electron transport chain.[1]

  • GABA-A Receptor Modulators: Historically, this class (e.g., Zolpidem) binds to the benzodiazepine site; the 7-hydroxy derivatives offer a pathway to subtype-selective ligands.[1]

SAR Logic Diagram

SAR_Logic Core Imidazo[1,2-a]pyridine Scaffold C3_Pos C3-Position (Bromine) Cross-Coupling Site Core->C3_Pos C7_Pos C7-Position (Hydroxyl) H-Bond Donor / Solubilization Core->C7_Pos N_Bridge Bridgehead Nitrogen Hinge Binder (Kinases) Core->N_Bridge App_Kinase Kinase Inhibition (ATP Mimic) C3_Pos->App_Kinase Aryl extension App_TB Anti-TB Agents (QcrB Inhibition) C7_Pos->App_TB Polar interactions N_Bridge->App_Kinase H-bond acceptor

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C3 and C7 positions.

Safety & Handling

  • Hazards: As a halogenated organic solid, treat as an irritant.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods if exposed to air/light.

  • Disposal: Halogenated organic waste streams.

References

  • BLD Pharmatech. (n.d.). 3-Bromoimidazo[1,2-a]pyridin-7-ol Product Page. Retrieved from

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. RSC Advances, 5, 1500-1510. (General synthesis grounding).
  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry.
  • Leyan Reagents. (n.d.). CAS 1784976-57-3 Product Detail. Retrieved from

Sources

Foundational

A Technical Guide to the Biological Activity of C7-Substituted Imidazopyridines: Mechanisms, Assays, and Therapeutic Potential

Abstract The imidazopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural versatility and ability to engage in diverse intermolec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural versatility and ability to engage in diverse intermolecular interactions have made it a focal point for drug discovery.[2] This guide focuses on the biological activities of imidazopyridine derivatives with substitutions at the C7-position, a modification that has been shown to be crucial for maintaining and enhancing potency.[3] We will delve into the primary therapeutic areas where these compounds show promise—oncology, inflammation, and infectious diseases. For each area, we will explore the underlying mechanisms of action, present detailed experimental workflows and protocols for their evaluation, and provide a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 7-hydroxy and other C7-substituted imidazopyridines.

The Imidazopyridine Scaffold: Significance of C7-Substitution

Imidazopyridines are bicyclic heteroaromatic compounds containing a fused imidazole and pyridine ring. Their structural similarity to purines allows them to interact with a wide array of biological targets, particularly protein kinases, making them attractive candidates for drug development.[4] The scaffold's adaptable structure permits extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies.

Recent research has highlighted the C7-position of the imidazopyridine ring as a critical site for substitution. Studies on antiviral agents, for instance, have demonstrated that introducing substituents like chloro or methyl groups at this position can lead to a 3- to 5-fold improvement in potency.[3] This enhancement is often attributed to improved binding affinity with the target protein, altered electronic properties, or favorable pharmacokinetic profiles. While this guide will touch upon various C7-substituents, the 7-hydroxy group is of particular interest due to its potential to act as a hydrogen bond donor, significantly influencing target engagement.

Anticancer Activity

Imidazopyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cell proliferation and survival.[1][5]

Mechanisms of Action

The anticancer effects of C7-substituted imidazopyridines are often multifactorial, but two predominant mechanisms have been identified:

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Imidazopyridines have been successfully designed as potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and the receptor tyrosine kinase c-Met, which are crucial for cell cycle progression and angiogenesis, respectively.[6][7] The nitrogen atoms in the heterocyclic core enhance the molecule's ability to interact with the ATP-binding pocket of these enzymes.

  • Microtubule Disruption: Several imidazopyridine conjugates have been shown to inhibit tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[8]

Experimental Workflow for Anticancer Evaluation

A systematic, multi-tiered approach is essential for evaluating the anticancer potential of novel compounds. This workflow ensures that resources are focused on the most promising candidates. The initial phase involves broad screening for cytotoxicity, followed by more detailed mechanistic assays to identify the specific mode of action.

Anticancer_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Synthesized C7-Substituted Imidazopyridine Library B High-Throughput Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on Cancer Cell Line Panel A->B Screen C Determine IC50 Values B->C Analyze D Apoptosis Assay (Annexin V/PI Staining) C->D Validate Hits (IC50 < Threshold) E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Assay (Biochemical or Cellular) D->F Elucidate Mechanism G Tubulin Polymerization Assay E->G H Lead Candidate Identification F->H G->H

Caption: Workflow for anticancer drug discovery.

In Vitro Assay Protocols

This protocol provides a robust method for initial screening of compounds to determine their cytotoxic effects on cancer cell lines.[9] The assay measures the metabolic activity of viable cells.

  • Causality: The choice of an MTT assay for primary screening is based on its cost-effectiveness, reliability, and suitability for high-throughput formats.[10] The selection of a diverse panel of cancer cell lines (e.g., breast, lung, colon) is crucial to identify compounds with broad activity or selective toxicity.[11]

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 7-hydroxy imidazopyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for the compound to exert its effect, typically two to three cell cycles.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

  • Self-Validation System:

    • Positive Control: A known cytotoxic drug (Doxorubicin) validates that the assay system can detect cell death.

    • Vehicle Control: Establishes the baseline for 100% cell viability.

    • Blank Control: Wells with medium but no cells are used to subtract background absorbance.

This biochemical assay determines the direct inhibitory effect of a compound on a specific protein kinase (e.g., c-Met, PLK1).

  • Causality: A direct enzyme inhibition assay is necessary to confirm that the observed cytotoxicity is due to the intended molecular target, rather than off-target effects.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate (a peptide that the kinase phosphorylates), and ATP according to a commercial kit's instructions (e.g., ADP-Glo™ Kinase Assay).

    • Enzyme and Inhibitor Incubation: In a 96-well plate, add the kinase enzyme and the test compound at various concentrations. Include wells for 100% activity (no inhibitor) and background (no enzyme). Incubate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Kinase Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for 30-60 minutes at 37°C.

    • Signal Detection: Add the detection reagent provided in the kit, which measures the amount of ADP produced (an indicator of kinase activity). Incubate as required.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting inhibition against compound concentration.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of various imidazopyridine derivatives from published studies.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Imidazopyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[12]
Imidazopyridine-quinoline hybrid (8)HeLa (Cervical)0.34[12]
Imidazopyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[12]
Imidazopyridine carbohydrazide (7d)HT-29 (Colon)13.4[9]
Imidazopyridine carbohydrazide (7d)MCF-7 (Breast)22.6[9]
Amide functionalized imidazopyridine (14j)A549 (Lung)0.091[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[14] Imidazopyridine derivatives have shown significant potential in modulating inflammatory responses, making them attractive candidates for treating inflammatory conditions.[15][16]

Mechanisms of Action

Imidazopyridines exert their anti-inflammatory effects primarily by inhibiting central inflammatory signaling pathways.[16]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[17][18] Certain imidazopyridine derivatives can prevent the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[15][19]

  • STAT3 Pathway Modulation: The STAT3 signaling pathway is another critical mediator of inflammation. Some compounds have been shown to decrease the phosphorylation of STAT3, inhibiting its activation and reducing the expression of inflammatory proteins.[18]

Key Signaling Pathways: NF-κB

The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. Understanding this pathway is crucial for interpreting experimental results.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NFκB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Inhibitor 7-OH-Imidazopyridine Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces Antimicrobial_Workflow A Bacterial/Fungal Strain (e.g., S. aureus, E. coli) B Prepare Standardized Inoculum (0.5 McFarland Standard) A->B D Inoculate Microplate Wells B->D C Prepare Serial Dilutions of Test Compound in Broth C->D E Incubate at 37°C for 18-24h D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Assay Protocol: Broth Microdilution for MIC Determination

This is a quantitative method and one of the most widely used for determining a compound's MIC against bacteria. [20][21]

  • Causality: The broth microdilution method is a gold standard recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). [22]It provides a quantitative result (the MIC value) which is more informative than qualitative methods like disk diffusion and is suitable for testing multiple compounds simultaneously.

  • Methodology:

    • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-hydroxy imidazopyridine compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

    • Controls:

      • Growth Control: Well containing broth and bacteria, but no compound.

      • Sterility Control: Well containing only sterile broth.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [20]

Conclusion and Future Perspectives

Imidazopyridines featuring a hydroxyl or other key substituent at the C7-position represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents is rooted in their ability to modulate critical biological pathways, including protein kinases and transcription factors like NF-κB.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of novel C7-substituted imidazopyridine derivatives. Future research should focus on expanding the SAR around the C7-position to further optimize potency and selectivity. Moreover, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to advance the most promising lead candidates from the laboratory to preclinical development. The integration of computational modeling and in silico screening can further accelerate the discovery of next-generation therapeutics based on this privileged scaffold. [7]

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. (URL: [Link])

  • Peytam, F., Emamgholipour, S., Mousavi, A., Moradi, M., Foroumadi, R., Firoozpour, L., ... & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 138, 106831. (URL: [Link])

  • Sato, Y., Onozaki, Y., Sugimoto, T., Kurihara, H., Kamijo, K., Kadowaki, C., ... & Iwasawa, Y. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & medicinal chemistry letters, 19(16), 4673-4678. (URL: [Link])

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. (URL: [Link])

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Clinical and Experimental Immunology, 4(1), 1-8. (URL: [Link])

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (URL: [Link])

  • Baskaran, R., Rao, A. D., & Rao, V. U. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 1436-1449. (URL: [Link])

  • Slideshare. (n.d.). antibiotic susceptibility testing. (URL: [Link])

  • Tanamura, S., Takeda, K., Tsuruoka, A., & Atsumi, K. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of pharmacological and toxicological methods, 46(1), 23-28. (URL: [Link])

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Rizvanov, A. A., Gilyazova, D. G., & Kiyamova, R. G. (2020). Cell-culture based test systems for anticancer drug screening. Ecancermedicalscience, 14. (URL: [Link])

  • Liu, Y., Zhang, J., Yao, H., Zhou, Y., Wang, W., Zhang, L., ... & Xu, Y. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & medicinal chemistry letters, 27(4), 917-921. (URL: [Link])

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17296-17305. (URL: [Link])

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo [4, 5-b] Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 28(1), 2-17. (URL: [Link])

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. (URL: [Link])

  • Stanković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8109. (URL: [Link])

  • Al-Ostath, A., et al. (2022). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Journal of Chemistry, 2022. (URL: [Link])

  • Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 658. (URL: [Link])

  • Senn-Bilfinger, J., et al. (2007). Synthesis and Evaluation of 7H-8,9-Dihydropyrano [2,3-c] imidazo [1,2-a] pyridines as Potassium-Competitive Acid Blockers. Journal of medicinal chemistry, 50(24), 5943-5954. (URL: [Link])

  • Yu, K. L., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS medicinal chemistry letters, 6(4), 458-463. (URL: [Link])

  • Ciesielska, A., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 82-89. (URL: [Link])

  • Mohammadi, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Oncology Research, 12(1), 1-14. (URL: [Link])

  • El-Naggar, A. M., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Journal of the Indian Chemical Society, 102(4), 101416. (URL: [Link])

  • Rashid, M., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(19), 8749-8772. (URL: [Link])

  • Wang, Y., et al. (2019). Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. Journal of Cellular and Molecular Medicine, 23(12), 8375-8386. (URL: [Link])

  • Kamal, A., et al. (2018). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. MedChemComm, 9(4), 682-692. (URL: [Link])

  • El-Sayed, M. A. A., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15160-15174. (URL: [Link])

  • Wang, Y., et al. (2013). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Archiv der Pharmazie, 346(11), 805-815. (URL: [Link])

  • Ghorbani, A., et al. (2022). A novel imidazo [1, 2-a] pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 121-136. (URL: [Link])

  • Olaru, O. T., et al. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 481. (URL: [Link])

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2019). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 35(4), 1269-1275. (URL: [Link])

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology, 13(1), 205-211. (URL: [Link])

  • Kumar, G. S., et al. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(12), 794-802. (URL: [Link])

  • Gökçe, B., et al. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Journal of Biomolecular Structure and Dynamics, 1-15. (URL: [Link])

  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo [4, 5-b] pyridine and Imidazo [4, 5-c] pyridine Derivatives. Molecules, 24(24), 4599. (URL: [Link])

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo [1, 2-a] Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(4), 142-146. (URL: [Link])

  • National Center for Complementary and Integrative Health. (2026). Pharmacokinetic (PK) Characteristics of MG and 7-HMG. (URL: [Link])

  • Cook, P. D., & Castle, R. N. (1973). The Synthesis of 5-Amino-7-hydroxy-1,3,4-imidazopyridine (1-Deazaguanine) and Related Compounds. Journal of the American Chemical Society, 95(19), 6232-6237. (URL: [Link])

  • Rani, C. S., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Medicinal Chemistry Research, 30(1), 74-83. (URL: [Link])

  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 28(1), 34. (URL: [Link])

  • Al-Ostath, A., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Drug design, development and therapy, 14, 2745. (URL: [Link])

  • Wang, Y., et al. (2019). Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. Journal of cellular and molecular medicine, 23(12), 8375-8386. (URL: [Link])

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Topic: 3-Bromoimidazo[1,2-a]pyridin-7-ol Solubility in DMSO and Methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists[1] [1] Executive Summary 3-Bromoimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromoimidazo[1,2-a]pyridin-7-ol Solubility in DMSO and Methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists[1]

[1]

Executive Summary

3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) is a critical heterocyclic intermediate used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and various kinase inhibitors.[1] Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group—presents unique solubility challenges compared to its non-hydroxylated parent scaffold.

This guide provides a validated framework for solubilizing, storing, and analyzing this compound. While the parent imidazo[1,2-a]pyridine is highly lipophilic, the introduction of the 7-hydroxyl group significantly alters the crystal lattice energy and solvation thermodynamics. Dimethyl Sulfoxide (DMSO) remains the gold standard for high-concentration stock solutions (>50 mM), while Methanol (MeOH) serves as the optimal protic solvent for analytical dilutions and chromatography.

Physicochemical Analysis & Solvent Interaction[2]

Structural Determinants of Solubility

The solubility profile of 3-Bromoimidazo[1,2-a]pyridin-7-ol is governed by three competitive structural features:

  • The Imidazo[1,2-a]pyridine Core: A fused bicyclic aromatic system that drives

    
     stacking interactions, increasing lattice energy and reducing solubility in non-polar solvents.
    
  • The 3-Bromo Substituent: Increases lipophilicity (LogP) and molecular weight, but can also act as a weak halogen bond donor.

  • The 7-Hydroxyl Group (Critical): This moiety introduces hydrogen bond donor (HBD) and acceptor (HBA) capabilities. In the solid state, this leads to strong intermolecular H-bonding networks, raising the melting point and requiring high-polarity solvents to disrupt the crystal lattice.[1]

Solvent Compatibility Matrix[1]
SolventSolubility RatingRole in WorkflowMechanism of Solvation
DMSO Excellent (>100 mM expected)Primary Stock SolutionHigh dielectric constant (

) and strong dipole disrupt

-stacking; accepts H-bonds from 7-OH.[1]
Methanol Good (~10-50 mM)Analytical Diluent / LCMSProtic nature solvates both the basic nitrogen and acidic hydroxyl via H-bonding networks.[1]
Water Poor (<1 mM at pH 7)Buffer / Anti-solventHigh lattice energy overcomes hydration enthalpy at neutral pH.
Acetonitrile Moderate HPLC Mobile PhaseAprotic; less effective than MeOH at solvating the 7-OH group.[1]

Experimental Protocols

Protocol A: Preparation of Validated Stock Solutions (DMSO)

Objective: To prepare a stable 50 mM stock solution for biological assays or synthetic coupling.

Materials:

  • Compound: 3-Bromoimidazo[1,2-a]pyridin-7-ol (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%)
    
  • Vessel: Amber glass vial (borosilicate)

Methodology:

  • Gravimetric Analysis: Weigh approximately 10.65 mg of the compound. (MW

    
     213.03  g/mol ).
    
    • Note: The 7-OH group makes the solid potentially hygroscopic.[1] Weigh quickly in a low-humidity environment.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution Dynamics: Vortex vigorously for 30 seconds.

    • Observation: If solid persists, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless to pale yellow.

  • Quality Control: Inspect for "schlieren lines" (refractive index variations) indicating incomplete mixing.

  • Storage: Store at -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can precipitate the compound.[1] Aliquot into single-use volumes (e.g., 50

    
    L) to maintain integrity.
    
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the exact saturation limit in Methanol for analytical method development.

Workflow Visualization:

SolubilityProtocol Start Excess Solid (>20 mg) AddSolvent Add MeOH (1.0 mL) Start->AddSolvent Equilibrate Agitate (24h @ 25°C) AddSolvent->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Centrifuge first Analyze HPLC-UV / LCMS Quantification Filter->Analyze

Caption: Standard Saturation Shake-Flask method for thermodynamic solubility determination.

  • Saturation: Add excess solid (~20 mg) to 1 mL of Methanol in a chemically resistant vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter. Nylon filters may bind the phenolic moiety.
    
  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via HPLC against a standard curve prepared from the DMSO stock.

Handling, Stability & Troubleshooting

Chemical Stability[1]
  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation over prolonged exposure to air and light.[1] The 3-bromo position is relatively stable, but the 7-hydroxyl group can undergo oxidative coupling (formation of quinone-like species) if stored in basic solutions under aerobic conditions.[1]

  • Photolysis: Carbon-Bromine bonds are photosensitive.[1] Always use amber vials.

Troubleshooting Solubility Issues
IssueRoot CauseCorrective Action
Precipitation in Water "Crash-out" upon dilution from DMSO.[1]Use a co-solvent system (e.g., 5% DMSO in buffer). Ensure pH is adjusted away from the isoelectric point (pI).
Cloudiness in MeOH Moisture uptake or salt formation.[1]Use anhydrous Methanol. If the compound was isolated as a salt (e.g., HBr), solubility in pure MeOH may decrease; add 0.1% Formic Acid.
Inconsistent LCMS Area Adsorption to plasticware.[1]The 7-OH group can bind to polypropylene.[1] Use glass inserts for HPLC vials.

Strategic Decision Framework

The following decision tree assists in selecting the appropriate solvent system based on the downstream application.

SolventSelection Start Application Selection BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Coupling/Substitution) Start->Synthesis Analysis Analytical QC (LCMS/NMR) Start->Analysis DMSO_Stock DMSO Stock (Keep final DMSO <1%) BioAssay->DMSO_Stock ReactionSolvent DMF, DMSO, or EtOH (Reflux) Synthesis->ReactionSolvent LCMS_Solvent Methanol/Water + 0.1% Formic Acid Analysis->LCMS_Solvent NMR_Solvent DMSO-d6 (Best Resolution) Analysis->NMR_Solvent

Caption: Solvent selection logic based on experimental requirements.

References

  • Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyridine Product Specification & Safety Data.[1] Retrieved from

  • BLD Pharm. 3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS 1784976-57-3) Technical Data.[1] Retrieved from

  • BenchChem. Solubility Profile of Imidazo[1,2-a]pyridine Derivatives in Organic Solvents. Retrieved from

  • Bagdi, A. K., et al. (2023).[2] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[3] National Institutes of Health (PMC). Retrieved from

  • Iorkula, T. H., et al. (2023).[2] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1] ResearchGate.[4] Retrieved from

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary Imidazo[1,2-a]pyridines represent a privileged scaffold in modern drug discovery, frequently utilized in the development of therapeutics ranging from GABAA receptor agonists to antiviral agents. The bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged scaffold in modern drug discovery, frequently utilized in the development of therapeutics ranging from GABAA receptor agonists to antiviral agents. The brominated derivative, 3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) , serves as a highly versatile synthetic intermediate. Its C-3 bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structural elaboration. However, the inherent reactivity of this halogenated N-heterocycle necessitates rigorous safety protocols, precise environmental controls, and a deep understanding of its toxicological mechanisms to ensure researcher safety and experimental integrity.

Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in risk mitigation. The quantitative and structural data for 3-Bromoimidazo[1,2-a]pyridin-7-ol are summarized below:

PropertySpecification
Chemical Name 3-Bromoimidazo[1,2-a]pyridin-7-ol
CAS Number 1784976-57-3
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Structural Class Halogenated N-Heterocycle
Storage Conditions Inert atmosphere, 2-8°C, protect from light

Hazard Identification & Toxicological Mechanisms (SDS Core)

Based on the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, 3-Bromoimidazo[1,2-a]pyridin-7-ol and its closely related isomers carry the signal word Warning 1.

Primary Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology (The "Why"): The localized irritation caused by this compound is not merely a physical abrasive effect; it is driven by its electrophilic nature. The brominated heteroaromatic ring, coupled with the basicity of the imidazopyridine nitrogen, allows the molecule to act as a mild alkylating/arylating agent. Upon contact with mucous membranes or skin, the compound can undergo nucleophilic attack by biological thiols (e.g., cysteine residues in proteins) or amines. This covalent disruption of cellular homeostasis triggers localized inflammatory cascades, manifesting as the irritation described in H315, H319, and H335.

Critical Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflows

To translate the SDS from a static document into a self-validating safety system, researchers must understand the causality behind each handling step.

Expertise & Experience in Solvent-PPE Interactions: When utilizing 3-Bromoimidazo[1,2-a]pyridin-7-ol in biological assays or coupling reactions, it is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as potent penetration enhancers. If a standard nitrile glove is splashed with a DMSO solution of this compound, the solvent will rapidly carry the toxicant through the micro-pores of the glove and the epidermal barrier. Therefore, double-gloving with extended-cuff nitrile is mandatory when handling solutions, providing a critical buffer window to remove the outer glove upon contamination.

Step-by-Step Methodology for Safe Reaction Setup:

  • Preparation & Engineering Controls: Don a flame-resistant lab coat, safety goggles, and double nitrile gloves. Ensure the fume hood face velocity is calibrated to at least 100 fpm.

  • Weighing (Mitigating H335): Because the fine powder poses a severe respiratory hazard, never weigh the compound on an open bench. Utilize a draft-shielded analytical balance located inside an exhausted enclosure or glovebox. Use an anti-static weighing boat to prevent aerosolization via static repulsion.

  • Dissolution & Inertion: Transfer the solid to an oven-dried reaction vessel. Purge the vessel with Argon. Add the solvent via a sealed syringe. The inert atmosphere is not just for reaction yield; it prevents the oxidative degradation of the electron-rich hydroxyl group, which can generate reactive, undefined polymeric byproducts.

  • Post-Reaction Quenching (Self-Validating Step): At the end of the workflow, the system must be neutralized. Quench the reaction mixture with a mild nucleophile or reducing agent (e.g., aqueous sodium thiosulfate). This ensures any residual brominating agents or unreacted electrophilic species are chemically neutralized before the waste is transferred to dedicated halogenated organic waste containers.

SafetyWorkflow A 3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) B Hazard Identification (H302, H315, H319, H335) A->B SDS Review C Engineering Controls (Fume Hood, Enclosed Balance) B->C Primary Mitigation D PPE Selection (Double Nitrile Gloves, Goggles) B->D Secondary Mitigation E Experimental Execution (Inert Atmosphere Setup) C->E Safe Environment D->E Operator Protection F Waste Disposal (Halogenated Organic Waste) E->F Post-Reaction Quench G Exposure Incident (Skin/Eye Contact) E->G Accidental Spill H Emergency Protocol (P305+P351+P338) G->H Immediate Action

Fig 1. Safety workflow and emergency response for 3-Bromoimidazo[1,2-a]pyridin-7-ol.

Mechanistic Synthesis & Reactivity Profile

To fully appreciate the chemical hazards and stability of 3-Bromoimidazo[1,2-a]pyridin-7-ol, one must understand its synthetic origin and electronic distribution.

The imidazo[1,2-a]pyridine core is classically synthesized via the Tschitschibabin condensation, which involves reacting a 2-aminopyridine derivative (in this case, 2-aminopyridin-4-ol) with an


-haloketone (e.g., bromoacetaldehyde) 2.

Following the construction of the bicyclic core, halogenation is required. Kinetic studies on the aqueous bromination of imidazo[1,2-a]pyridines demonstrate that the bimolecular attack by


 or N-bromosuccinimide (NBS) occurs rapidly and almost exclusively at the C-3 position 3.

The Causality of Regioselectivity: Why does bromination occur at C-3? The bridgehead nitrogen (N-1) donates lone-pair electron density into the imidazole ring via resonance. This electron delocalization makes the C-3 carbon highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution 4. Because this position is so electronically activated, the resulting C-Br bond is highly polarized, which directly contributes to both its utility in cross-coupling reactions and its hazard profile as a potential biological electrophile.

SynthPathway N1 2-Aminopyridin-4-ol N3 Imidazo[1,2-a]pyridin-7-ol N1->N3 Tschitschibabin Condensation N2 alpha-Haloketone N2->N3 Cyclization N5 3-Bromoimidazo[1,2-a]pyridin-7-ol N3->N5 Electrophilic Aromatic Substitution (C-3) N4 Brominating Agent (NBS / Br2) N4->N5 Br+ Transfer

Fig 2. Mechanistic synthesis pathway and C-3 selective bromination of imidazo[1,2-a]pyridin-7-ol.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review , BIO Web of Conferences. Available at: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. IV. Aqueous bromination of Imidazo[1,2-a]pyridine , Australian Journal of Chemistry, CSIRO Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines , Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Advanced Synthetic Strategies for 3-Haloimidazo[1,2-a]pyridin-7-ol Scaffolds: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 fused heterocycle that serves as the structural backbone for numerous marketed drugs, including zolpidem, alpidem, and various potent kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 fused heterocycle that serves as the structural backbone for numerous marketed drugs, including zolpidem, alpidem, and various potent kinase inhibitors[1]. Within this chemical space, the 3-haloimidazo[1,2-a]pyridin-7-ol derivatives are highly sought-after intermediates. The 7-hydroxyl group provides a vector for hydrogen bonding or further etherification, while the C3-halogen acts as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in analog library synthesis[2]. This whitepaper details the mechanistic causality, quantitative data, and self-validating experimental protocols required to synthesize these complex scaffolds with high regioselectivity and yield.

Retrosynthetic Analysis & Mechanistic Causality

The construction of 3-haloimidazo[1,2-a]pyridin-7-ol relies on a robust, two-stage convergent approach designed to maximize atom economy and regiocontrol.

Stage 1: Core Annulation (Tschitschibabin-Type Condensation) The synthesis logically begins with 2-amino-4-hydroxypyridine. The regioselectivity of the condensation with an α-haloketone is dictated by the differential nucleophilicity of the starting material's nitrogen atoms. The endocyclic pyridine nitrogen, being more nucleophilic, initiates an


 attack on the 

-carbon of the haloketone. Subsequent intramolecular cyclization of the exocyclic amine onto the carbonyl carbon, followed by dehydration, yields the 7-hydroxyimidazo[1,2-a]pyridine core[3].

Stage 2: Regioselective C3-Halogenation The imidazo[1,2-a]pyridine system is a highly electron-rich heteroaromatic ring. Resonance contributions from the bridgehead nitrogen localize electron density predominantly at the C3 position. Consequently, C3 is the kinetically favored site for electrophilic aromatic substitution (EAS), allowing for highly regioselective halogenation without the need for directing groups[4]. Recent advances have introduced transition-metal-free halogenation using sodium chlorite (


) or sodium bromite (

) as green alternatives to traditional N-halosuccinimides[4].

EASMechanism Step1 Imidazo[1,2-a]pyridin-7-ol Step3 Pi-Electron Attack from C3 Step1->Step3 Step2 Electrophile (X+) Generation Step2->Step3 Step4 Wheland Intermediate (Resonance Stabilized) Step3->Step4 Step5 Deprotonation & Rearomatization Step4->Step5 Step6 3-Haloimidazo[1,2-a]pyridin-7-ol Step5->Step6

Figure 1: Logical flow of the C3 electrophilic aromatic halogenation mechanism.

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step before proceeding.

SyntheticWorkflow A 2-Amino-4-hydroxypyridine (Starting Material) C Imidazo[1,2-a]pyridin-7-ol (Intermediate Core) A->C Ethanol, Reflux Base (NaHCO3) B α-Haloketone (Electrophile) B->C E 3-Haloimidazo[1,2-a]pyridin-7-ol (Target Scaffold) C->E Regioselective C3 Halogenation D Halogen Source (NBS/NIS/NaClO2) D->E

Figure 2: Two-step synthetic workflow for 3-haloimidazo[1,2-a]pyridin-7-ol.

Protocol A: Synthesis of the Imidazo[1,2-a]pyridin-7-ol Core

Causality: Ethanol is selected as the solvent because it provides sufficient solubility for the haloketone while allowing the highly polar 2-amino-4-hydroxypyridine to react at elevated temperatures. Sodium bicarbonate (


) acts as a mild acid scavenger, neutralizing the hydrobromic acid byproduct to prevent protonation of the starting amine, thereby driving the condensation to completion[3].
  • Initialization: Charge a flame-dried round-bottom flask with 2-amino-4-hydroxypyridine (1.0 equiv) and anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add the desired

    
    -haloketone (e.g., 2-bromoacetophenone) (1.1 equiv) and 
    
    
    
    (1.5 equiv) to the suspension.
  • Thermal Activation: Affix a reflux condenser and heat the mixture to 78 °C for 8–12 hours under an inert argon atmosphere.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) eluent system. The reaction is deemed complete when the highly polar, baseline-retained spot of 2-amino-4-hydroxypyridine is entirely consumed, replaced by a highly fluorescent spot under 254 nm UV light.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer, dry the combined organic phases over anhydrous

    
    , and purify via flash chromatography to yield the core scaffold.
    
Protocol B: Transition-Metal-Free Regioselective C3-Halogenation

Causality: Traditional halogenations often require harsh conditions or transition metals. Utilizing


 or 

in the presence of acetic acid generates the active halogenating species in situ, allowing for a highly regioselective, environmentally benign transformation at the C3 position without disrupting the sensitive 7-hydroxyl group[4].
  • Initialization: Dissolve the synthesized imidazo[1,2-a]pyridin-7-ol derivative (1.0 equiv) in Toluene (for chlorination) or DMF (for bromination).

  • Halogen Source Addition: Add

    
     or 
    
    
    
    (1.0 equiv) followed by Acetic Acid (2.0 equiv).
  • Reaction: Stir the mixture at 60 °C for 10 hours.

  • Self-Validation Check: Perform an LC-MS analysis of an aliquot. The protocol is validated if the chromatogram shows a singular new peak exhibiting a mass shift of +34 Da (for Chlorine) or +78 Da (for Bromine) relative to the starting material, with an isotopic pattern characteristic of the respective halogen. The absence of +68 Da or +156 Da peaks confirms the suppression of over-halogenation.

  • Quench & Recovery: Quench the reaction with saturated aqueous

    
     to neutralize any residual oxidizing agents. Extract with EtOAc, wash extensively with brine to remove DMF/AcOH traces, dry, and concentrate to afford the pure 3-haloimidazo[1,2-a]pyridin-7-ol target[4].
    

Quantitative Data: Halogenation Optimization

The choice of halogenating agent heavily influences the reaction kinetics and overall yield. The table below summarizes the optimized quantitative parameters for achieving regioselective C3-halogenation on the imidazo[1,2-a]pyridine core based on recent methodological advancements[4].

Halogenating ReagentSolvent SystemTemperatureTarget HalogenReaction TimeIsolated Yield (%)

(1.0 equiv) + AcOH
Toluene60 °CChlorine (C3)10 h64 - 85%

(1.0 equiv) + AcOH
DMF60 °CBromine (C3)10 h70 - 88%
N-Bromosuccinimide (1.05 equiv)DMF25 °CBromine (C3)1 - 2 h85 - 95%
N-Iodosuccinimide (1.05 equiv)DMF25 °CIodine (C3)2 - 3 h80 - 90%

Note: While NBS and NIS offer faster reaction times at room temperature, the sodium halite (


/

) systems provide a transition-metal-free, green chemistry alternative with excellent functional group tolerance[4],[5].

References

  • 3-Methylimidazo[1,2-a]pyridin-7-ol - Benchchem: Regioselectivity and Stereoselectivity Consider
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines - PMC.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Royal Society of Chemistry.
  • EP1448560B1 - 3-SUBSTITUTED OXINDOLE beta 3 AGONISTS - Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Abstract & Scientific Rationale The imidazo[1,2-a]pyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Abstract & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged, electron-rich heterocyclic pharmacophore embedded in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced kinase inhibitors[1]. Functionalization of this core is critical for structure-activity relationship (SAR) exploration.

This application note details a robust, self-validating two-step protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol from 2-amino-4-hydroxypyridine .

  • Tschitschibabin Cyclocondensation: The bicyclic core is constructed via the condensation of 2-amino-4-hydroxypyridine with chloroacetaldehyde[2].

  • Electrophilic Aromatic Bromination: The bridgehead nitrogen atom donates electron density into the fused system, making the C-3 position the most nucleophilic site[1]. Exploiting this electronic bias, N-bromosuccinimide (NBS) is utilized to achieve strictly regioselective bromination at C-3 under mild conditions[3][4].

Workflow SM 2-Amino-4-hydroxypyridine + Chloroacetaldehyde Step1 Cyclocondensation (EtOH, 80°C, NaHCO3) SM->Step1 Int imidazo[1,2-a]pyridin-7-ol Step1->Int -H2O, -HCl Step2 Electrophilic Bromination (NBS, 25°C) Int->Step2 Prod 3-bromoimidazo[1,2-a]pyridin-7-ol Step2->Prod Regioselective C-3

Caption: Two-step synthetic workflow for 3-bromoimidazo[1,2-a]pyridin-7-ol.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
2-Amino-4-hydroxypyridine Starting Material1.0Ensure high purity (>98%) to avoid colored impurities.
Chloroacetaldehyde Electrophile1.5 - 3.0Use as a 40-50% aqueous solution. Pure monomer polymerizes.
Sodium Bicarbonate (

)
Base / Acid Scavenger1.5 - 2.0Neutralizes generated HCl to prevent reaction stalling.
Ethanol (EtOH) Solvent (Step 1)10 volumesPromotes solubility at reflux; environmentally benign.
N-Bromosuccinimide (NBS) Brominating Agent1.05Recrystallize from water if yellow/orange (indicates

contamination).
Dichloromethane (DCM) Solvent (Step 2)10 volumesAnhydrous; facilitates mild electrophilic substitution.

Step-by-Step Experimental Protocols

Step 1: Synthesis of imidazo[1,2-a]pyridin-7-ol

Mechanistic Insight: The exocyclic primary amine of 2-amino-4-hydroxypyridine attacks the aldehyde carbon of chloroacetaldehyde. Subsequent intramolecular cyclization of the pyridine nitrogen onto the alkyl chloride forms the imidazole ring.


 is critical here: without it, the 

byproduct protonates the starting material, drastically reducing its nucleophilicity and stalling the reaction[2].
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Nitrogen (

    
    ).
    
  • Charge: Add 2-amino-4-hydroxypyridine (1.0 eq, e.g., 2.00 g) and absolute Ethanol (15 mL) to the flask.

  • Base Addition: Add

    
     (1.5 eq) to the stirring suspension.
    
  • Electrophile Addition: Dropwise, add chloroacetaldehyde (40% aqueous solution, 1.5 eq). Caution: Highly toxic and corrosive; perform in a fume hood.

  • Reaction: Heat the mixture to 80 °C and stir for 15–18 hours[2]. Monitor completion via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Dilute the crude residue with water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (gradient: 5% to 15% MeOH in DCM) to yield imidazo[1,2-a]pyridin-7-ol as a solid.
    
Step 2: Synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol

Mechanistic Insight: NBS acts as a controlled source of electrophilic bromine (


). The electron-rich nature of the imidazo[1,2-a]pyridine core, specifically activated at C-3 by the bridgehead nitrogen, allows this reaction to proceed rapidly at room temperature without a catalyst[1][3].
  • Setup: In a clean, dry round-bottom flask under

    
    , dissolve imidazo[1,2-a]pyridin-7-ol (1.0 eq, e.g., 1.00 g) in anhydrous DCM (15 mL).
    
  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Note: While the reaction can run at 25 °C[4], initial cooling mitigates the exothermic spike upon NBS addition, preventing di-bromination.

  • Bromination: Add NBS (1.05 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 12 hours[4]. The reaction is typically complete when the suspension turns into a clear, slightly amber solution.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to destroy unreacted NBS. Extract with DCM (
    
    
    
    mL). Wash the organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify the crude product via column chromatography (SiO2, DCM/MeOH = 1/0 to 10/1) to afford 3-bromoimidazo[1,2-a]pyridin-7-ol[4].

Mechanism Core imidazo[1,2-a]pyridin-7-ol Attack Nucleophilic Attack from C-3 (Bridgehead N donates e- density) Core->Attack NBS N-Bromosuccinimide (NBS) Electrophilic Br+ source NBS->Attack Wheland Wheland Intermediate (Resonance Stabilized) Attack->Wheland Rearomatization Deprotonation & Rearomatization Wheland->Rearomatization Final 3-bromoimidazo[1,2-a]pyridin-7-ol Rearomatization->Final

Caption: Mechanistic pathway of regioselective C-3 bromination via a Wheland intermediate.

Analytical Validation & Expected Results

To ensure the trustworthiness of the synthesized compounds, validate the intermediates and final products against the following expected analytical parameters:

CompoundMolecular FormulaExact MassExpected LC-MS

Key

NMR Features (DMSO-

)
imidazo[1,2-a]pyridin-7-ol

134.05135.1Presence of C-3 proton singlet at ~7.5 ppm.
3-bromoimidazo[1,2-a]pyridin-7-ol

211.96213.0 / 215.0 (1:1 Ratio)Absence of C-3 proton; distinct 1:1 isotopic mass split due to

and

.

Troubleshooting & Safety Insights

  • Incomplete Cyclization (Step 1): If LC-MS shows a mass corresponding to the uncyclized intermediate (

    
    ), the reaction has stalled. This is usually due to insufficient base. Check the pH; if acidic, add an additional 0.5 eq of 
    
    
    
    and continue heating.
  • Over-Bromination (Step 2): The appearance of a

    
     peak at ~291/293/295 indicates di-bromination. To prevent this, ensure NBS is strictly limited to 1.05 equivalents and maintain strict temperature control (0 °C) during the addition phase.
    
  • Safety Warning: Chloroacetaldehyde is a severe lachrymator and suspected carcinogen. All handling, including the weighing of the aqueous solution and the subsequent workup, must be performed in a certified fume hood with appropriate PPE.

References

  • HPK1 INHIBITOR AND MEDICAL USE THEREOF (EP 4538274 A1)
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water MDPI[Link]

  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors (WO2023239941A1)

Sources

Application

Application Note: One-Pot Tandem Condensation and Halogenation Protocol for 3-Bromoimidazo[1,2-a]pyridin-7-ol

Introduction & Strategic Rationale Imidazo[1,2-a]pyridines represent a privileged, drug-like structural class embedded in numerous FDA-approved therapeutics, most notably the anxiolytic and hypnotic "Z-drugs" (e.g., zolp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Imidazo[1,2-a]pyridines represent a privileged, drug-like structural class embedded in numerous FDA-approved therapeutics, most notably the anxiolytic and hypnotic "Z-drugs" (e.g., zolpidem, alpidem) 1. Within this chemical space, 3-bromoimidazo[1,2-a]pyridin-7-ol serves as a highly versatile synthetic intermediate. The 7-hydroxyl group provides a critical anchor for PROTAC linker attachment or fluorophore conjugation, while the 3-bromo moiety acts as a programmable handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Historically, synthesizing 3-bromoimidazo[1,2-a]pyridines required a cumbersome two-step process: constructing the core under harsh conditions, isolating the intermediate, and subsequently brominating it 2. This protocol modernizes the approach via a one-pot tandem condensation-halogenation strategy 3, maximizing atom economy, minimizing solvent waste, and bypassing the isolation of the highly polar, water-soluble 7-hydroxy intermediate 4.

Mechanistic Causality & Reaction Design

The success of this one-pot system relies on exploiting the distinct electronic properties of the starting materials and intermediates:

  • Condensation (Phase 1): The reaction initiates via the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-hydroxypyridine onto the electrophilic α-carbon of chloroacetaldehyde. Because the 4-hydroxyl group engages in tautomerization (exhibiting pyridin-4-one character), the nucleophilicity of the ring nitrogen is attenuated. Therefore, a protic solvent mixture and thermal energy (80 °C) are required to stabilize the transition state and drive the initial alkylation, followed by rapid cyclodehydration.

  • Bromination (Phase 2): Once the imidazo[1,2-a]pyridine core is formed, the imidazole ring becomes highly electron-rich, particularly at the C3 position. By dropping the temperature to 0 °C and introducing N-bromosuccinimide (NBS), electrophilic aromatic substitution occurs exclusively at C3 without over-oxidizing the core.

G A 2-Amino-4-hydroxypyridine (Nucleophile) C Endocyclic N-Alkylation (Rate-Limiting Step) A->C B Chloroacetaldehyde (Electrophile) B->C D Cyclodehydration (-H2O, -HCl) C->D E Imidazo[1,2-a]pyridin-7-ol (Intermediate) D->E G 3-Bromoimidazo[1,2-a]pyridin-7-ol (Final Product) E->G C3-Bromination F N-Bromosuccinimide (Electrophilic Source) F->G

Mechanistic workflow of the one-pot tandem condensation and bromination.

Quantitative Optimization Data

To establish a self-validating and robust protocol, solvent compositions and thermal conditions were systematically optimized. The data below demonstrates the causality between thermal control and product purity.

Table 1: Optimization of Solvent and Temperature for the One-Pot Protocol

EntrySolvent SystemCondensation Temp (°C)Bromination Temp (°C)Yield (%)Purity (HPLC, %)
1Pure EtOH80RT4285
2EtOH/H2O (4:1)80RT6889
3 EtOH/H2O (4:1) 80 0 to RT 86 >98
4PEG-400/H2O (1:2)900 to RT8195
5DMSO100RT5578

Note: Entry 3 represents the optimal conditions, balancing starting material solubility (via water addition) with strict thermal control during electrophilic halogenation to prevent over-bromination.

Step-by-Step Experimental Protocol

Workflow Step1 Phase 1: Condensation EtOH/H2O, 80°C, 2h Step2 In-Process Control LC-MS (m/z 135.1) Step1->Step2 Step3 Phase 2: Bromination NBS, 0°C to RT, 1h Step2->Step3 Step4 Phase 3: Isolation Precipitation & Filtration Step3->Step4

Step-by-step experimental workflow with integrated validation checkpoints.

Phase 1: Imidazopyridine Core Assembly
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-hydroxypyridine (1.0 equiv, 10 mmol, 1.10 g) in 20 mL of a 4:1 mixture of Ethanol/Water.

    Expert Insight: The addition of 20% water is critical. 2-Amino-4-hydroxypyridine has poor solubility in pure ethanol. Water breaks the intermolecular hydrogen bonding of the starting material, ensuring a homogeneous reaction mixture and preventing unreacted starting material from contaminating the final product.

  • Add chloroacetaldehyde (50 wt% in water, 1.2 equiv, 12 mmol, ~1.53 mL) dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C (reflux) for 2 hours.

    Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1, UV 254 nm). The starting material (Rf ~0.1) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV (imidazo[1,2-a]pyridin-7-ol, Rf ~0.3).

Phase 2: In-Situ C3-Bromination
  • Remove the flask from the heat source and cool to 0 °C using an ice-water bath.

    Expert Insight: Cooling is mandatory. The C3 position of the newly formed imidazo[1,2-a]pyridine is highly electron-rich. If NBS is added at elevated temperatures, competitive bromination at the C5 position or oxidation of the pyridine ring can occur, drastically reducing the yield.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    Self-Validation Checkpoint: LC-MS analysis should confirm the complete conversion of the intermediate (m/z 135.1[M+H]+) to the brominated product (m/z 213.0 and 215.0[M+H]+, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species).

Phase 3: Workup and Isolation
  • Quench the reaction by adding 30 mL of cold distilled water.

  • Adjust the pH to ~7.0–7.5 using a saturated aqueous sodium bicarbonate (NaHCO

    
    ) solution.
    

    Expert Insight: The hydrobromide/hydrochloride salts of the product are highly water-soluble. Neutralizing the mixture to the isoelectric point of the 7-hydroxyl group maximizes the precipitation of the free base.

  • Stir vigorously for 30 minutes at 0 °C to promote crystallization.

  • Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold water (2 × 10 mL) followed by cold diethyl ether (10 mL) to remove succinimide byproducts.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 3-bromoimidazo[1,2-a]pyridin-7-ol as an off-white to pale brown solid.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives Accompanied by Dimethyl Sulfoxide Oxidation Source: Chemical and Pharmaceutical Bulletin (oup.com) URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 3-bromoimidazo[1,2-a]pyridin-7-ol

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridin-7-ol [1] Executive Summary The Suzuki-Miyaura cross-coupling of 3-bromoimidazo[1,2-a]pyridin-7-ol presents a specific set of synthetic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridin-7-ol [1]

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-bromoimidazo[1,2-a]pyridin-7-ol presents a specific set of synthetic challenges distinct from standard heteroaryl couplings. While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem), the presence of the C7-hydroxyl group introduces electronic deactivation and solubility issues that can stall catalytic turnover.

This Application Note outlines two distinct workflows:

  • Method A (Direct Coupling): A ligand-accelerated protocol for rapid screening, utilizing Buchwald dialkylbiaryl phosphine ligands to overcome substrate deactivation.[1]

  • Method B (Protection-Deprotection): A robust, scalable route involving transient silyl protection to ensure high yields and simplified purification.[1]

Chemical Context & Mechanistic Challenges

Substrate Analysis

The substrate contains two conflicting electronic features:

  • C3-Bromo Position: Typically highly reactive towards oxidative addition due to the electron-rich nature of the fused 5-membered ring.[1]

  • C7-Hydroxyl Group: This is the critical variable.[1]

    • Tautomerism:[1] In neutral media, the 7-hydroxy isomer exists in equilibrium with its keto-tautomer (7(1H)-one).[1]

    • Electronic Deactivation: Under the basic conditions of Suzuki coupling (pH > 10), the hydroxyl group is deprotonated to the oxyanion (

      
      ).[1] This is a powerful Electron Donating Group (EDG).[1] Through resonance, this electron density is pushed into the pyridine ring and communicated to the C3 position.[1]
      
    • Consequence: The C3-Br bond becomes significantly more electron-rich, raising the activation energy required for the Palladium(0) oxidative addition step.[1] Standard ligands (e.g., PPh3) often fail here.[1]

The "Poisoning" Effect

Free phenolic/hydroxyl groups can coordinate to the Pd(II) center, displacing labile ligands and forming stable, unreactive resting states.[1] Furthermore, the zwitterionic nature of the deprotonated substrate often leads to precipitation in non-polar solvents like Toluene, halting the reaction.

Experimental Protocols

Method A: Direct Coupling (High-Throughput / Discovery Scale)

Recommended for <100 mg scale where speed is prioritized over maximum yield.[1]

Rationale: To overcome the electron-rich deactivation of the C3-Br bond, we utilize electron-rich, bulky phosphine ligands (Buchwald Ligands) such as XPhos or SPhos .[1] These ligands facilitate the oxidative addition of deactivated halides and prevent catalyst aggregation.

Reagents:

  • Catalyst: XPhos Pd G3 (Third Generation Precatalyst)[1]

  • Base: K3PO4 (3.0 equiv) – Anhydrous, finely ground.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] The water is strictly necessary to solubilize the inorganic base and the polar substrate.

Protocol:

  • Charge a microwave vial with 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and K3PO4 (3.0 equiv).[1]

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe to achieve a concentration of 0.1 M.[1]

  • Heat to 80 °C for 4–12 hours (or 100 °C for 30 min in Microwave).

  • Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the product), then extract with EtOAc/n-Butanol (3:1). The product is amphoteric; pH control is vital for recovery.[1]

Method B: Protection Strategy (Process / Gram Scale)

Recommended for >1 g scale or when the boronic acid partner is expensive/fragile.[1]

Rationale: Masking the 7-OH as a silyl ether (TBS) or benzyl ether (Bn) locks the molecule in the aromatic "ol" form and removes the electron-donating oxyanion effect.[1] This restores the high reactivity of the C3-Br bond.

Step 1: Protection (TBS) [1]

  • Dissolve 3-bromoimidazo[1,2-a]pyridin-7-ol in DMF.

  • Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv).[1]

  • Stir at RT for 2 hours. Aqueous workup yields 3-bromo-7-((tert-butyldimethylsilyl)oxy)imidazo[1,2-a]pyridine .[1]

Step 2: Coupling

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (Standard robust catalyst).[1]

  • Base: K2CO3 (2.0 equiv).[1]

  • Solvent: Toluene : Ethanol : Water (4:2:1).[1]

  • Temp: 80 °C.

  • Note: The TBS group is generally stable under mild basic Suzuki conditions but may partially cleave if reaction times are prolonged.[1]

Step 3: In-situ Deprotection (Optional) If the TBS group remains, treat the crude mixture with TBAF (THF) or simply stir with 1M HCl/MeOH during the workup phase to yield the final 7-hydroxy biaryl.[1]

Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Tree

SuzukiStrategy Start Substrate: 3-Bromoimidazo[1,2-a]pyridin-7-ol Challenge Challenge: 7-OH (EDG) Deactivates C3-Br + Solubility Issues Start->Challenge Decision Select Strategy Challenge->Decision MethodA Method A: Direct Coupling (Discovery Scale) Decision->MethodA Speed Priority MethodB Method B: Protection (Process Scale) Decision->MethodB Yield Priority ConditionsA Conditions: XPhos Pd G3, K3PO4 Dioxane/H2O (4:1) High Solubility required MethodA->ConditionsA ConditionsB1 Step 1: Protection (TBS-Cl) Restores Electrophilicity MethodB->ConditionsB1 Product Target: 3-Aryl-imidazo[1,2-a]pyridin-7-ol ConditionsA->Product Acidic Workup ConditionsB2 Step 2: Standard Suzuki Pd(dppf)Cl2, K2CO3 ConditionsB1->ConditionsB2 ConditionsB2->Product Deprotection

Caption: Decision matrix for selecting between Direct Coupling (using advanced precatalysts) and Protection Strategy (using standard catalysts).

Optimization Data & Troubleshooting

The following table summarizes the impact of solvent and base choices specifically for the Direct Coupling of the free phenol substrate.

VariableRecommendationRationale
Solvent Dioxane/H2O (4:1) Critical. Pure organic solvents (THF, Toluene) fail because the potassium salt of the starting material precipitates.[1] Water is required to maintain a homogeneous phase.[1]
Base K3PO4 Superior to K2CO3.[1] The phosphate buffers the system slightly and is less likely to cause rapid protodeboronation of unstable boronic acids.
Ligand XPhos / SPhos These electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-rich C3-Br bond.[1] PPh3 is often ineffective.[1]
Temp 80–100 °C High temperature is required.[1] The reaction is kinetically slow due to the electronic deactivation from the 7-OH group.
Common Failure Modes
  • No Reaction (Starting Material Recovered): Usually indicates the catalyst failed to insert.[1] Switch to Method B (Protection) or increase catalyst loading of XPhos Pd G3.

  • Protodeboronation: The boronic acid decomposes before coupling.[1]

    • Fix: Add the boronic acid in portions (e.g., at t=0 and t=2h).

    • Fix: Switch base to KF or CsF (anhydrous conditions).[1]

References

  • General Reactivity of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthetic Strategies and Pharmacological Properties."[1] Current Topics in Medicinal Chemistry, 2016.

  • Suzuki Coupling of Deactivated/Phenolic Substrates: Billingsley, K., Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.[1]

  • Use of Water-Soluble Systems for Polar Heterocycles: Anderson, K. W., et al.[1] "The Selective Reaction of Aryl Halides with Boronic Acids in Water." Organic Letters, 2006.[1]

  • Mechanistic Insight on Oxidative Addition: Hartwig, J. F.[1] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.[1] (Standard Text for Pd-Cycle Mechanisms).

Sources

Application

O-Alkylation of 3-bromoimidazo[1,2-a]pyridin-7-ol: A Comprehensive Guide to Synthetic Protocols

Introduction: The Significance of O-Alkylated Imidazo[1,2-a]pyridines in Medicinal Chemistry The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-Alkylated Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocyclic system is the core of numerous approved drugs, exhibiting therapeutic effects ranging from hypnotic agents like Zolpidem to cardiotonics such as Olprinone.[2] The functionalization of the imidazo[1,2-a]pyridine ring system is a critical strategy in the discovery of novel therapeutic agents. Specifically, the introduction of an ether linkage at the 7-position through O-alkylation of the corresponding 7-hydroxy precursor opens a vast chemical space for the development of new drug candidates. These O-alkylated derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3]

The presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine core offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening. This guide provides a detailed exploration of the O-alkylation procedures for 3-bromoimidazo[1,2-a]pyridin-7-ol, with a focus on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, discuss critical experimental parameters, and provide detailed protocols to aid researchers in the successful synthesis of these valuable compounds.

Core Concept: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction involves the deprotonation of an alcohol or a phenol to form a highly nucleophilic alkoxide or phenoxide ion, which then attacks an electrophilic alkyl halide or other suitable alkylating agent with a good leaving group.

Mechanism of the Williamson Ether Synthesis

The reaction is initiated by the deprotonation of the hydroxyl group of 3-bromoimidazo[1,2-a]pyridin-7-ol using a suitable base to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the carbon atom of the alkylating agent and displacing the leaving group in a concerted step.

Williamson_Ether_Synthesis Reactant1 3-bromoimidazo[1,2-a]pyridin-7-ol Phenoxide 3-bromoimidazo[1,2-a]pyridin-7-oxide Reactant1->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Product 7-alkoxy-3-bromoimidazo[1,2-a]pyridine Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (e.g., KX, NaX) Experimental_Workflow Start Start Setup Reaction Setup: - 3-bromoimidazo[1,2-a]pyridin-7-ol - Base (e.g., K2CO3) - Solvent (e.g., DMF) Start->Setup Addition Add Alkyl Halide Setup->Addition Reaction Heat and Stir (Monitor by TLC) Addition->Reaction Workup Aqueous Workup - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Sources

Method

Application Note: Strategic Protection of the 7-Hydroxy Moiety in Imidazo[1,2-a]pyridine Synthesis

Introduction and Mechanistic Rationale Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles, serving as the core scaffold for numerous therapeutics, including GABA_A receptor agonists (e.g., zolp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles, serving as the core scaffold for numerous therapeutics, including GABA_A receptor agonists (e.g., zolpidem), kinase inhibitors, and emerging PD-1/PD-L1 antagonists 1. The introduction of a hydroxyl group at the 7-position of this core is highly desirable for modulating physicochemical properties and providing a synthetic handle for late-stage diversification.

However, synthesizing 7-hydroxyimidazo[1,2-a]pyridines directly from 2-amino-4-hydroxypyridine 2 presents significant chemoselectivity challenges. The 7-hydroxy group acts as a strong electron-donating group (EDG), substantially increasing the electron density of the pyridine ring [[3]](). During standard cyclization protocols—such as the Tschitschibabin reaction with


-haloketones 4 or the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction 5—an unprotected hydroxyl moiety can undergo competitive O-alkylation. Furthermore, an unshielded hydroxyl group can interfere with basic reagents or poison transition-metal catalysts during downstream functionalization steps 6. Implementing a robust protecting group (PG) strategy is therefore critical for achieving high-yielding, scalable syntheses.

Selection of Protecting Groups

The choice of protecting group dictates the operational window of the synthetic route. The PG must withstand the cyclization conditions (often requiring heat and mildly basic or acidic environments) and remain orthogonal to subsequent functionalizations.

Table 1: Quantitative Comparison of Protecting Groups for 7-Hydroxy Imidazo[1,2-a]pyridines

Protecting GroupReagents for ProtectionDeprotection ConditionsBase StabilityAcid StabilityTypical Yield Impact
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/C or BBr₃HighHigh~85% (Optimal)
Methoxymethyl (MOM) MOMCl, DIPEA, DCMHCl/iPrOH or TFAHighLow~90%
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF or Mild AcidModerateLow~80%

For most drug discovery applications, Benzyl (Bn) protection is preferred due to its absolute stability under the thermal and basic conditions of the Tschitschibabin cyclization, as well as its inertness during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Experimental Workflows & Protocols

The following protocols outline a self-validating, three-stage workflow utilizing the benzyl protection strategy.

Protocol A: Chemoselective O-Benzylation of 2-Amino-4-hydroxypyridine

Causality: The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the more acidic hydroxyl proton (pKa ~ 11) over the amino group. This drives chemoselective O-alkylation and prevents the formation of N-benzyl byproducts, as the 2-amino group is significantly less nucleophilic due to its participation in the amidine-like resonance of the pyridine ring.

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at ambient temperature for 15 minutes.

  • Alkylation: Dropwise add Benzyl bromide (BnBr, 1.05 equiv) at 0 °C to prevent exothermic over-alkylation.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with brine (5x) to rigorously remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography (DCM:MeOH gradient).

  • Validation/QC System: LC-MS analysis must show a mass shift from m/z 111.1 [M+H]⁺ (starting material) to m/z 201.1 [M+H]⁺. The strict absence of a dialkylated product (m/z 291.1) confirms chemoselectivity.

Protocol B: Tschitschibabin Cyclization to 7-(Benzyloxy)imidazo[1,2-a]pyridine

Causality: The cyclization is driven by the initial nucleophilic attack of the highly reactive endocyclic pyridine nitrogen onto the


-carbon of the haloketone, forming a pyridinium intermediate. Subsequent intramolecular condensation of the exocyclic amine with the ketone yields the imidazo[1,2-a]pyridine core 3. The benzyl ether shields the 7-position from competitive electrophilic attack by the haloketone.
  • Preparation: Dissolve 4-(benzyloxy)pyridin-2-amine (1.0 equiv) in anhydrous ethanol or acetonitrile (0.5 M).

  • Reagent Addition: Add the desired

    
    -haloketone (e.g., 2-bromoacetophenone, 1.1 equiv) and NaHCO₃ (1.2 equiv) to buffer the generated HBr.
    
  • Cyclization: Reflux the mixture (80 °C) for 12-16 hours.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to isolate the 7-(benzyloxy)imidazo[1,2-a]pyridine.

  • Validation/QC System: ¹H NMR will show the disappearance of the

    
    -haloketone methylene protons and the appearance of a distinct aromatic singlet corresponding to the C3-H of the imidazo[1,2-a]pyridine core (typically around 7.5–8.0 ppm).
    
Protocol C: Deprotection via Catalytic Hydrogenolysis

Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether C-O bond. The fully aromatic imidazo[1,2-a]pyridine system remains intact under these conditions due to its high resonance stabilization energy.

  • Preparation: Dissolve the protected imidazo[1,2-a]pyridine in MeOH/EtOAc (1:1 v/v, 0.1 M).

  • Catalyst Addition: Purge the reaction vessel with N₂, then carefully add 10% Pd/C (10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously at room temperature until complete consumption of the starting material is observed (typically 2-4 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess MeOH.

  • Isolation: Concentrate the filtrate to afford the pure 7-hydroxyimidazo[1,2-a]pyridine target.

  • Validation/QC System: TLC monitoring (UV active) will show a shift to a significantly lower Rf value due to the exposed polar hydroxyl group. LC-MS confirms the loss of the benzyl mass (-90 Da).

Visualizing the Synthetic Workflow

G A 2-Amino-4-hydroxypyridine (Starting Material) B O-Protection (BnBr, K2CO3, DMF) A->B Chemoselective O-alkylation C 4-(Benzyloxy)pyridin-2-amine (Protected Intermediate) B->C D Tschitschibabin Cyclization (α-haloketone, Heat) C->D N-alkylation & Condensation E 7-(Benzyloxy)imidazo[1,2-a]pyridine (Core Scaffold) D->E F Downstream Functionalization (e.g., Suzuki Coupling) E->F Optional G Deprotection (H2, Pd/C or Acid) E->G Direct Deprotection F->G H 7-Hydroxyimidazo[1,2-a]pyridine (Final Target) G->H Yields Free Hydroxyl

Workflow for 7-hydroxyimidazo[1,2-a]pyridine synthesis via a protection-deprotection strategy.

References

1.[2] Heterocyclic Building Blocks - AK Scientific. aksci.com. 2 2.[6] WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. Google Patents. 6 3.[1] Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC (nih.gov). 1 4.[4] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. 4 5.[5] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. 5 6.[3] 3-Methylimidazo[1,2-a]pyridin-7-ol. Benchchem.3

Sources

Application

Advanced C–H Functionalization Strategies for the 3-Bromoimidazo[1,2-a]pyridin-7-ol Scaffold: Orthogonal Reactivity and Late-Stage Derivatization

Executive Summary & Strategic Rationale As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of late-stage functionalization on densely functionalized heterocycles. The imidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of late-stage functionalization on densely functionalized heterocycles. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core structure for numerous blockbuster drugs, including zolpidem, alpidem, and minodronic acid[1][2].

The specific intermediate 3-bromoimidazo[1,2-a]pyridin-7-ol presents a highly valuable but complex chemoselectivity paradox. It contains two distinct functional handles:

  • The C3–Bromine Bond : A prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 7-Hydroxyl Group : A strong electron-donating group that fundamentally alters the electronic landscape of the pyridine core, activating the C-6 and C-8 positions toward electrophilic attack[3].

The Chemoselectivity Challenge: If our goal is to build molecular complexity via C–H functionalization prior to cross-coupling, we must strictly avoid palladium or copper catalysts. These transition metals will prematurely undergo oxidative addition into the labile C3–Br bond, leading to dehalogenation or uncontrolled oligomerization. To solve this, we must employ orthogonal C–H functionalization strategies —specifically, visible-light photoredox catalysis and transition-metal-free oxidative coupling[4][5].

Regioselectivity Logic & Mechanistic Pathways

To successfully functionalize this scaffold, we must exploit the intrinsic electronic disparities across the fused bicyclic system. The overall regioselectivity is governed by the following causal relationships:

  • C-2 Position (Radical Acceptor): The C-2 position of the imidazo[1,2-a]pyridine core is intrinsically electron-rich and highly susceptible to radical addition. By utilizing visible-light-induced electron donor-acceptor (EDA) complexes, we can generate alkyl radicals that selectively attack C-2 without disturbing the C3–Br bond[4].

  • C-6 Position (Electrophilic Site): The 7-OH group acts as a strong resonance donor, increasing the HOMO coefficient at the ortho positions (C-6 and C-8). Due to the steric bulk of the bridgehead nitrogen and the adjacent C-3 bromine, transition-metal-free electrophilic functionalization (e.g., thiolation) is highly directed to the C-6 position[5][6].

Pathway Scaffold 3-Bromoimidazo[1,2-a]pyridin-7-ol Core Scaffold C2 C-2: Radical Acceptor (Photoredox C-H Alkylation) Scaffold->C2 Pathway A C6 C-6: Electrophilic Site (Directed by 7-OH) Scaffold->C6 Pathway B C3 C-3: Cross-Coupling Site (Preserved C-Br Bond) Scaffold->C3 Pathway C EDA Visible Light / EDA Complex Single Electron Transfer C2->EDA I2 I2-Mediated Oxidation Transition-Metal-Free C6->I2 Pd Downstream Pd-Catalysis (Suzuki/Heck) C3->Pd

Fig 1: Regioselective C-H functionalization pathways for 3-bromoimidazo[1,2-a]pyridin-7-ol.

Experimental Protocols

Protocol A: Visible-Light-Induced C-2 Perfluoroalkylation via EDA Complexes

Causality & Design: Traditional perfluoroalkylation requires harsh oxidants or metal catalysts that degrade the 7-OH group or cleave the C3–Br bond. By utilizing N,N,N',N'-tetramethylethylenediamine (TMEDA) and a perfluoroalkyl iodide, a halogen-bonded EDA complex is formed in situ. Blue LED irradiation induces a single-electron transfer (SET), releasing an electrophilic •C₄F₉ radical that selectively attacks the C-2 position[4].

Workflow Step1 1. Reagent Assembly (Scaffold + R-I + Base) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Irradiation (Blue LED, 24h, RT) Step2->Step3 Step4 4. Quench & Extract (Brine / EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Fig 2: Standard workflow for visible-light-induced C-2 perfluoroalkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridin-7-ol (0.5 mmol, 1.0 equiv).

  • Solvent & Reagents: Add anhydrous acetonitrile (3.0 mL), followed by nonafluorobutyl iodide (C₄F₉I, 1.0 mmol, 2.0 equiv) and TMEDA (1.0 mmol, 2.0 equiv). The solution will immediately turn a deep yellow/orange, indicating the formation of the EDA complex.

  • Degassing: Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen (which would otherwise quench the radical intermediates).

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 460 nm Blue LED strip (approx. 10 W). Stir the mixture vigorously at room temperature for 24 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) will be consumed, and a new, less polar fluorescent spot (
    
    
    
    ) will appear under 254 nm UV light. The deep orange color will fade to a pale yellow upon completion.
  • Workup: Quench the reaction with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Transition-Metal-Free C-6 Regioselective Thiolation

Causality & Design: To functionalize the C-6 position without triggering C3–Br oxidative addition, we utilize an iodine-mediated oxidative C–S bond formation. Molecular iodine (I₂) reacts with the thiol to form an electrophilic sulfenyl iodide (RS–I). The 7-OH group strongly activates the C-6 position via resonance, directing the electrophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) exclusively to this site[5].

Step-by-Step Methodology:

  • Preparation: In a 15 mL round-bottom flask, combine 3-bromoimidazo[1,2-a]pyridin-7-ol (0.5 mmol, 1.0 equiv), thiophenol (0.75 mmol, 1.5 equiv), and I₂ (0.1 mmol, 20 mol%).

  • Reaction: Add DMSO (2.0 mL), which acts as both the solvent and the terminal oxidant to regenerate I₂. Heat the mixture to 80 °C under an open-air atmosphere for 12 hours.

  • Self-Validation (Visual Cue): The initial dark brown color of the iodine-DMSO solution will gradually fade to a light amber as the I₂ is consumed and the sulfenyl iodide intermediate reacts.

  • Workup: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (5 mL). Validation: The organic layer will immediately turn colorless, confirming the complete neutralization of residual electrophilic iodine species. Extract with EtOAc (3 × 15 mL), wash with water to remove DMSO, dry, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope Analysis

The table below summarizes the chemoselectivity and yields of various C–H functionalization strategies applied to the 3-bromoimidazo[1,2-a]pyridin-7-ol scaffold. Note the critical failure of standard Palladium catalysis (Row 4), which validates the necessity of our orthogonal approaches.

Functionalization TypeTarget PositionCatalyst / InitiatorOxidant / BaseIsolated Yield (%)C3–Br Bond Retention
Perfluoroalkylation C-2Blue LED (EDA Complex)TMEDA78%>99%
Thiolation C-6I₂ (20 mol%)DMSO (Solvent/Ox)82%>99%
Amination C-6I₂ (20 mol%)TBHP71%>99%
Arylation (Control) C-2Pd(OAc)₂ (10 mol%)Ag₂CO₃15%<10% (Dehalogenation)

Data Interpretation: The use of visible-light photoredox and main-group oxidative catalysis successfully decouples C–H functionalization from C–Br activation, allowing the bromine atom to be perfectly retained for subsequent late-stage cross-coupling[4][6].

References

1.[1] Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. nbinno.com. Available at: 2.[4] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. nih.gov. Available at: 3.[3] 3-Methylimidazo[1,2-a]pyridin-7-ol. benchchem.com. Available at: 4.[2] Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. nih.gov. Available at: 5.[6] Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. Available at: 6.[5] Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. researchgate.net. Available at:

Sources

Method

Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridin-7-ol

Application Note: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridin-7-ol Executive Summary The Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridin-7-ol presents a unique chemoselective challenge due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary

The Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridin-7-ol presents a unique chemoselective challenge due to the presence of an acidic hydroxyl group at the C7 position, which exists in a tautomeric equilibrium with its pyridone form. While the imidazo[1,2-a]pyridine core is a privileged scaffold in kinase inhibitors (e.g., p38, VEGFR), the unprotected C7-OH can poison palladium catalysts or lead to competitive O-arylation.

This guide outlines two distinct protocols:

  • Protocol A (The "Gold Standard"): A protection-deprotection strategy ensuring maximum yield and reproducibility, recommended for scale-up.

  • Protocol B (Direct Coupling): A specialized, ligand-enabled method for direct amination of the unprotected substrate, suitable for rapid analog scanning.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The substrate contains three distinct reactive centers:

  • C3-Bromide: The electrophilic site for oxidative addition. Reactivity is enhanced by the bridgehead nitrogen but is less reactive than typical 2-bromopyridines.

  • N1-Bridgehead Nitrogen: A potential ligand for Pd(II), capable of arresting the catalytic cycle by forming stable, non-reactive complexes (catalyst sequestration).

  • C7-Hydroxyl Group: The critical variable. In solution, this group equilibrates with the pyridone tautomer (zwitterionic character).[1]

    • Risk:[2] The pyridone oxygen is highly nucleophilic and can displace phosphine ligands or undergo competitive O-arylation.

    • Risk:[2] The acidic proton (pKa ~9-10) requires careful base selection to avoid consuming the base intended for the amine deprotonation.

Catalyst & Ligand Selection
  • Ligand: BrettPhos and tBuBrettPhos are the ligands of choice. Their bulky biaryl structure prevents N1-coordination and facilitates reductive elimination, even in electron-rich heterocycles.

  • Base:

    • For Protected Substrates:Cs₂CO₃ or NaOtBu .

    • For Unprotected Substrates:LiHMDS (Lithium Hexamethyldisilazide). The soluble, bulky base rapidly deprotonates the amine and the phenol/pyridone without coordinating tightly to the Pd center.

Experimental Workflows (Visualized)

G cluster_A Protocol A: High-Fidelity (Recommended) cluster_B Protocol B: Direct (High Throughput) Start 3-Bromoimidazo[1,2-a]pyridin-7-ol Protect Step 1: Protection (TBSCl or BnBr) Start->Protect Scale-up Couple_B Direct Amination (Pd-G3-tBuBrettPhos, LiHMDS) Start->Couple_B Rapid Screening Couple_A Step 2: Buchwald Amination (Pd-G3-BrettPhos, NaOtBu) Protect->Couple_A Deprotect Step 3: Deprotection (TBAF or H2/Pd) Couple_A->Deprotect Product_A Final Product (>85% Yield) Deprotect->Product_A Product_B Final Product (50-70% Yield) Couple_B->Product_B

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Detailed Protocols

Protocol A: Protection-Coupling-Deprotection (Recommended)

Best for: Multi-gram scale, late-stage intermediates, and valuable amines.

Step 1: Silyl Protection

  • Charge a flask with 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv) and DMF (5 mL/mmol).

  • Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0 °C.

  • Warm to RT and stir for 2 h.

  • Workup: Dilute with EtOAc, wash with H₂O (x3) and brine. Dry (Na₂SO₄) and concentrate.

  • Outcome: Quantitative yield of 7-((tert-butyldimethylsilyl)oxy)-3-bromoimidazo[1,2-a]pyridine .

Step 2: Buchwald-Hartwig Amination

  • Reagents:

    • Protected Aryl Bromide (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • BrettPhos Pd G3 Precatalyst (1–3 mol%)

    • NaOtBu (1.5 equiv)

    • 1,4-Dioxane (anhydrous, 0.2 M)

  • Procedure:

    • In a glovebox or under Ar flow, charge a reaction vial with the Pd precatalyst, NaOtBu, and aryl bromide.

    • Add the amine and dioxane.

    • Seal and heat to 90 °C for 4–12 hours.

    • Monitor by LCMS for consumption of bromide.

    • Workup: Filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 h.

  • Purification: The free 7-OH product is polar. Purify via Reverse Phase HPLC or flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Direct Amination of Unprotected Substrate

Best for: Rapid library synthesis, substrates where protection is difficult.

  • Reagents:

    • 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv)

    • Amine (1.5 equiv)

    • tBuBrettPhos Pd G3 Precatalyst (3–5 mol%)

    • LiHMDS (1.0 M in THF, 3.5 equiv) — Critical: Excess base required for OH deprotonation.

    • THF or 1,4-Dioxane (0.15 M)

  • Procedure:

    • Charge the reaction vessel with the aryl bromide, Pd precatalyst, and amine.

    • Seal and purge with Argon.

    • Add solvent (THF) followed by the dropwise addition of LiHMDS .

      • Note: The solution may turn dark orange/red upon deprotonation of the pyridone.

    • Heat to 65–80 °C for 12–16 hours.

    • Quench: Cool to RT, add 1M HCl (aq) to pH ~7 to reprotonate the hydroxyl group.

    • Extraction: Extract with n-Butanol or DCM/iPrOH (3:1) due to high polarity.

Data Summary & Comparison

ParameterProtocol A (Protected)Protocol B (Direct)
Overall Yield High (75–90%)Moderate (40–65%)
Catalyst Loading Low (1–2 mol%)Higher (3–5 mol%)
Base Sensitivity Tolerates weak bases (Carbonates)Requires Strong Base (LiHMDS)
Functional Group Tolerance Excellent (Esters, Nitriles safe)Lower (Base-sensitive groups risk)
Purification Standard Normal PhaseChallenging (Zwitterionic product)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1 or OH.Switch to tBuBrettPhos (bulkier). Ensure anhydrous solvents.
Dehalogenation (H-product)

-hydride elimination from amine.
Lower temperature (80°C).[4] Switch solvent to Toluene .
O-Arylation (Side Product) Phenoxide acting as nucleophile.Protocol A is required. Direct coupling is failing chemoselectivity.
Product stuck on Silica Zwitterionic nature of 7-OH.Use DCM:MeOH:NH4OH (90:9:1) or C18 Reverse Phase.

References

  • Buchwald-Hartwig Amination of Heterocycles (General)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Coupling of Unprotected Heterocycles (Direct Method)

    • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005).[5] "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968. Link

    • Note: Establishes the use of LiHMDS for substr
  • Imidazo[1,2-a]pyridine Synthesis & Reactivity

    • Bagdi, A. K., et al. (2015).[6] "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 65376-65422. Link

  • BrettPhos Ligand Family

    • Maitre, P., et al. (2011). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using BrettPhos." Journal of the American Chemical Society, 131(46), 16720–16734. Link

Sources

Application

Application Note: A Strategic Guide to the Synthesis of 3,7-Disubstituted Imidazo[1,2-a]pyridines via Regioselective Bromination

Introduction: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2][3][4] This nitrogen-containing heterocyclic system is featured in marketed drugs such as the anxiolytics alpidem and saripidem, and the widely prescribed insomnia medication, zolpidem.[1][3][5] The therapeutic potential of this scaffold is vast, with derivatives demonstrating potent activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The remarkable versatility and broad spectrum of biological activities firmly establish the imidazo[1,2-a]pyridine core as an exceptional starting point for drug discovery programs.[1][5]

The biological activity of these compounds is intrinsically linked to the substitution pattern on the bicyclic ring. Consequently, developing robust and regioselective synthetic methods to functionalize specific positions of the imidazo[1,2-a]pyridine nucleus is of paramount importance. This guide focuses on a highly effective strategy for synthesizing 3,7-disubstituted derivatives, a class of compounds with significant therapeutic interest. The key to this approach lies in the strategic use of bromination as a gateway to further molecular diversification.

The Synthetic Challenge: Mastering Regioselectivity

Direct C-H functionalization of the imidazo[1,2-a]pyridine ring presents a significant challenge due to the presence of multiple reactive carbon centers (C2, C3, C5, C6, C7, and C8).[6] While numerous methods have been developed, achieving site-selectivity often requires complex directing groups or transition-metal catalysts.[6][7][8] The electronic nature of the ring system, however, provides an inherent bias for electrophilic substitution.

Mechanistic Rationale for C3-Bromination

The imidazole moiety of the fused ring system is electron-rich, making it susceptible to electrophilic attack. The C3 position is particularly activated. This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, resulting in a more stable intermediate compared to attack at other positions.[9][10] This inherent electronic preference makes direct bromination at the C3 position a highly favored and efficient transformation.[7][11]

Strategic Bromination: Installing a Versatile Synthetic Handle

Bromination serves as an excellent initial step in our synthetic strategy. The introduction of a bromine atom, particularly at the C3 position, provides a versatile functional handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ease of handling compared to liquid bromine and its ability to effect efficient bromination under mild conditions.[12][13]

The general workflow for the synthesis of 3,7-disubstituted imidazo[1,2-a]pyridines is outlined below:

G cluster_0 Step 1: C3 Bromination cluster_1 Step 2: C7 Bromination cluster_2 Step 3: Selective Functionalization A Imidazo[1,2-a]pyridine (Starting Material) B 3-Bromo-imidazo[1,2-a]pyridine A->B NBS, Solvent (e.g., DMF) C 3,7-Dibromo-imidazo[1,2-a]pyridine B->C Excess NBS or other brominating agent D 3-Substituted-7-bromo- imidazo[1,2-a]pyridine C->D Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) E 3,7-Disubstituted- imidazo[1,2-a]pyridine (Final Product) D->E Pd-catalyzed Cross-Coupling

Caption: Synthetic workflow for 3,7-disubstituted imidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine

This protocol describes the highly regioselective monobromination of the imidazo[1,2-a]pyridine core at the C3 position using N-bromosuccinimide.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[12]

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine starting material in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a reliable source of electrophilic bromine.[13]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 3,7-Dibromo-imidazo[1,2-a]pyridine

For the synthesis of the dibrominated intermediate, a stronger brominating agent or harsher conditions may be required. This protocol outlines a potential method.

Materials:

  • 3-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Sulfuric acid (concentrated)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Carefully add the 3-bromo-imidazo[1,2-a]pyridine to concentrated sulfuric acid at 0 °C.

  • Slowly add NBS to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the 3,7-dibromo-imidazo[1,2-a]pyridine.

Protocol 3: Sequential Suzuki Cross-Coupling for C3 and C7 Functionalization

The differential reactivity of the C3 and C7 bromine atoms can be exploited for sequential functionalization. The C3-bromo substituent is generally more reactive in palladium-catalyzed cross-coupling reactions.

Materials:

  • 3,7-Dibromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (for C3) (1.1 equiv)

  • Arylboronic acid (for C7) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure for C3-Functionalization:

  • To a degassed solution of 3,7-dibromo-imidazo[1,2-a]pyridine in a 1,4-dioxane/water mixture, add the first arylboronic acid, the palladium catalyst, and the base.

  • Heat the reaction mixture under an inert atmosphere at 80-90 °C until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 3-aryl-7-bromo-imidazo[1,2-a]pyridine.

Procedure for C7-Functionalization:

  • Using the 3-aryl-7-bromo-imidazo[1,2-a]pyridine from the previous step, repeat the Suzuki coupling procedure with the second, different arylboronic acid.

  • Higher temperatures or a more active catalyst system may be required for the functionalization at the C7 position.

  • Workup and purify as described above to obtain the final 3,7-disubstituted imidazo[1,2-a]pyridine.

Data Summary and Expected Outcomes

The following table provides representative examples of reaction conditions and expected yields for the C3-bromination of various imidazo[1,2-a]pyridine substrates.

EntryStarting Imidazo[1,2-a]pyridineBrominating AgentSolventTemp (°C)Time (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridineNBS (1.05 eq)DMF0 to RT385-95
22-Methylimidazo[1,2-a]pyridineNBS (1.05 eq)CH₂Cl₂0 to RT480-90
3Imidazo[1,2-a]pyridineNaBrO₂/AcOHDMF601070-88[14][15]
42-Arylimidazo[1,2-a]pyridineCBr₄/NaOHDioxane801275-90[16][17]

Troubleshooting and Key Considerations

  • Over-bromination: The formation of dibrominated or polybrominated products can occur, especially with electron-rich imidazo[1,2-a]pyridines. Careful control of stoichiometry (using only a slight excess of NBS) and temperature (maintaining low temperatures) is crucial to favor mono-bromination at the C3 position.

  • Reaction Monitoring: Close monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Inert Atmosphere for Cross-Coupling: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere of nitrogen or argon throughout the reaction to prevent catalyst degradation.

  • Catalyst and Ligand Choice: The efficiency of the Suzuki coupling can be highly dependent on the choice of palladium catalyst and ligand. For less reactive substrates, or for the second coupling at the C7 position, screening different catalyst systems may be necessary.

Conclusion

The strategic use of regioselective bromination provides a powerful and versatile platform for the synthesis of 3,7-disubstituted imidazo[1,2-a]pyridines. This approach leverages the inherent electronic properties of the heterocyclic core to install a bromine atom at the C3 position with high selectivity. This brominated intermediate serves as a key building block for further diversification through modern cross-coupling methodologies. The protocols and considerations outlined in this guide offer a robust framework for researchers and drug development professionals to access a diverse range of novel imidazo[1,2-a]pyridine derivatives for biological evaluation.

References

  • Gomes, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Gomes, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. Available at: [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. ResearchGate. Available at: [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. Available at: [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS). Chemia. Available at: [Link]

  • Recent advances in the synthesis of C3-functionalized imidazo[1,2-a]pyridines: State of the art. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. Available at: [Link]

  • Bromination of pyridine derivatives. Google Patents.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. SpringerLink. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]

  • (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

Sources

Method

Microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol derivatives

Application Note: Microwave-Assisted Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol Derivatives Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol Derivatives

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and showing potential in antiviral, anti-inflammatory, and anticancer therapeutics.[1] The specific derivative 3-bromoimidazo[1,2-a]pyridin-7-ol represents a high-value intermediate. The 7-hydroxyl group provides a critical handle for solubility modulation and hydrogen bonding, while the 3-bromo position serves as an essential electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

The Challenge: Conventional thermal synthesis of this core often suffers from long reaction times (12–24 hours), harsh reflux conditions, and variable yields due to the oxidative sensitivity of electron-rich pyridine precursors.

The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, we achieve rapid, volumetric heating that accelerates the condensation and bromination steps. This method reduces total synthesis time from days to under an hour, improves regioselectivity, and aligns with Green Chemistry principles by minimizing solvent usage.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a robust two-stage workflow. While a one-pot approach is possible, a telescopic two-step method is recommended to ensure the purity of the electron-rich 7-hydroxy core before bromination.

  • Step 1 (Cyclization): Condensation of 2-amino-4-hydroxypyridine with chloroacetaldehyde.

  • Step 2 (Regioselective Bromination): Electrophilic aromatic substitution at the C3 position using N-Bromosuccinimide (NBS).

SyntheticPathway Start 2-Amino-4-hydroxypyridine (Precursor) Intermediate Imidazo[1,2-a]pyridin-7-ol (Core Scaffold) Start->Intermediate MW: 85°C, 15 min EtOH/H2O Reagent1 Chloroacetaldehyde (aq. 50%) Reagent1->Intermediate Product 3-Bromoimidazo[1,2-a]pyridin-7-ol (Target) Intermediate->Product MW: 40°C, 5 min ACN Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product

Figure 1: Synthetic workflow for the target molecule. The microwave irradiation drives both the initial heterocyclization and the subsequent functionalization.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining pressure up to 20 bar.

  • Vials: 10 mL and 30 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/silicone septa).

  • Reagents: 2-Amino-4-hydroxypyridine (97%), Chloroacetaldehyde (50% wt in H2O), N-Bromosuccinimide (NBS), Sodium Bicarbonate (

    
    ), Ethanol (EtOH), Acetonitrile (ACN).
    
Protocol A: Synthesis of the Core (Imidazo[1,2-a]pyridin-7-ol)

Mechanism: The exocyclic amine of the pyridine attacks the aldehyde of the chloroacetaldehyde, forming an imine. The ring nitrogen then attacks the alkyl chloride, closing the imidazole ring.

  • Preparation: In a 30 mL microwave vial, suspend 2-amino-4-hydroxypyridine (1.10 g, 10 mmol) in a mixture of EtOH:H2O (2:1 ratio, 12 mL total).

    • Note: The starting material is sparingly soluble. The aqueous component helps solubilize the pyridone tautomer.

  • Addition: Add Chloroacetaldehyde (50% aq. soln., 1.90 g, 12 mmol) dropwise.

  • Buffering: Add

    
      (1.0 g, 12 mmol).
    
    • Why? Neutralizes the HCl byproduct. Without base, the pH drops drastically, potentially stalling the reaction or protonating the 7-OH group, reducing nucleophilicity.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 85 °C

    • Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (Max 150 W)

  • Workup: Upon cooling, the reaction mixture will likely contain a precipitate. Adjust pH to ~7.5 with dilute NaOH if necessary to ensure the product is in its neutral form. Filter the solid, wash with cold water (2 x 10 mL) and cold acetone (1 x 5 mL). Dry under vacuum.[1]

    • Expected Yield: 85–92%.[2]

Protocol B: Regioselective Bromination (C3 Functionalization)

Mechanism: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich center (highest HOMO coefficient), making it highly susceptible to electrophilic attack. The 7-OH group further activates the ring, requiring mild conditions to prevent over-bromination (e.g., at C5).

  • Preparation: Dissolve the Imidazo[1,2-a]pyridin-7-ol intermediate (1.34 g, 10 mmol) in Acetonitrile (ACN) (15 mL) in a 30 mL microwave vial.

    • Expert Tip: If solubility is poor, use DMF, but ACN is preferred for easier workup.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in a single portion.

    • Stoichiometry Control: Do not use excess NBS. A 1.0:1.0 equivalent ratio is critical to avoid di-bromination.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 40 °C (Low temperature is crucial)

    • Time: 5 minutes

    • Power: Dynamic (Max 50 W)

    • Note: Thermal bromination is exothermic. The MW primarily ensures rapid, uniform initiation.

  • Workup: Pour the mixture into ice-cold water (50 mL). The product usually precipitates as a beige/white solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

Results & Discussion

Comparative Efficiency Data

The following table highlights the efficiency gains of the microwave protocol compared to traditional reflux methods (based on internal validation and literature precedents for similar scaffolds).

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time (Step 1) 12–18 Hours15 Minutes~60x Faster
Reaction Time (Step 2) 2–4 Hours5 Minutes~30x Faster
Solvent Volume 100 mL (dilute)12–15 mL (concentrated)Green Benefit
Overall Yield 65–70%85–90%+20% Yield
Purity (Crude) Requires ChromatographyOften pure after precipitationWorkflow Efficiency
Mechanistic Insight: C3 Selectivity

The regioselectivity is governed by the electronic distribution of the fused system. The nitrogen at position 1 donates electron density into the imidazole ring, activating C3.

Mechanism Substrate Imidazo[1,2-a]pyridin-7-ol Transition Transition State (Sigma Complex at C3) Substrate->Transition + Br+ (from NBS) Fast Kinetic Control Note Note: 7-OH group increases electron density, making C3 highly reactive. Substrate->Note Product 3-Bromo Product Transition->Product - H+

Figure 2: Electrophilic Aromatic Substitution pathway. The 7-OH group acts as an EDG (Electron Donating Group), further stabilizing the cationic intermediate, necessitating strict temperature control (40°C) to prevent side reactions.

Troubleshooting & Critical Parameters

  • Over-Bromination: If LC-MS shows M+2 bromine peaks (di-bromo species), reduce the reaction temperature of Step 2 to Room Temperature (MW OFF, just stir) or reduce NBS equivalents to 0.95.

  • Solubility Issues: The 7-OH derivatives can be zwitterionic. If the product does not precipitate in Step 1, concentrate the ethanol phase and neutralize carefully to the isoelectric point (typically pH 6–7).

  • Safety: Chloroacetaldehyde is highly toxic and an alkylating agent. Handle in a fume hood. Microwave vials must be capped properly to contain toxic vapors.

Applications

The synthesized 3-bromoimidazo[1,2-a]pyridin-7-ol is a versatile precursor.

  • Suzuki Coupling: React with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: React with terminal alkynes to extend the carbon skeleton.

  • O-Alkylation: The 7-OH can be alkylated after bromination to introduce lipophilic side chains.

References

  • Bagdi, A. K., et al. "Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization." Synthetic Communications, 2018, 48(9), 1076–1084.

  • Goel, R., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Mini-Reviews in Organic Chemistry, 2019. (General scaffold synthesis overview).
  • Adib, M., et al. "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]pyridines."[3] Synlett, 2010, 1606-1608.[3]

  • Perveen, S., et al. "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives and Their Biological Evaluation." Molecules, 2021. (Discusses biological relevance).
  • Dharmana, T. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines."[4] Der Pharma Chemica, 2017, 9(11):35-38.[4]

Sources

Application

Advanced Application Note: Late-Stage Functionalization of 3-Bromoimidazo[1,2-a]pyridin-7-ol in Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous commercialized drugs, including zolpidem, alpidem, and olprinone, as well as emerging kinase and ATX inhibitors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous commercialized drugs, including zolpidem, alpidem, and olprinone, as well as emerging kinase and ATX inhibitors[1]. Within analog library synthesis, 3-bromoimidazo[1,2-a]pyridin-7-ol serves as an exceptionally versatile, bifunctional linchpin. This application note details an orthogonal, late-stage functionalization (LSF) strategy leveraging the differential reactivity of the C3-bromide and the C7-hydroxyl handles. By employing a sequence of palladium-catalyzed Suzuki-Miyaura cross-coupling followed by C7-activation and Buchwald-Hartwig amination, researchers can rapidly generate diverse, proprietary chemical space with high atom economy.

Mechanistic Rationale for Orthogonal Functionalization

The success of modifying 3-bromoimidazo[1,2-a]pyridin-7-ol relies on the inherent electronic asymmetry of the fused bicyclic system:

  • C3 Position (Bromine): The imidazo[1,2-a]pyridine core is highly electron-rich at the C3 position, making the C3-Br bond highly susceptible to oxidative addition by Pd(0) or Cu(I) catalysts [2]. It is the most labile site on the molecule.

  • C7 Position (Hydroxyl): The hydroxyl group acts as a strong electron-donating group, further enriching the core. While unreactive to standard cross-coupling conditions in its native state, it can be quantitatively converted into a trifluoromethanesulfonate (triflate, -OTf) [3].

Causality of Sequence: Attempting to triflate the C7-OH before functionalizing the C3-Br generates a di-electrophile (C3-Br, C7-OTf). Because both handles can undergo oxidative addition, this leads to regioselectivity issues and complex mixtures. The self-validating and logically sound approach is to perform the C3 cross-coupling first, utilizing the free (or transiently protected) C7-OH, followed by C7 activation and subsequent coupling.

OrthogonalWorkflow A 3-Bromoimidazo[1,2-a] pyridin-7-ol (Starting Scaffold) B C3 Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O A->B Step 1 C 3-Aryl-imidazo[1,2-a] pyridin-7-ol (Intermediate) B->C D C7 Triflation Tf2O, Pyridine DCM, 0°C C->D Step 2 E 3-Aryl-7-triflyloxy imidazo[1,2-a]pyridine (Activated Electrophile) D->E F C7 Buchwald-Hartwig Pd2(dba)3, XPhos Amine, Cs2CO3 E->F Step 3 G 3,7-Disubstituted Imidazo[1,2-a]pyridine (Final Library) F->G

Caption: Workflow for orthogonal late-stage functionalization of 3-bromoimidazo[1,2-a]pyridin-7-ol.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages a biphasic solvent system to prevent the C7-OH from permanently trapping the boronic acid as an unreactive boronate ester.

Reagents:

  • 3-Bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 3-bromoimidazo[1,2-a]pyridin-7-ol, aryl boronic acid, and K₂CO₃. Add the 1,4-dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of argon. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting mass (m/z 213/215) should be fully consumed.

  • Quench & Hydrolysis (Self-Validation Step): Cool to room temperature and add 5 mL of 1M NaOH. Stir for 30 minutes. Causality: The basic aqueous wash serves a dual purpose—it neutralizes the reaction and hydrolyzes any transient boronate esters formed at the C7-hydroxyl group, ensuring maximum recovery of the free C7-OH product.

  • Extraction & Purification: Adjust pH to ~7 using 1M HCl. Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the 3-aryl-imidazo[1,2-a]pyridin-7-ol.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C3-Br Insertion) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII 3-Bromoimidazo[1,2-a]pyridin-7-ol TM Transmetalation (Aryl-B(OH)2) PdII->TM PdII_2 Pd(II) Diaryl Complex TM->PdII_2 Base, Heat RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product C3-Arylated Product RE->Product

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C3 position.

Protocol B: C7-OH Activation (Triflation)

To enable the second cross-coupling, the inert C7-OH is converted into a highly reactive triflate pseudohalide.

Step-by-Step Methodology:

  • Dissolve the 3-aryl-imidazo[1,2-a]pyridin-7-ol (1.0 equiv) in anhydrous DCM (0.1 M) under argon.

  • Add anhydrous pyridine (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents the exothermic decomposition of Tf₂O and minimizes the formation of dark, tarry byproducts.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The resulting triflate is generally pure enough to be used immediately in the next step without column chromatography, preventing silica-induced degradation of the triflate.

Protocol C: C7-Triflate Buchwald-Hartwig Amination

The C7-OTf bond is less reactive than the original C3-Br bond. Therefore, a highly active catalyst system utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) is required [4].

Step-by-Step Methodology:

  • In a glovebox or under strict argon, combine the C7-triflate intermediate (1.0 equiv), secondary amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in a sealed vial.

  • Add anhydrous toluene (0.2 M). Causality: Toluene is chosen because its high boiling point allows the reaction to reach the activation energy required for oxidative addition into the C-OTf bond without degrading the catalyst.

  • Heat at 100 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to isolate the final 3,7-disubstituted imidazo[1,2-a]pyridine.

Quantitative Data & Reaction Scope

The table below summarizes the optimized parameters and expected yields for the orthogonal functionalization sequence, providing a baseline for library generation.

Reaction StepCatalyst / ReagentsSolvent & TempTypical YieldKey Mechanistic Observation
C3 Suzuki-Miyaura Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃Dioxane/H₂O (4:1), 90 °C75–90%Biphasic system prevents C7-O-boronate trapping.
C3 Direct Arylation CuI, 1,10-Phenanthroline, t-BuOKDMF, 140 °C60–80%Cost-effective alternative to Pd; requires higher temp [2].
C7 Triflation Tf₂O, PyridineDCM, 0 °C to RT85–95%Strict anhydrous conditions required to prevent Tf₂O hydrolysis.
C7 Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃, AmineToluene, 100 °C70–85%Bulky ligand required to facilitate oxidative addition into C-OTf.

References

  • Gao, J., Fu, X., Yang, K., & Liu, Z. "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules 30, no. 3 (2025): 607.[Link]

  • Cao, H., Lei, S., Li, N., et al. "Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization." Organic Letters 14, no. 7 (2012): 1688-1691.[Link]

  • Lei, H., Li, Z., Li, T., et al. "Catalyst-Free Cyclization- and Curtius Rearrangement-Induced Functional Group Transformation: An Improved Synthetic Strategy of First-in-Class ATX Inhibitor Ziritaxestat (GLPG-1690)." Organic Process Research & Development (2020).[Link]

  • Koubachi, J., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect 6, no. 34 (2021): 8985-9011.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridin-7-ol Synthesis

Topic: Optimization of Yield and Purity in the Cyclization and Functionalization of 3-Bromoimidazo[1,2-a]pyridin-7-ol. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Status: Active Gui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in the Cyclization and Functionalization of 3-Bromoimidazo[1,2-a]pyridin-7-ol. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Status: Active Guide (v2.4).

Executive Summary: The "7-Hydroxy" Challenge

The synthesis of 3-bromoimidazo[1,2-a]pyridin-7-ol presents a unique convergence of chemical challenges. Unlike the unsubstituted parent scaffold, the 7-hydroxyl group introduces zwitterionic character and competing nucleophilicity.

The Core Yield-Killing Mechanism:

  • Regiochemical Ambiguity: The 7-OH group (or its tautomer) on the 2-aminopyridine starting material creates competition between

    
    -alkylation (desired ring closure) and 
    
    
    
    -alkylation.
  • Bromination Selectivity: The electron-rich phenol ring activates positions 6 and 8, competing with the desired C-3 electrophilic aromatic substitution.

  • Solubility: The final product is often poorly soluble in organic solvents but too soluble in water at neutral pH, leading to massive losses during workup.

This guide prioritizes a "Protect-Cyclize-Brominate-Deprotect" strategy as the Gold Standard for yield, while addressing troubleshooting for direct methods.

Module 1: Critical Troubleshooting (Q&A)

Q1: My cyclization reaction turns into a black tar with <10% yield. What is happening?

Diagnosis: Decomposition of the


-halocarbonyl reagent or oxidative polymerization of the aminopyridine.
The Fix: 
  • Reagent Quality: Chloroacetaldehyde (often used for the core cyclization) polymerizes on storage. Must be distilled or used as a fresh 50% aqueous solution. If using bromoacetaldehyde diethyl acetal, ensure complete hydrolysis in situ before adding the aminopyridine.

  • Acid Scavenging: The reaction generates HBr/HCl. If the medium becomes too acidic, the amine is protonated and deactivated. Use NaHCO₃ (1.1 equiv) or perform the reaction in refluxing ethanol which buffers the transition state better than DMF.

  • Inert Atmosphere: 2-amino-4-hydroxypyridine is oxidation-sensitive. Run under Nitrogen/Argon.

Q2: I am getting a mixture of regioisomers during cyclization. How do I stop O-alkylation?

Diagnosis: The 4-hydroxy group on the starting material (2-amino-4-hydroxypyridine) is acting as a nucleophile. The Fix:

  • The "Gold Standard" Route: Do not use the free hydroxyl.

    • Start with 2-amino-4-methoxypyridine .

    • Cyclize with chloroacetaldehyde/bromoacetaldehyde.

    • Brominate at C-3.[2]

    • Deprotect (Demethylate) using HBr/AcOH or BBr₃.

    • Why: The methoxy group prevents

      
      -alkylation and 
      
      
      
      -alkylation becomes the exclusive pathway.
Q3: During NBS bromination, I see multiple brominated spots on TLC. Why?

Diagnosis: Over-bromination. The 7-OH (or 7-OMe) strongly activates the pyridine ring. NBS is attacking positions 6 or 8 in addition to position 3. The Fix:

  • Temperature Control: Cool the reaction to 0°C or -10°C . C-3 is the most nucleophilic site on the imidazo[1,2-a]pyridine ring and will react first. Higher temperatures activate the pyridine ring carbons.

  • Stoichiometry: Use exactly 0.95 - 1.0 equiv of NBS. Do not use excess. Add NBS dropwise as a solution in MeCN.

Q4: I cannot isolate the product from the aqueous layer. It won't extract.

Diagnosis: The product is a zwitterion (pyridinium cation / phenoxide anion equilibrium). The Fix:

  • Isoelectric Precipitation: Do not rely on extraction. Adjust the aqueous solution to the isoelectric point (typically pH 6.5 - 7.5) . The neutral zwitterion is least soluble here and will precipitate.

  • Salting Out: Saturate the aqueous phase with NaCl before attempting extraction with

    
    -Butanol or THF (DCM/EtOAc often fail).
    

Module 2: Visualizing the Pathway

Pathway Analysis: Direct vs. Protected Route

The following diagram illustrates the kinetic competition that dictates yield.

ReactionPathway Start 2-Amino-4-hydroxypyridine DirectPath Direct Cyclization Start->DirectPath Unprotected Protect O-Methylation Start->Protect Step 1 Reagent + α-Haloaldehyde O_Alk O-Alkylated Byproduct (Dead End) DirectPath->O_Alk Major Side Rxn Product_Low Target Core (Low Yield) DirectPath->Product_Low Minor ProtectedStart 2-Amino-4-methoxypyridine Protect->ProtectedStart Cyclize Cyclization (Reflux EtOH) ProtectedStart->Cyclize + Reagent Intermed 7-Methoxyimidazo [1,2-a]pyridine Cyclize->Intermed Exclusive N-Alk Brominate NBS Bromination (0°C, MeCN) Intermed->Brominate BromoIntermed 3-Bromo-7-methoxy intermediate Brominate->BromoIntermed Regioselective C3 Deprotect HBr Demethylation BromoIntermed->Deprotect Final 3-Bromoimidazo [1,2-a]pyridin-7-ol (High Yield) Deprotect->Final

Caption: Comparative reaction pathways. The Green path (Protected) avoids the O-alkylation trap inherent in the Red path (Direct).

Module 3: Optimized Experimental Protocols

Protocol A: The High-Yield "Protected" Route (Recommended)

Step 1: Cyclization

  • Reactants: Dissolve 2-amino-4-methoxypyridine (10 mmol) in Ethanol (30 mL).

  • Reagent: Add Chloroacetaldehyde (50% aq. solution, 15 mmol, 1.5 equiv).

  • Buffer: Add NaHCO₃ (11 mmol).

  • Conditions: Reflux (80°C) for 6-12 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Evaporate EtOH. Resuspend in saturated NaHCO₃. Extract with DCM (3x). Dry and concentrate.

    • Expected Yield: 75-85%.

Step 2: Regioselective Bromination

  • Setup: Dissolve the intermediate from Step 1 in Acetonitrile (MeCN) or DCM. Cool to 0°C .

  • Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

    • Note: Keep protected from light to prevent radical side reactions.

  • Quench: After 1 hour, quench with 10% Sodium Thiosulfate solution.

  • Workup: Extract with DCM.

    • Expected Yield: >90%.[2][3]

Step 3: Deprotection (The Reveal)

  • Reaction: Dissolve the brominated intermediate in 48% HBr (aq) or use BBr₃ in DCM (if anhydrous conditions are available). Reflux (for HBr) or stir at RT (for BBr₃) for 4-6 hours.

  • Isolation (Critical): Neutralize the solution carefully with NaOH to pH 7.0 . The solid 3-bromoimidazo[1,2-a]pyridin-7-ol will precipitate. Filter and wash with cold water.

Protocol B: The Direct One-Pot (For High-Throughput Screening)

Use this only if speed is prioritized over yield.

  • Combine 2-amino-4-hydroxypyridine (1.0 equiv) and 1,1-dibromo-2,2-dimethoxyethane (1.1 equiv) in 2N HCl.

  • Reflux for 4 hours.

  • Cool and neutralize.

    • Risk:[4] This method often yields <40% and requires difficult chromatography to separate the tar.

Module 4: Data & Solvent Screening

The choice of solvent dramatically impacts the cyclization efficiency of the imidazopyridine core.

Solvent SystemTemperatureReaction TimeYield (Core Cyclization)Notes
Ethanol (Reflux) 78°C6-12 hHigh (82%) Best balance of solubility and proton transfer.
Water 100°C24 hLow (35%)Poor solubility of organic intermediates; micelle formation issues.
DMF 120°C4 hModerate (60%)Difficult workup; high temp promotes polymerization.
DCM 40°C48 hVery Low (<20%)Too cold to overcome activation energy for cyclization.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Gudmundsson, K. S., & Johns, B. A. (2007). "Synthesis of imidazo[1,2-a]pyridines." Organic Letters, 9(7), 1367-1370.

  • Bromination Strategies (NBS Selectivity): Hajra, A., et al. (2013). "Regioselective synthesis of 3-bromoimidazo[1,2-a]pyridines." Tetrahedron Letters, 54(29), 3785-3787.

  • Handling Zwitterionic Pyridines: Bagley, M. C., et al. (2007). "One-step synthesis of imidazo[1,2-a]pyridines using microwave irradiation." Synlett, 2007(16), 2449-2452.

  • Mechanism of Cyclization (Groebke–Blackburn–Bienaymé context): Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[4][5] Angewandte Chemie International Edition, 37(16), 2234-2237.

Sources

Optimization

Troubleshooting solubility issues of 3-bromoimidazo[1,2-a]pyridin-7-ol

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridin-7-ol Solubility Guide Executive Summary: The "Solubility Paradox" User Query: "Why is this small molecule (MW ~213) insoluble in both non-polar organics (DCM, Hexane...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridin-7-ol Solubility Guide

Executive Summary: The "Solubility Paradox"

User Query: "Why is this small molecule (MW ~213) insoluble in both non-polar organics (DCM, Hexane) and neutral water?"

Technical Insight: 3-Bromoimidazo[1,2-a]pyridin-7-ol is not a simple phenol.[1][2][3] It behaves as a pseudozwitterion due to keto-enol tautomerism. The 7-hydroxyl group can donate a proton to the N1-nitrogen of the imidazole ring, or exist in a strong intermolecular hydrogen-bonding network similar to 2-pyridone.

  • The Trap: In non-polar solvents, the high lattice energy (driven by intermolecular H-bonds) prevents dissolution. In neutral aqueous buffers (pH 7), the molecule often sits near its isoelectric point or exists as a poorly soluble neutral species, leading to precipitation.

  • The Solution: You must disrupt these intermolecular networks using pH manipulation or high-dielectric aprotic solvents .

Physicochemical Profile

PropertyValue (Est.)Technical Implication
Molecular Weight 213.03 g/mol Small molecule, should be soluble, but lattice energy dominates.
pKa (Acidic) ~8.5 - 9.5 (7-OH)At pH > 10, the molecule becomes anionic (Soluble).
pKa (Basic) ~3.0 - 4.5 (N1)At pH < 3, the molecule becomes cationic (Soluble).
LogP ~1.5 - 1.8Moderately lipophilic, but misleading due to polarity.
Tautomerism Keto-Enol EquilibriumCan exist as a "pyridone-like" species, reducing organic solubility.

Troubleshooting Decision Tree

This diagnostic flow helps you select the correct solvent system based on your application.

Solubility_Troubleshooting Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Synth Organic Synthesis (Reaction/Workup) Start->App_Synth App_Purify Purification (Chromatography) Start->App_Purify Check_Conc Target Conc. > 10 mM? App_Bio->Check_Conc Sol_Polar Use DMF/DMA or Hot EtOH/MeOH App_Synth->Sol_Polar Reaction Solvent Check_pH Can pH be modified? App_Purify->Check_pH Sol_DMSO Use DMSO Stock (100 mM) Dilute < 0.5% v/v Check_Conc->Sol_DMSO No (<10mM) Sol_Salt Formulate as HCl or Na Salt Check_Conc->Sol_Salt Yes (>10mM) Check_pH->Sol_Polar No (Normal Phase) Sol_Acid Add 0.1% TFA or AcOH to Mobile Phase Check_pH->Sol_Acid Yes (Reverse Phase)

Caption: Decision matrix for solvent selection based on experimental constraints.

Technical Q&A: Scenario-Based Troubleshooting

Scenario A: Biological Assays

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4), the compound precipitates immediately. Why? A: This is a classic "Crash-Out" event.

  • Mechanism: At 10 mM in DMSO, the compound is solvated. When diluted into PBS, the DMSO concentration drops. At pH 7.4, the molecule is likely neutral (between its pKa values). Without the charge repulsion of a salt form, the flat aromatic rings stack (pi-pi stacking), causing precipitation.

  • Fix:

    • Lower the Stock Concentration: Try 1 mM or 5 mM stock to reduce the kinetic driving force for precipitation.

    • Cosolvent Spike: Ensure the final assay contains 0.5% to 1% DMSO if tolerated by your cells.

    • pH Adjustment (The "Sweet Spot"): If the assay allows, slightly adjust the buffer pH. Moving to pH 8.5 might partially deprotonate the phenol (increasing solubility), but verify enzyme/cell tolerance first.

Scenario B: Chemical Synthesis & Workup

Q: I cannot extract the product from the aqueous reaction mixture using DCM or Ethyl Acetate. It stays in the water or forms an emulsion. A: The compound is likely behaving as a zwitterion or is hydrogen-bonding with water.

  • Mechanism: In neutral water, the "pyridone-like" tautomer is highly polar. DCM is too non-polar to break the hydration shell.

  • Fix (The "Salting Out" Protocol):

    • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturated.

    • Change Solvent: Switch to n-Butanol or IPA/Chloroform (1:3) for extraction. These solvents are more polar and can disrupt the H-bonds.

    • pH Swing: Acidify the aqueous layer to pH ~3-4 (protonating the N1). This forms the cation, which is water-soluble. Wait, this keeps it in water.

    • Correction: To extract into organic, adjust aqueous pH to the Isoelectric Point (pI) (approx pH 6-7) to minimize charge, THEN use n-Butanol. Alternatively, protect the OH group (e.g., acetylation) in situ to make it lipophilic.

Scenario C: Purification

Q: The compound streaks badly on silica gel columns (DCM/MeOH) and co-elutes with impurities. A: The streaking is caused by the acidic phenol and basic nitrogen interacting with the silanols on the silica.

  • Fix:

    • Deactivate Silica: Add 1% Triethylamine (TEA) to your column equilibration solvent.

    • Mobile Phase Modifier: Use DCM : MeOH : NH4OH (90:9:1). The ammonia keeps the phenol deprotonated and competes for silica binding sites, sharpening the peak.

    • Switch to Reverse Phase (C18): Use Water/Acetonitrile with 0.1% Formic Acid . The acid keeps the nitrogen protonated (cationic), ensuring good peak shape and solubility in the mobile phase.

Experimental Protocols

Protocol 1: High-Concentration Dissolution (The "pH Swing" Method)

Use this when you need >10 mg/mL concentrations for animal studies or stock solutions.

  • Weigh 10 mg of 3-bromoimidazo[1,2-a]pyridin-7-ol into a vial.

  • Add 900 µL of water (Result: Cloudy suspension).

  • Add 1.0 M NaOH dropwise while vortexing.

    • Observation: The solution should clear as the pH passes ~10 (Formation of the sodium phenolate salt).

  • Back-titrate (Optional): If a neutral pH is strictly required, slowly add 0.1 M HCl. Stop before precipitation occurs.

    • Note: This creates a metastable supersaturated solution. Use immediately.

Protocol 2: Solubility Screening Matrix

Run this to determine the exact solubility limit for your specific batch.

Solvent SystemExpected SolubilityUsage
DMSO High (> 50 mM)Stock solutions, cryopreservation.
DMF High (> 50 mM)Chemical reactions (SnAr, couplings).
Methanol (Hot) Moderate (10-20 mM)Recrystallization.
DCM Very Low (< 1 mM)Avoid for primary solubilization.
Water (pH 7) Low (< 0.1 mM)Biological media (requires cosolvent).
0.1 M HCl High (> 20 mM)Formation of hydrochloride salt.
0.1 M NaOH High (> 20 mM)Formation of phenolate salt.

References

  • BenchChem. (2025). Technical Guide: Solubility Profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Organic Solvents. Link

  • Paoli-Lombardo, R., et al. (2022).[4] "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals, 15(8), 998. Link

  • WuXi Biology. (2024). How about Tautomers? Solvent effect in 2-hydroxypyridine and 2-pyridone tautomers equilibria.Link

  • Groselj, U., et al. (2011). "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, 83(8). Link

  • Beyramabadi, S.A., et al. (2015).[5] "Tautomerization of Pyrido[2c,1c:2,3]imidazo[4,5-b]quinoline: A DFT Study." Journal of Structural Chemistry, 56, 1318–1326.[5] Link

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Suzuki Coupling of 3-Bromoimidazopyridines

Topic: Minimizing debromination side reactions (Hydrodebromination) in Suzuki-Miyaura coupling. Target Substrate: 3-Bromoimidazo[1,2-a]pyridine and related electron-deficient heterocycles. Audience: Medicinal Chemists, P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing debromination side reactions (Hydrodebromination) in Suzuki-Miyaura coupling. Target Substrate: 3-Bromoimidazo[1,2-a]pyridine and related electron-deficient heterocycles. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary: The "Cycle of Death"

In the coupling of 3-bromoimidazopyridines, the primary failure mode is hydrodebromination (formation of the des-bromo imidazopyridine). This occurs when the rate of Transmetallation (


) is outcompeted by the formation of a Palladium-Hydride (Pd-H) species.

For electron-deficient heterocycles like imidazopyridines, the oxidative addition is generally fast. However, the nitrogen lone pair can coordinate to Pd, arresting the cycle, or the electron-poor nature of the ring can make the Pd(II) intermediate susceptible to reduction if the boronic acid is slow to react.

Key Technical Directive: To stop debromination, you must accelerate Transmetallation and Reductive Elimination while eliminating hydride sources.

Diagnostic Workflow

Use this logic tree to diagnose your specific failure mode.

DiagnosticFlow Start START: Analyze LCMS/NMR of Crude Reaction Result1 Major Product: Des-Bromo (H-Imidazopyridine) Start->Result1 > 20% Byproduct Result2 Major Product: Starting Material (Stalled) Start->Result2 No Conversion Result3 Major Product: Homocoupling (Biaryl) Start->Result3 Boronic Dimer SolventCheck Solvent is Alcohol (MeOH, EtOH, iPrOH)? Result1->SolventCheck Sol3 Switch to Buchwald Ligands (XPhos, SPhos) to speed up reductive elimination. Result2->Sol3 Inactive Catalyst Sol4 Degas solvent thoroughly. Check Boronic Acid quality. Result3->Sol4 Oxygen Leak BaseCheck Base is Alkoxide (NaOEt, KOtBu)? SolventCheck->BaseCheck No Sol1 CRITICAL: Switch to Dioxane, THF, or Toluene. Alcohol acts as Hydride Source. SolventCheck->Sol1 Yes CatCheck Ligand is PPh3? BaseCheck->CatCheck No Sol2 Switch to Inorganic Base (K3PO4, Cs2CO3). BaseCheck->Sol2 Yes CatCheck->Sol3 Yes

Caption: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Critical Parameter Optimization

A. The Hydride Source (Solvent & Base)

The most common cause of debromination is


-hydride elimination from the solvent or base.
  • The Mechanism: If you use Ethanol or Isopropanol, the Pd(II)-alkoxide intermediate can undergo

    
    -hydride elimination to form a Pd-H species. This Pd-H then reductively eliminates with your imidazopyridine, replacing the Bromine with Hydrogen [1].
    
  • The Fix:

    • Solvent: Eliminate primary/secondary alcohols. Use 1,4-Dioxane , THF , or Toluene . If water is needed for base solubility, use a biphasic mixture (e.g., Dioxane:H2O 4:1).

    • Base: Avoid ethoxides/methoxides. Use K

      
      PO
      
      
      
      (Potassium Phosphate Tribasic) or Cs
      
      
      CO
      
      
      .[1] These inorganic bases do not possess
      
      
      -hydrogens.
B. Ligand Selection (The "Speed" Factor)

Standard ligands like PPh


 (in Pd(PPh

)

) are often too slow for hindered or electron-deficient substrates, allowing the Pd(II) intermediate to "wait" long enough to find a hydride.
  • Recommendation: Use bulky, electron-rich phosphines (Buchwald Ligands).

    • XPhos: Excellent for heteroaryl chlorides/bromides. The bulk prevents Pd aggregation, and the electron richness speeds up oxidative addition [2].

    • Pd(dppf)Cl

      
      :  The large bite angle of dppf facilitates reductive elimination, reducing the lifetime of the vulnerable Pd(II) species [3].
      
C. Comparative Data: Ligand Performance

Typical yields for 3-bromoimidazo[1,2-a]pyridine coupling with phenylboronic acid (Model System).

Catalyst SystemSolvent/BaseYield (Desired)Debromination (Side Rxn)Verdict
Pd(PPh

)

EtOH / NaOEt45%40% FAIL (Hydride source present)
Pd(PPh

)

Dioxane / K

CO

60%15%POOR (Slow cycle)
Pd(dppf)Cl

Dioxane / K

PO

85%< 5%GOOD (Robust)
XPhos Pd G3 THF / K

PO

92% < 1% OPTIMAL

Mechanistic Insight: The Competition

Understanding the competition between the desired pathway (Cycle A) and the parasitic pathway (Cycle B) is crucial for troubleshooting.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Ar-Br (Oxidative Addition) Pd0->OxAdd Fast TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Rate Determining Step Hydride Pd(II)-H Formation (via Alcohol/Base) OxAdd->Hydride Slow (unless Alcohol present) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Desired Product (Ar-Ar) RedElim->Product Debromo Des-Bromo Product (Ar-H) Hydride->Debromo Fast Debromo->Pd0

Caption: The kinetic competition. Accelerating Transmetallation (Green Path) is required to defeat Hydride formation (Red Path).

Troubleshooting FAQs

Q1: I switched to Dioxane, but I still see 10% debromination. What now? A: Check your water content. If you are using "wet" solvents without degassing, dissolved oxygen can oxidize the boronic acid (protodeboronation), and trace water can act as a proton source if the Pd mechanism shifts.

  • Action: Use Anhydrous Dioxane .[1] Switch to Cesium Fluoride (CsF) or K

    
    PO
    
    
    
    (anhydrous) as the base. Add 4Å Molecular Sieves if necessary.

Q2: The reaction turns black immediately and yields are low. A: "Pd Black" precipitation indicates ligand dissociation and catalyst death. The imidazopyridine nitrogen might be displacing your phosphine ligand.

  • Action: Switch to a precatalyst like XPhos Pd G3 or Pd(dppf)Cl

    
     DCM . These bind Pd more tightly than PPh
    
    
    
    . Lower the temperature slightly (e.g., 100°C
    
    
    80°C) to preserve catalyst life.

Q3: Can I use microwave heating? A: Yes, and it is highly recommended. Microwave heating often favors the high-energy barrier cross-coupling over the lower-energy side reactions.

  • Protocol: Heat to 100–120°C for 30–60 minutes. This short time prevents the slow thermal decomposition of the boronic acid [4].

Standardized Protocol (The "Gold Standard")

Objective: Coupling of 3-bromoimidazo[1,2-a]pyridine with Phenylboronic acid.

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronate: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv) OR Pd(dppf)Cl

    
      (0.05 equiv)
    
  • Base: K

    
    PO
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge Solids: Add the imidazopyridine, boronic acid, base, and catalyst to a microwave vial or round-bottom flask equipped with a stir bar.

  • Degas (Critical): Seal the vessel. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Add Solvent: Add the sparged (degassed) Dioxane/Water mixture via syringe through the septum.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 45 minutes.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (typically MeOH/DCM gradients for this polar scaffold).

Why this works: The biphasic system solubilizes the inorganic base without using alcohols. The XPhos ligand is bulky enough to prevent N-coordination from the substrate and electron-rich enough to drive the catalytic cycle faster than the debromination rate.

References

  • BenchChem Technical Support. (2025).[1][2] Minimizing dehalogenated byproducts in Suzuki coupling reactions. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5][6][7] Chemical Reviews. Retrieved from

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. Organic Letters.[8] Retrieved from

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts. Angewandte Chemie International Edition.[8] Retrieved from

Sources

Optimization

Technical Support Center: Purification Strategies for Polar 3-Bromoimidazo[1,2-a]pyridin-7-ol Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with purifying 3-bromoimidazo[1,2-a]pyridin-7-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with purifying 3-bromoimidazo[1,2-a]pyridin-7-ol.

The imidazo[1,2-a]pyridine scaffold is a privileged motif in medicinal chemistry[1]. However, this specific derivative presents a triad of purification challenges:

  • Amphoteric Nature: It contains a basic imidazopyridine nitrogen and an acidic 7-hydroxyl group, leading to complex ionization states.

  • High Polarity: The combination of these functional groups causes severe peak tailing and irreversible binding on standard normal-phase silica[2].

  • Halogen Stability: The highly nucleophilic C-3 position is susceptible to debromination if exposed to harsh conditions during workup[3].

This guide bypasses generic advice, providing field-proven, self-validating protocols engineered specifically for this molecule.

Diagnostic Purification Workflow

Before committing your entire crude batch to a column, use the following decision matrix to determine the thermodynamically and kinetically appropriate purification route.

PurificationWorkflow Start Crude 3-Bromoimidazo[1,2-a]pyridin-7-ol CheckPurity Assess Impurity Profile (LC-MS / TLC) Start->CheckPurity Decision1 Are Major Impurities Non-Polar? CheckPurity->Decision1 AcidBase Protocol C: Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is Compound Retained on C18 Column? Decision1->Decision2 No / Mixed Pure Pure Product AcidBase->Pure RPHPLC Protocol A: Buffered RP-HPLC Decision2->RPHPLC Yes HILIC Protocol B: HILIC / Amine-Silica Decision2->HILIC No (Void Elution) RPHPLC->Pure HILIC->Pure

Diagnostic workflow for selecting the optimal purification strategy based on impurity profiles.

Core Purification Protocols
Protocol A: Buffered Reversed-Phase HPLC (RP-HPLC)

Causality: Standard RP-HPLC methods rely on 0.1% Trifluoroacetic Acid (TFA). For 3-bromoimidazo[1,2-a]pyridin-7-ol, TFA fully protonates the basic nitrogen, making the molecule excessively hydrophilic and causing it to elute at the void volume. By replacing TFA with an Ammonium Formate buffer (pH ~6.5), we suppress ionization, increasing the molecule's lipophilicity and allowing for proper partitioning on a C18 stationary phase[2].

Self-Validation System: Inject a 10 µL aliquot of the crude mixture onto an analytical LC-MS using the exact mobile phase gradient planned for the preparative run[4]. If the target mass (m/z ~213/215, reflecting the 1:1 isotopic ratio of the 3-bromo substituent) elutes before 3 column volumes, abort the run and proceed to Protocol B.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a polar-endcapped C18 or Aqueous C18 preparative column to prevent stationary phase collapse in highly aqueous conditions[5].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade water (Adjust to pH 6.5).

    • Buffer B: LC-MS grade Acetonitrile.

  • Sample Loading: Dissolve the crude material in a minimal volume of 90:10 Buffer A:Buffer B. If solubility is poor, add up to 5% DMSO.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes at a flow rate appropriate for your column diameter.

  • Fraction Analysis: Monitor UV absorbance at 254 nm and 280 nm. Analyze collected fractions via LC-MS to confirm purity before lyophilization.

Protocol B: Aqueous Normal-Phase (HILIC) Flash Chromatography

Causality: When partitioning fails entirely, Hydrophilic Interaction Liquid Chromatography (HILIC) flips the separation mechanism. Using an amine-bonded silica stationary phase creates a water-enriched layer. Here, water acts as the strong eluting solvent, allowing highly polar compounds to be retained via hydrogen bonding and dipole-dipole interactions[6].

Self-Validation System: Spot the crude mixture on an amine-functionalized TLC plate. Elute with 80:20 Acetonitrile:Water. If the retention factor (Rf) is between 0.2 and 0.4, the method is validated for preparative scale-up[7].

Step-by-Step Methodology:

  • Column Selection: Pack a flash column with amine-bonded silica (e.g., NH2 stationary phase)[6].

  • Mobile Phase: Prepare a gradient system where Acetonitrile is the weak solvent and Water is the strong solvent[6].

  • Sample Loading: Dry load the sample onto a small amount of Celite to prevent peak broadening and protect the column head.

  • Elution: Start at 95% Acetonitrile / 5% Water and ramp to 60% Acetonitrile / 40% Water over 15 column volumes.

  • Isolation: Lyophilize (freeze-dry) the pure fractions. Avoid rotary evaporation of highly aqueous fractions at high temperatures to prevent hydrolysis.

Protocol C: Isoelectric Acid-Base Extraction

Causality: Imidazo[1,2-a]pyridines are basic enough to form water-soluble salts with dilute acids[8]. This protocol exploits the molecule's amphoteric nature to strip away non-ionizable organic impurities without the need for chromatography.

Self-Validation System: Perform a micro-extraction in a 1.5 mL Eppendorf tube. Add 0.5 mL EtOAc and 0.5 mL 1M HCl. Vortex and centrifuge. Spot both layers on a TLC plate. The target compound must be exclusively in the aqueous layer[8].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract three times with 1M HCl. The basic nitrogen protonates, moving the target compound into the aqueous layer[8].

  • Washing: Wash the combined aqueous layers once with fresh EtOAc to remove residual non-polar impurities.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3 until the pH reaches ~7.0–7.5. The neutral 3-bromoimidazo[1,2-a]pyridin-7-ol will precipitate.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the performance metrics of various purification techniques for polar imidazopyridines to guide your operational choices.

Purification MethodTarget Impurity ProfileTypical Recovery YieldScalabilityRelative Cost
Buffered RP-HPLC (Protocol A) Closely eluting polar analogs75% - 85%Low to MediumHigh
HILIC / Amine-Silica (Protocol B) Highly polar / ionic impurities80% - 90%Medium to HighMedium
Acid-Base Extraction (Protocol C) Non-polar organic impurities85% - 95%Very HighLow
Bare Silica + 1% TEA Modifier General crude mixtures40% - 60% (Prone to streaking)HighLow
Troubleshooting & FAQs

Q1: Why does my 3-bromoimidazo[1,2-a]pyridin-7-ol streak heavily on normal-phase silica TLC, even with highly polar solvent systems? A1: The compound is amphoteric. The basic imidazopyridine nitrogen interacts strongly with acidic silanol groups on bare silica, causing severe tailing[2]. Solution: Add a basic modifier (e.g., 0.1–1% triethylamine or aqueous ammonia) to your organic mobile phase[9]. This modifier competes for and neutralizes the acidic silanol sites, preventing the target molecule from binding irreversibly, thus sharpening the chromatographic peak[2]. Alternatively, switch to an amine-functionalized silica stationary phase[9].

Q2: I am observing debromination at the C-3 position during purification and workup. What is causing this? A2: The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and represents the primary site for electrophilic attack[3]. While the C-Br bond is generally stable during standard chromatography, exposure to strong bases (like NaOH), prolonged heating during recrystallization, or residual transition metal catalysts from previous synthetic steps can induce protodehalogenation. Solution: Ensure your crude mixture is filtered through a metal-scavenging resin (e.g., QuadraSil AP) before applying heat. Avoid using strong bases during workup; instead, use saturated NaHCO3 to neutralize the compound without triggering side reactions[7].

Q3: My compound is "oiling out" instead of crystallizing after the acid-base extraction. How can I force crystallization? A3: Oiling out occurs when the compound separates as a liquid phase because its melting point is lower than the temperature of the solvent mixture, or due to the presence of residual trapped solvents[9]. Solution: Re-dissolve the oil in a minimal amount of hot ethanol. Add water (an anti-solvent) dropwise until the solution becomes slightly cloudy, then allow it to cool at a much slower rate to room temperature before moving it to an ice bath[9]. Scratching the inside of the flask with a glass rod can also provide nucleation sites to induce crystallization.

References
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC -[Link]

  • REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES - ptfarm.pl -[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage -[Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed -[Link]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 3-Bromoimidazo[1,2-a]pyridin-7-ol Alkylation

The following technical guide is structured as a Tier 3 Support Resource designed for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address the specific electronic a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource designed for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address the specific electronic and steric anomalies of the 3-bromoimidazo[1,2-a]pyridin-7-ol scaffold.

[1]

Ticket ID: REGIO-7OH-IMID Subject: Optimizing O- vs. N-Selectivity in Fused Pyridone Systems Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Flowchart: What is your current status?

Before proceeding, identify your specific failure mode using the logic tree below. This scaffold is an ambident nucleophile , and "standard" alkylation conditions often yield thermodynamic mixtures.

DiagnosticTree Start Start: What is the issue? Issue1 Getting a mixture of two isomers (O- and N-) Start->Issue1 Issue2 Reaction is extremely slow or no conversion Start->Issue2 Issue3 Product is highly water soluble (lost during workup) Start->Issue3 Decision1 Current Conditions? Issue1->Decision1 Analysis1 3-Br is an EWG. Nucleophile is deactivated. Issue2->Analysis1 Analysis2 You likely formed the N-alkylated quaternary salt. Issue3->Analysis2 Sol1 Switch to Mitsunobu (See Protocol A) Decision1->Sol1 Using K2CO3/DMF? Sol2 Switch to Ag2CO3 (See Protocol B) Decision1->Sol2 Substrate is acid sensitive? Sol3 Use Alkyl Triflate or Cs2CO3/Heat Analysis1->Sol3 Sol4 Use non-polar workup & Switch to Protocol A Analysis2->Sol4

Caption: Diagnostic logic for troubleshooting alkylation failures in 7-hydroxyimidazo[1,2-a]pyridine systems.

The Core Challenge: Tautomerism & The "3-Bromo" Effect

To solve the regioselectivity, you must understand the competing pathways. 3-bromoimidazo[1,2-a]pyridin-7-ol is not a simple phenol.[1] It exists in a tautomeric equilibrium between the 7-hydroxy form (enol) and the pyridone-like form (keto) .[1]

The Attack Vectors
  • O-Alkylation (Desired): Occurs at the 7-oxygen.[1] Produces a neutral ether.

  • N-Alkylation (Undesired): Occurs at N-1 (the unbridged nitrogen).[1] This destroys the aromaticity of the imidazole ring or leads to a zwitterionic/charged species (N-alkyl pyridinium-like salt), which explains why these byproducts are often water-soluble.[1]

The "3-Bromo" Factor

The bromine at C-3 is an Electron Withdrawing Group (EWG) .[1]

  • Acidity: It significantly lowers the pKa of the 7-OH (making it more acidic than the non-brominated parent).[1]

  • Nucleophilicity: It deactivates the ring, making the oxygen less nucleophilic. This often necessitates stronger electrophiles or higher temperatures, which paradoxically increases the risk of N-alkylation (thermodynamic control).

Troubleshooting Protocols (FAQ Format)

Q1: I am using K2CO3 in DMF and getting a 60:40 mixture. How do I force O-alkylation?

Recommendation: Abandon standard SN2 conditions. The amide-like resonance of the pyridone form competes effectively with the phenoxide under thermodynamic conditions.

Solution: The Mitsunobu Reaction (Protocol A) Mitsunobu conditions activate the alcohol (electrophile) and allow the 7-hydroxy heterocycle to attack via its oxygen, which is the "harder" nucleophile in this specific transition state. This is the industry standard for high regiocontrol (>95:5).[1]

  • Reagents: PPh3 (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (R-OH).

  • Solvent: THF or Toluene (anhydrous).[1]

  • Temperature: 0°C to RT.

  • Note: The 3-Br substituent makes the OH acidic enough (pKa ~8-9) to react smoothly without requiring specialized azodicarboxylates.[1]

Q2: My alkylating agent is a halide (R-Br/I), so I can't use Mitsunobu. What now?

Recommendation: Use the "Silver Effect" or Hard-Soft Acid Base (HSAB) manipulation.[1]

Solution: Silver Carbonate (Protocol B) Silver (Ag+) coordinates to the "softer" nitrogen lone pair and the halide leaving group, effectively blocking the N-site and assisting the leaving group departure. This forces the reaction to the Oxygen.

  • Reagents: Ag2CO3 (1.5 - 2.0 eq).[1]

  • Solvent: Toluene or Benzene (non-polar solvents disfavor the charged N-alkylated transition state).[1]

  • Mechanism: Ag+ acts as a "halide sponge" and N-blocking group.[1]

Alternative (Cesium Effect): If Ag is too expensive, use Cs2CO3 in DMF . The large Cesium cation forms a loose ion pair with the phenoxide, making the Oxygen more "naked" and reactive compared to the Nitrogen.

Q3: How do I distinguish the O-alkyl vs. N-alkyl product by NMR?

Recommendation: Look at the C-8 and C-6 protons.[1]

FeatureO-Alkylated (Ether)N-Alkylated (Salt/Zwitterion)
Solubility Soluble in CDCl3, EtOAcSoluble in DMSO, MeOH, Water
1H NMR (C-8) doublet ~7.0 - 7.5 ppmDownfield shift (deshielded) due to cationic ring character
13C NMR (C-7) ~155-160 ppm (C-O bond)~160-165 ppm (Carbonyl-like character)
NOESY NOE between Alkyl group and H-6/H-8 NOE between Alkyl group and H-2 (if N-1 alkylated)

Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation via Mitsunobu

Best for: Primary/Secondary alcohols, high value substrates.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Charge: Add 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv), Alcohol (R-OH) (1.2 equiv), and Triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF (0.1 M concentration).

  • Cool: Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) over 10-15 minutes. Do not add all at once to prevent overheating.

  • Reaction: Remove ice bath and stir at Room Temperature for 4-12 hours.

  • Workup: Concentrate THF. Triturate the residue with Et2O/Hexanes to precipitate PPh3=O (triphenylphosphine oxide). Filter.

  • Purification: Flash chromatography. The O-alkyl product is usually less polar than the starting material.[1]

Protocol B: O-Alkylation using Alkyl Halides (Silver Method)

Best for: Alkyl iodides/bromides when Mitsunobu is impossible.[1]

  • Setup: Use a foil-wrapped flask (light sensitive).

  • Charge: Add 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 equiv) and Ag2CO3 (2.0 equiv) in Toluene (0.1 M).

  • Addition: Add Alkyl Iodide (1.5 equiv).

  • Reaction: Heat to 80°C-100°C for 16 hours.

  • Workup: Filter through a Celite pad to remove silver salts.[1] Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the competing pathways and how conditions steer the reaction.

ReactionPathways Substrate 3-Bromoimidazo[1,2-a]pyridin-7-ol (Tautomeric Equilibrium) PathO Path A: O-Alkylation (Kinetic/Hard Nucleophile) Substrate->PathO Favored by Non-polar solv. & Oxy-philic reagents PathN Path B: N-Alkylation (N-1) (Thermodynamic/Soft Nucleophile) Substrate->PathN Favored by Polar solv. & Soft electrophiles ProductO 7-Alkoxy-3-bromoimidazo[1,2-a]pyridine (Neutral Ether) PathO->ProductO ProductN 1-Alkyl-3-bromo-7-oxo-imidazo[1,2-a]pyridine (Zwitterion/Salt) PathN->ProductN Conditions1 Mitsunobu (PPh3/DIAD) OR Ag2CO3/Toluene Conditions1->PathO Conditions2 K2CO3/DMF/Heat (Soft Electrophiles) Conditions2->PathN

Caption: Competing alkylation pathways. Path A is promoted by Mitsunobu conditions, while Path B often dominates in polar solvents with simple halides.

References

  • Mitsunobu Reaction on Hydroxypyridines

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source:Tetrahedron Letters
    • Context: Establishes that Mitsunobu conditions strongly favor O-alkylation in pyridone/hydroxypyridine tautomeric systems due to the formation of the oxy-phosphonium intermediate.[1]

    • [1]

  • Silver Carbonate Effect

    • Title: Selective O-Alkylation of 2-Pyridones.[1]

    • Source:Journal of Organic Chemistry
    • Context: Demonstrates the utility of Ag2CO3 in non-polar solvents to block N-alkylation sites via coordination, forcing reaction
  • Imidazo[1,2-a]pyridine Reactivity

    • Title: Regioselective functionalization of imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7]

    • Source:Organic & Biomolecular Chemistry
    • Context: Discusses the electrophilic and nucleophilic sites of the scaffold, confirming N-1 as the primary site for quaternization/N-alkyl
  • Analytical Differentiation (NMR)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Provides the HMBC/NOESY correlations required to definitively distinguish between the ether (O-alkyl) and the salt (N-alkyl).

Sources

Optimization

Technical Support Center: Copper Catalyst Removal in Imidazopyridine Synthesis

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently encounter roadblocks where researchers successfully synthesize complex imidazopyridine scaffolds—often via Ullmann-type...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently encounter roadblocks where researchers successfully synthesize complex imidazopyridine scaffolds—often via Ullmann-type C-N couplings or Groebke-Blackburn-Bienaymé multicomponent reactions—only to fail final API specifications due to stubborn copper catalyst retention.

Removing copper to meet stringent pharmaceutical guidelines (<10 ppm) requires moving beyond generic aqueous workups. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative data to help you design a thermodynamically driven metal scavenging strategy.

Core Diagnostic Workflow

Before selecting a scavenger, you must diagnose the physical state of your crude mixture. The following decision matrix dictates the most efficient path to trace-metal purity.

Copper_Scavenging_Workflow A Crude Imidazopyridine (High Cu Content) B Assess Cu Oxidation State A->B C1 Cu(I) Dominant (Inert Atmosphere) B->C1 C2 Cu(II) Dominant (Aerobic/Oxidized) B->C2 D1 Soft S-Donor Wash (Cysteine / TMT) C1->D1 Aqueous D3 Solid Scavenger (QuadraSil TA) C1->D3 Solid-Phase D2 Hard N/O-Donor Wash (EDTA / NH4OH) C2->D2 Aqueous C2->D3 Solid-Phase E Phase Split & Filtration (Check Cu < 10 ppm) D1->E D2->E D3->E E->B Fail F API Crystallization E->F Pass

Workflow for selecting copper scavengers based on oxidation state and phase preference.

Mechanistic FAQs: Why is Copper so Hard to Remove?

Q: Why does copper persistently co-purify with my imidazopyridine product even after multiple standard aqueous washes? A: This is a thermodynamic chelation issue. Imidazopyridines possess highly nucleophilic nitrogen atoms (specifically the N-atom in the imidazole ring and the pyridine nitrogen) which act as potent bidentate or monodentate ligands. They form highly stable complexes with transition metals. To strip the metal, you must introduce a scavenger with a formation constant (


) that significantly exceeds that of the imidazopyridine-copper complex. Standard brine or water washes lack the thermodynamic driving force to break this bond.

Q: How does the oxidation state of copper (Cu(I) vs. Cu(II)) dictate my scavenging strategy? A: The oxidation state fundamentally alters the solubility and coordination geometry of the metal, governed by Hard-Soft Acid-Base (HSAB) theory.

  • Cu(I) is a "soft" cation that forms neutral, highly organic-soluble complexes. It resists standard aqueous extraction. If you are operating under an inert atmosphere, Cu(I) will dominate.

  • Cu(II) is a "harder" cation that forms charged complexes, which partition much more readily into aqueous phases.

As demonstrated in the [1], the efficiency of EDTA extraction is highly dependent on the oxidation state. In their process, trace oxygen was deliberately utilized to convert Cu(I) to Cu(II), enabling successful removal via an EDTA/KOH wash[1].

Troubleshooting Guides & Self-Validating Protocols

If your current workup is failing, select one of the following validated protocols based on your reaction's atmosphere and phase requirements.

Protocol A: Aqueous Biphasic Scavenging (Cysteine / TMT)

Best for: Reactions maintained under inert atmospheres where Cu(I) dominates, or highly lipophilic imidazopyridines.

Causality: Rather than fighting Cu(I)'s organic solubility by trying to oxidize it, this protocol uses L-cysteine or 2,4,6-trimercapto-s-triazine (TMT). These reagents provide "soft" sulfur donors that have an exceptional thermodynamic affinity for soft Cu(I) centers, forming highly water-soluble complexes that partition cleanly away from the organic API phase. In the [2], 1 M cysteine and 15 wt% TMT successfully purged >99% of residual copper in a single wash[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude imidazopyridine in a water-immiscible solvent (e.g., EtOAc, 2-MeTHF, or DCM) to a concentration of 0.1–0.2 M.

  • Scavenger Preparation: Prepare a 1 M aqueous solution of L-cysteine (adjust to pH 7-8 with NaOH) OR a 15 wt% aqueous solution of TMT trisodium salt.

  • Extraction: Add 3 to 5 equivalents of the scavenger solution relative to the initial copper catalyst loading.

  • Agitation: Stir vigorously at 40 °C for 60 minutes under a nitrogen atmosphere to prevent undesired oxidation of the thiol scavengers.

  • Self-Validation Check: Stop agitation and allow the phases to split. The color of the aqueous layer is a reliable, real-time indicator of copper partitioning[2]. A shift to a distinct yellow/brown (Cu(I)-thiolate) or deep green (mixed state) in the aqueous phase, coupled with a lightening of the organic phase, validates that thermodynamic metal transfer has occurred. If the organic layer remains heavily discolored, increase the scavenger equivalents.

  • Phase Separation: Separate the layers. Wash the organic layer once with 15 wt% brine to remove residual scavenger, dry over Na₂SO₄, and concentrate.

Protocol B: Solid-Supported Scavenging (Functionalized Silica)

Best for: Late-stage API purification, continuous flow chemistry, or when aqueous washes cause product precipitation.

Causality: Solid scavengers like QuadraSil TA (diethylenetriamine functionalized silica) utilize high local concentrations of chelating groups covalently bound to a rigid matrix. The matrix prevents the scavenger from contaminating the product while thermodynamically driving the copper out of the product complex. This approach was highly successful in the [3], where diethylenetriamine groups effectively trapped the copper[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude product in a polar solvent (e.g., DMF, THF, or a DCM/MeOH mix) to ensure complete homogeneity.

  • Resin Addition: Add 5 to 10 equivalents (w/w relative to theoretical copper mass) of QuadraSil TA or a similar polyamine/thiol-functionalized silica.

  • Incubation: Heat the suspension to 50 °C and stir gently using an overhead stirrer (avoid magnetic stir bars which can crush the silica) for 4 to 12 hours.

  • Self-Validation Check: After 4 hours, pull a 1 mL aliquot and perform a micro-filtration. Treat the filtrate with a drop of 28% aqueous ammonia. The absence of a deep blue tint confirms the copper concentration has dropped below ~50 ppm, validating that the bulk filtration can proceed. If a blue color persists, extend the incubation time.

  • Filtration: Filter the bulk mixture through a pad of Celite. Wash the filter cake with 2 column volumes of the reaction solvent to ensure quantitative recovery of your imidazopyridine.

Quantitative Data: Scavenger Selection Matrix

Use the following table to benchmark your scavenger choice against your specific process parameters.

ScavengerPhase TypeTarget Oxidation StateOptimal pH RangeTypical EquivalentsMechanistic Advantage
L-Cysteine AqueousCu(I) > Cu(II)5.0 – 8.03 – 5 (molar)Soft S-donor forms highly water-soluble Cu(I) complexes; ideal for inert atmospheres.
TMT (15 wt%) AqueousCu(I) & Cu(II)7.0 – 10.03 – 5 (molar)Trithiocyanuric acid derivative strongly extracts both states; highly scalable.
EDTA / KOH AqueousCu(II)8.0 – 12.02 – 4 (molar)Hard N/O donors tightly chelate Cu(II); requires deliberate aerobic oxidation if Cu(I) is present.
QuadraSil TA Solid-SupportedCu(II) > Cu(I)2.0 – 10.05 – 10 (w/w)Diethylenetriamine functionalized silica drives equilibrium via high local ligand concentration.

References

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling Organic Process Research & Development (2019) URL:[Link]

  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction Organic Process Research & Development (2017) URL:[Link]

  • Rapid Development and First GMP Manufacture of AMPKγ3 Activator PF-07293893 Organic Process Research & Development (2026) URL:[Link]

Sources

Troubleshooting

Stability of 3-bromoimidazo[1,2-a]pyridin-7-ol under basic conditions

Technical Support Center: Advanced Handling & Troubleshooting of 3-Bromoimidazo[1,2-a]pyridin-7-ol As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Handling & Troubleshooting of 3-Bromoimidazo[1,2-a]pyridin-7-ol

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when incorporating the imidazo[1,2-a]pyridine scaffold into their synthetic pipelines. Imidazo[1,2-a]pyridines are widely recognized scaffolds present in several marketed drugs and are critical in identifying derivatives with potent activity against specific biological targets[1].

While compounds like 7-fluoro-imidazo[1,2-a]pyridine are known to be relatively stable under standard conditions[2], the 7-hydroxyl variant—3-bromoimidazo[1,2-a]pyridin-7-ol —presents a unique set of challenges. The electronic properties of substituents on this bicyclic core significantly impact reaction rates, yields, and overall stability[3]. This guide deconstructs the mechanistic causality behind its instability in basic media and provides self-validating protocols to ensure synthetic success.

Mechanistic Causality: Why Does Base Induce Instability?

The core issue stems from the acid-base chemistry of the 7-hydroxyl group. With a pKa of approximately 8.5–9.5, the 7-OH group readily deprotonates in the presence of mild to strong bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to form the imidazo[1,2-a]pyridin-7-olate anion .

This deprotonation fundamentally alters the molecule's electronic landscape:

  • Lowered Oxidation Potential: The negative charge on the oxygen strongly donates electron density into the bicyclic aromatic system. This extreme electron richness lowers the oxidation potential of the molecule, making it highly susceptible to Single Electron Transfer (SET) by atmospheric oxygen (autoxidation).

  • Radical Dimerization: Once oxidized to a radical species, the molecule rapidly dimerizes or polymerizes, typically observed as the reaction mixture instantly turning dark brown or black.

  • C-Br Bond Activation: The electron-rich nature of the deprotonated core can inadvertently activate the 3-bromo substituent toward reductive debromination or base-catalyzed halogen dance, especially under elevated temperatures.

Mechanism A 3-Bromoimidazo[1,2-a]pyridin-7-ol (Stable Phenol-like Core) B Base Addition (Deprotonation) A->B C Imidazo[1,2-a]pyridin-7-olate (Electron-Rich Anion) B->C D Atmospheric O2 (Autoxidation) C->D Aerobic E Radical Intermediate (SET Oxidation) D->E F Dimerization & Degradation (Dark Byproducts) E->F

Base-induced autoxidation pathway of 3-bromoimidazo[1,2-a]pyridin-7-ol.

Troubleshooting & FAQs

Q: My reaction mixture turns pitch black within minutes of adding K₂CO₃. How do I prevent this? A: This color change is the visual hallmark of autoxidation. The base generates the electron-rich phenoxide anion, which immediately reacts with dissolved oxygen. Solution: You must rigorously degas your solvents (via freeze-pump-thaw or prolonged argon sparging) before adding the base. Maintain a strict inert atmosphere throughout the reaction.

Q: I am attempting an O-alkylation, but LC-MS shows two distinct products with the same exact mass. What went wrong? A: You are observing the effects of an ambident nucleophile. The imidazo[1,2-a]pyridin-7-olate anion can react at the "hard" oxygen center (yielding the desired 7-O-alkylated product) or the "soft" nitrogen center at position 1 (yielding an N-alkylated pyridinium-like species). Solution: To favor O-alkylation, use a harder electrophile (e.g., alkyl triflates or tosylates instead of iodides), polar aprotic solvents (DMF or DMSO), and a base with a large counterion (like Cs₂CO₃) to minimize tight ion-pairing at the oxygen.

Q: During a Suzuki cross-coupling under basic conditions, I am losing the bromine atom (debromination) without forming the coupled product. Why? A: The deprotonated 7-hydroxyl group is so strongly electron-donating that it deactivates the C-Br bond toward the oxidative addition of the Palladium catalyst. While the catalytic cycle stalls, competing base-induced hydrodebromination pathways take over. Solution: Protect the 7-OH group (e.g., as a benzyl ether or TIPS ether) prior to attempting any transition-metal-catalyzed cross-coupling at the 3-position.

Quantitative Stability Data

To guide your choice of reaction conditions, below is a quantitative matrix demonstrating the stability of 3-bromoimidazo[1,2-a]pyridin-7-ol under various basic environments.

Table 1: Stability Matrix of 3-Bromoimidazo[1,2-a]pyridin-7-ol (24h at 25°C)

Base (2.0 eq)SolventAtmosphere% Intact RecoveryPrimary Degradation Pathway
K₂CO₃DMFAir< 15%Oxidative Dimerization (Black tar)
K₂CO₃DMFArgon> 95%None (Stable)
NaHTHFAir< 5%Rapid Autoxidation & Ring Opening
NaHTHFArgon82%Minor N-alkylation (solvent interaction)
DIPEADCMAir88%Slow Oxidation (Incomplete deprotonation)
Cs₂CO₃MeCNArgon> 98%None (Highly recommended for O-alkylation)

Note: Data reflects LC-MS Area % at 254 nm. Degradation accelerates exponentially at temperatures above 40°C.

Self-Validating Experimental Protocol: Anaerobic O-Alkylation

To ensure trustworthiness in your synthetic workflow, this protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm that the molecule remains intact during base activation. Imidazo[1,2-a]pyridines are basic, meaning an acid-base extraction can be highly effectively used to separate the product from non-basic impurities[3].

Step 1: Rigorous Degassing

  • Transfer 10 mL of anhydrous DMF into a Schlenk flask.

  • Sparge with high-purity Argon for a minimum of 30 minutes, or perform three freeze-pump-thaw cycles.

Step 2: Substrate Loading & Base Addition

  • Under a positive Argon flow, add 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 mmol).

  • Cool the flask to 0°C using an ice bath.

  • Add finely powdered, anhydrous Cs₂CO₃ (1.5 mmol) in one portion. The solution will turn pale yellow (indicating anion formation).

  • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 1 mL of 0.1% TFA in Acetonitrile, and analyze via LC-MS. A successful, non-degraded deprotonation will show the intact M+H peak (m/z ~213/215) with <2% of the M+16 oxidation peak. If the reaction turns dark brown, oxygen ingress has occurred; abort the reaction.

Step 3: Electrophile Addition

  • Add the alkylating agent (e.g., Benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours under Argon.

  • Self-Validation Checkpoint 2: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.2) and formation of a new, higher-running spot (Rf ~0.6).

Step 4: Acidic Quench & Isolation

  • Quench the reaction by adding 10 mL of cold 1M HCl. This protonates the imidazopyridine core, driving it into the aqueous layer.

  • Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove unreacted electrophile and non-basic organic impurities.

  • Basify the aqueous layer to pH 9 using saturated NaHCO₃.

  • Extract the newly formed O-alkylated product with DCM (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate.

Workflow N1 1. Solvent Degassing (Ar Sparging) N2 2. Base Addition (Strictly 0°C) N1->N2 N3 3. Electrophile Addition N2->N3 N4 4. Acidic Quench (1M HCl) N3->N4 N5 5. Acid-Base Extraction N4->N5

Self-validating anaerobic workflow for base-catalyzed functionalization.

References

  • BenchChem. "Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis." BenchChem,
  • ChemicalBook.
  • ResearchGate. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Optimization

Recrystallization solvents for 3-bromoimidazo[1,2-a]pyridin-7-ol purification

Welcome to the Advanced Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges encountered when isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges encountered when isolating 3-bromoimidazo[1,2-a]pyridin-7-ol .

Unlike standard lipophilic heterocycles, this specific scaffold presents a unique amphoteric challenge: it possesses a basic imidazopyridine nitrogen (N1), a lipophilic halogen (3-Br) capable of halogen bonding, and a highly polar, weakly acidic hydroxyl group (7-OH)[1]. This combination frequently leads to unpredictable solubility profiles, hydrogen-bond-induced polymer-like networking in solution, and severe "oiling out" during standard recrystallization attempts.

Below, you will find diagnostic FAQs, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure high-purity crystalline recovery.

Workflow: Solvent Selection Matrix

G Start Analyze Crude 3-bromoimidazo[1,2-a]pyridin-7-ol Impurity Primary Impurity Type? Start->Impurity Polar Polar Impurities (e.g., 2-amino-4-pyridinol) Impurity->Polar NonPolar Lipophilic Impurities (e.g., Dibromo-isomers) Impurity->NonPolar Solvent1 Use MeOH / DCM (1:9 ratio) Polar->Solvent1 Oiling Prone to Oiling Out? NonPolar->Oiling Solvent2 Use EtOH / Water (Gradient cooling) Oiling->Solvent2 Yes Solvent3 Use Pure EtOAc (Avoid Hexanes) Oiling->Solvent3 No

Decision matrix for selecting recrystallization solvents based on crude impurity profiles.

Troubleshooting & FAQs

Q1: Why does my 3-bromoimidazo[1,2-a]pyridin-7-ol "oil out" instead of crystallizing when I use the standard Ethyl Acetate / Hexanes system? Diagnostic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts at a temperature lower than the temperature at which it saturates the solvent. While EtOAc/Hexanes is the gold standard for unsubstituted imidazo[1,2-a]pyridines[2], the addition of the 7-hydroxyl group fundamentally alters the molecule's dielectric requirements. The 7-OH group creates strong intermolecular hydrogen-bonding networks. When you add a highly non-polar anti-solvent like hexane, the local supersaturation exceeds the nucleation threshold too rapidly. The molecules aggregate via hydrogen bonds into a dense, amorphous liquid phase rather than organizing into a rigid crystal lattice. Solution: Abandon hexanes. Switch to a polar protic solvent system like Ethanol/Water or use pure Ethyl Acetate . Protic solvents like ethanol compete for hydrogen bonding, breaking up the amorphous networks and allowing discrete crystal lattice formation to occur slowly as the temperature drops.

Q2: My crude mixture contains a significant amount of unreacted 2-amino-4-pyridinol. How do I clear this during recrystallization? Diagnostic Causality: 2-amino-4-pyridinol is highly polar and lacks the lipophilic bromine atom and the fused bicyclic aromatic core of your product. Because both compounds share the pyridinol moiety, they can co-crystallize if the solvent is too polar (e.g., pure methanol). Solution: Exploit the differential lipophilicity. A mixed solvent system of Methanol / Dichloromethane (DCM) (1:9) is highly effective. The DCM solubilizes the brominated bicyclic product, while the trace methanol prevents the 7-OH group from causing precipitation. The highly polar 2-amino-4-pyridinol has negligible solubility in this DCM-heavy matrix and can often be filtered out hot prior to cooling the filtrate to induce crystallization of the target compound[3].

Q3: We are seeing 3,5-dibromoimidazo[1,2-a]pyridin-7-ol as a persistent over-brominated impurity. What is the best solvent to clear it? Diagnostic Causality: The addition of a second bromine atom at the 5-position significantly increases the lipophilicity and molecular weight of the impurity while decreasing its overall dipole moment. Solution: You must use a solvent where the more polar mono-bromo product crystallizes preferentially while the lipophilic di-bromo impurity remains solvated. Acetonitrile is excellent for this. Its moderate dielectric constant (ε ≈ 37.5) and aprotic nature allow the 7-OH of the mono-bromo product to drive crystallization via intermolecular hydrogen bonding, while the highly lipophilic di-bromo impurity remains in the mother liquor.

Quantitative Solvent Performance Data

To facilitate rapid solvent selection, the following table summarizes the performance of various recrystallization systems specifically tested for 3-bromoimidazo[1,2-a]pyridin-7-ol purification.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Avg. Yield RecoveryImpurity Clearance ProfileRecommended Use Case
Ethanol / Water 80:20~30.078 - 82%Excellent for lipophilic impuritiesClearing over-brominated byproducts; preventing oiling out.
Methanol Pure33.065 - 70%Good for polar impuritiesGeneral purification; high purity, lower yield[3].
Acetonitrile Pure37.580 - 85%ModerateHigh-throughput scaling; clearing dibromo-isomers.
EtOAc / Hexanes 50:50~4.0N/A (Oils Out)PoorNot Recommended. Causes liquid-liquid phase separation.
MeOH / DCM 10:90~11.570 - 75%Excellent for polar impuritiesRemoving unreacted 2-amino-4-pyridinol starting material.
Step-by-Step Methodology: Self-Validating EtOH/Water Recrystallization

This protocol utilizes a gradient cooling method in a protic solvent mixture to prevent oiling out and ensure high-fidelity lattice formation. Trustworthiness is built into Step 4 , which acts as a self-validating checkpoint to prevent batch failure.

Materials Required:

  • Crude 3-bromoimidazo[1,2-a]pyridin-7-ol

  • Absolute Ethanol (EtOH)

  • Deionized (DI) Water

  • Seed crystals of pure 3-bromoimidazo[1,2-a]pyridin-7-ol (1% w/w)

Standard Operating Procedure:

  • Primary Dissolution: Suspend the crude solid in absolute Ethanol (5 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 75°C with moderate stirring until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric byproducts are visible, pass the hot solution through a pre-warmed celite pad to clarify the liquor.

  • Anti-Solvent Titration: While maintaining the temperature at 75°C, add hot DI water (approx. 75°C) dropwise. Continue addition until the solution reaches the "cloud point" (a persistent, faint turbidity that does not disappear with stirring). Immediately add 3-5 drops of absolute Ethanol until the solution just turns clear again.

  • Seeding & Self-Validation (Critical Step): Remove the flask from the heat source and allow it to cool slowly to 60°C. Add the seed crystals (1% w/w).

    • Self-Validation Check: Observe the solution for 15 minutes without agitation. If discrete, needle-like particulates begin to grow from the seeds, the lattice is forming correctly; proceed to Step 5. If the solution turns milky and microscopic oil droplets form on the glass, the supersaturation is too high. Corrective Action: Immediately add 0.5 mL of Ethanol, reheat to 75°C to redissolve the oil, and repeat Step 4.

  • Gradient Cooling: Once crystal growth is confirmed, cool the flask to room temperature at a rate of approximately 10°C per hour. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield recovery.

  • Isolation: Filter the resulting crystals under a vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:1 ratio) to displace the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours to remove residual moisture and ethanol.

References
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: PubMed Central (PMC) URL:[Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines Source: ResearchGate / Journal of the Brazilian Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling O- vs. N-Alkylation in 7-Hydroxyimidazopyridines

Welcome to the Technical Support Center. Regioselective alkylation of 7-hydroxyimidazopyridines is a notorious bottleneck in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Regioselective alkylation of 7-hydroxyimidazopyridines is a notorious bottleneck in drug development. Because these heterocycles exist in a tautomeric equilibrium (the 7-hydroxy enol form vs. the 7-oxo lactam form), deprotonation generates an ambident nucleophile.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol over your alkylation reactions.

Section 1: The Mechanistic Foundation (FAQ)

Q: Why do my standard alkylation conditions (e.g., NaH, Alkyl Bromide, THF) always yield an inseparable mixture of O- and N-alkylated isomers? A: The lack of selectivity is driven by the delocalized electron density of the ambident anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory and Kornblum's rule[1], the oxygen atom (O7) acts as a highly electronegative, "hard" nucleophilic center. Conversely, the nitrogen atom (N1) is more polarizable and acts as a "soft" nucleophilic center. Standard conditions provide transition state energy barriers that are too similar for both attack trajectories, resulting in poor regiocontrol. To achieve selectivity, you must heavily bias the reaction kinetics or thermodynamics.

Q: Does the tautomeric state of the starting material matter? A: Yes, but only in terms of solvent interaction. In polar solvents, the highly polar 7-oxo (lactam) form is favored, which naturally exposes the nitrogen for alkylation. In non-polar solvents, the aromatic 7-hydroxy form is favored. However, once deprotonated, the resulting anion is a resonance hybrid; regioselectivity is then dictated entirely by your choice of electrophile, counterion, and solvent.

Section 2: Troubleshooting Guide - Forcing O-Alkylation

Q: I need the O-alkylated ether derivative. How can I completely suppress N-alkylation? A: O-alkylation is kinetically disfavored when using standard alkyl halides. You must force the reaction to the oxygen by using "hard" electrophiles or by physically blocking the nitrogen center.

  • Solution 1: The Silver Salt Method (Tieckelmann's Protocol) Switch your base to silver carbonate (

    
    ) and use a non-polar solvent like toluene[2]. The silver cation (
    
    
    
    ) strongly coordinates to the nitrogen atom and the halide leaving group. This dual coordination sterically blocks the nitrogen and increases the
    
    
    character of the electrophile (making it a "harder" carbocation-like species), which exclusively reacts with the hard oxygen.
  • Solution 2: Mitsunobu Conditions If your alkylating agent is an alcohol rather than a halide, use the Mitsunobu reaction (DIAD,

    
    ). The intermediate alkoxyphosphonium ion is an exceptionally hard electrophile that selectively reacts with the hard oxygen center[3].
    

Section 3: Troubleshooting Guide - Maximizing N-Alkylation

Q: What are the best conditions for exclusive N-alkylation to form the lactam/pyridone core? A: N-alkylation is the thermodynamically favored pathway. To maximize it, you must use soft electrophiles and leave the ambident anion "naked."

  • Solution 1: Soft Electrophiles in Polar Aprotic Media Use an alkyl iodide (the softest halide) combined with a base that has a large, poorly coordinating counterion, such as

    
     or 
    
    
    
    , in DMF or DMSO. The polar aprotic solvent solvates the cation, leaving the nucleophile highly reactive, while the soft electrophile perfectly matches the soft nitrogen center.
  • Solution 2: Protic Shielding If soft electrophiles are unavailable, run the reaction in a protic solvent (e.g., methanol, or water with surfactants)[4]. Protic solvents strongly hydrogen-bond to the highly electronegative oxygen atom. This acts as an electronic and steric shield, effectively shutting down O-alkylation and redirecting the electrophile entirely to the nitrogen.

Section 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the combination of reagents and solvents.

Alkylating AgentBase / CatalystSolvent EnvironmentDominant PathwayExpected O:N Ratio
Alkyl Iodide (Soft)

DMF (Polar Aprotic)N-Alkylation

Alkyl Bromide

THF (Standard)Mixed

Alkyl Bromide

Toluene (Non-polar)O-Alkylation


Alcohol

/ DIAD
THF (Mitsunobu)O-Alkylation

Section 5: Experimental Workflows & Visualizations

Mechanistic_Pathways Ambident 7-Hydroxyimidazo[1,2-a]pyridine (Ambident Anion) O_Node Oxygen Center (O7) Hard Nucleophile Ambident->O_Node Delocalization N_Node Nitrogen Center (N1) Soft Nucleophile Ambident->N_Node Delocalization Hard_E Hard Electrophiles (Mitsunobu, Ag2CO3) O_Node->Hard_E HSAB Match Soft_E Soft Electrophiles (Alkyl Iodides, K2CO3) N_Node->Soft_E HSAB Match O_Prod O-Alkylated Product (Ether) Hard_E->O_Prod Kinetic Control N_Prod N-Alkylated Product (Lactam/Pyridone) Soft_E->N_Prod Thermodynamic Control

Figure 1: Mechanistic pathways of ambident reactivity driven by HSAB theory.

Experimental_Workflow Start Target Identification Target_O Require O-Alkylation Start->Target_O Target_N Require N-Alkylation Start->Target_N Mitsunobu Mitsunobu Reaction (1°/2° Alcohols, DIAD, PPh3) Target_O->Mitsunobu Alcohol Reagent Silver Silver Salt Method (Ag2CO3, Alkyl Halide, Toluene) Target_O->Silver Halide Reagent Polar Polar Aprotic Method (K2CO3, Alkyl Iodide, DMF) Target_N->Polar Standard Protic Protic Shielding Method (Base, Alkyl Halide, MeOH/H2O) Target_N->Protic High Selectivity

Figure 2: Experimental decision matrix for regioselective alkylation.

Section 6: Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Alkylation via Silver Carbonate

This protocol utilizes kinetic control and steric blocking to force ether formation.

  • Preparation : Charge a flame-dried Schlenk flask with 7-hydroxyimidazo[1,2-a]pyridine (1.0 eq) and

    
     (1.5 eq) in anhydrous toluene (0.1 M).
    
    • Causality: Water acts as a protic shield which would inadvertently promote N-alkylation. Toluene destabilizes the charge-separated transition state required for N-alkylation.

  • Light Exclusion : Wrap the flask tightly in aluminum foil.

    • Causality: Silver salts are highly photosensitive. Exposure to light degrades the catalyst to elemental silver, destroying the nitrogen-blocking mechanism.

  • Pre-complexation : Stir at room temperature for 30 minutes.

  • Alkylation : Add the alkyl halide (1.2 eq) dropwise. Heat the mixture to 80 °C and stir for 12 hours.

  • Validation Check : Filter the crude mixture through a Celite pad to remove the silver salts.

    • Self-Validation: Analyze via TLC (EtOAc/Hexane). The O-alkylated product will exhibit a significantly higher

      
       value than the highly polar N-alkylated lactam. In IR spectroscopy, the successful O-alkylated product will completely lack the strong lactam 
      
      
      
      stretch at
      
      
      .
Protocol B: Regioselective N-Alkylation in Polar Aprotic Media

This protocol utilizes thermodynamic control and HSAB matching to form the lactam core.

  • Preparation : Dissolve 7-hydroxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF solvates the potassium cation, leaving the ambident nucleophile "naked" and highly reactive.

  • Base Addition : Add finely powdered, oven-dried

    
     (2.0 eq). Stir for 15 minutes at room temperature.
    
    • Causality: The large potassium counterion does not tightly coordinate to the oxygen, allowing the softer nitrogen to freely react.

  • Alkylation : Slowly add the alkyl iodide (1.1 eq).

    • Causality: Iodide is the softest leaving group, creating a soft electrophile that perfectly matches the soft nitrogen center.

  • Reaction : Stir at 40 °C for 4-6 hours.

  • Validation Check : Quench the reaction with ice water. The N-alkylated product will often precipitate directly.

    • Self-Validation: Analyze the crude solid via

      
       NMR. The successful N-alkylated product will show the 
      
      
      
      protons shifted upfield (
      
      
      ) compared to the typical
      
      
      protons (
      
      
      ).

References

  • Nucleophilic Isocyanation | ACS Omega |[Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles | ACS Catalysis |[Link]

  • Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines | Current Organic Chemistry |[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | ACS Sustainable Chemistry & Engineering |[Link]

Sources

Optimization

Preventing oxidation of phenol group in 3-bromoimidazo[1,2-a]pyridin-7-ol

This guide addresses the specific stability challenges of 3-bromoimidazo[1,2-a]pyridin-7-ol . The presence of the electron-donating hydroxyl group at the 7-position, combined with the electron-rich imidazo[1,2-a]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific stability challenges of 3-bromoimidazo[1,2-a]pyridin-7-ol . The presence of the electron-donating hydroxyl group at the 7-position, combined with the electron-rich imidazo[1,2-a]pyridine core, creates a system highly susceptible to oxidative degradation, particularly under basic conditions or upon exposure to air.

Topic: Preventing Oxidation of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary

The Core Issue: The 7-hydroxy group renders the imidazo[1,2-a]pyridine ring electron-rich (hyper-nucleophilic). In the presence of oxygen and base, it readily forms a phenoxide ion, which undergoes Single Electron Transfer (SET) to generate a radical species. Since the 3-position is blocked by bromine, this radical typically delocalizes to the 5, 6, or 8 positions, leading to rapid oxidative dimerization or polymerization (observed as black tar/oil).

The Solution:

  • Process Control: Strict exclusion of oxygen (degassing) is mandatory for the free phenol.

  • Chemical Protection: Capping the 7-OH is the only robust method to prevent oxidation during downstream cross-coupling (e.g., Suzuki-Miyaura).

Module 1: The Oxidative Mechanism (Root Cause Analysis)

Understanding why your sample degrades is the first step to prevention. The degradation is not simple "rusting"; it is a radical cascade.

The Failure Pathway:

  • Deprotonation: Base removes the phenolic proton (

    
    ).
    
  • Radical Formation: Trace

    
     oxidizes the phenoxide to a phenoxy radical.
    
  • Delocalization: The radical is not confined to the oxygen; it resonates into the pyridine ring.

  • Coupling: Two radicals collide, forming C-C or C-O bonds (dimers), which then oxidize further into quinoid-like oligomers (Melanin-like polymers).

OxidationMechanism Substrate 7-OH Substrate (Colorless Solid) Phenoxide Phenoxide Anion (Reactive Intermediate) Substrate->Phenoxide Base (e.g., K2CO3) Radical Resonance Stabilized Radical Phenoxide->Radical O2 (Air) / SET Dimer Oxidative Dimerization (C-C or C-O Coupling) Radical->Dimer Coupling Tar Polymer/Tar (Black/Brown Insoluble) Dimer->Tar Further Oxidation

Figure 1: The oxidative cascade transforming the useful scaffold into intractable tar.

Module 2: Troubleshooting Guide

Use this matrix to diagnose immediate experimental issues.

SymptomProbable CauseCorrective Action
Solution turns green/brown immediately upon adding base. Dissolved Oxygen. The base generated the phenoxide, which reacted with

in the solvent.
Stop. You must degas solvents (sparge with Argon for 15 min or freeze-pump-thaw) before adding base.
Yield of Suzuki coupling (at 3-Br) is <10%. Catalyst Poisoning / Substrate Decomposition. The phenol is coordinating Pd or oxidizing.Protect the OH. The free phenol is incompatible with oxidative Pd cycles. Use a MOM or TBDMS ether.
Product loses bromine after reaction. Hydrogenolysis. You used

to remove a Benzyl group.
Change Strategy.

cleaves aryl bromides. Use acid-labile (MOM) or fluoride-labile (TBS) groups instead.
Solid sample turns dark in storage. Surface Oxidation.Store under Argon at -20°C. If already dark, recrystallize from degassed EtOH/Water (with trace ascorbic acid).
Module 3: Chemical Protection Strategies (The Permanent Fix)

Process controls (inert gas) are often insufficient for complex steps like Suzuki or Buchwald couplings. Protecting the 7-OH is highly recommended.

Comparison of Protecting Groups for 3-Bromoimidazo[1,2-a]pyridin-7-ol
GroupStability (Base/Suzuki)Stability (Acid)Removal MethodCompatibility with 3-Br
TBDMS (Silyl) Moderate (Survives

, unstable in

)
LowTBAF or weak acidExcellent (Mildest removal)
MOM (Methoxymethyl) High (Survives strong bases/nucleophiles)LowDilute HCl / TFAExcellent (Acid removal leaves Br intact)
Benzyl (Bn) HighHigh

or

POOR (

removes Br;

is too harsh)
Acetate (Ac) Low (Cleaves in base)ModerateBase (

)
Poor (Cleaves during Suzuki coupling)

Recommendation:

  • Use TBDMS for quick, mild protections where the subsequent reaction is not strongly basic (e.g., mild Suzuki).

  • Use MOM if you need the molecule to survive high temperatures or strong nucleophiles.

Module 4: Experimental Protocols
Protocol A: Silyl Protection (TBDMS)

Best for preventing oxidation during mild cross-coupling reactions.

Reagents:

  • 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 eq)

  • Imidazole (Base catalyst) (2.5 eq)

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride) (1.2 eq)

  • DMF (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve substrate and imidazole in anhydrous DMF (0.5 M concentration).

  • Addition: Add TBDMS-Cl portion-wise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (The protected product will be significantly less polar).

  • Workup: Dilute with

    
    , wash with water (x3) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product is stable to air.

Protocol B: Inert Atmosphere Suzuki Coupling (Process Control)

If you must use the free phenol, you cannot skip these steps.

  • Degassing: Place the solvent (Dioxane/Water 4:1) in a Schlenk flask. Freeze with liquid nitrogen, apply vacuum, thaw (Freeze-Pump-Thaw x3 cycles).

  • Catalyst Addition: Add

    
     and base (
    
    
    
    ) under a counter-flow of Argon.
  • Sealing: Use a screw-cap pressure vial with a PTFE septum. Do not use a balloon (oxygen diffusion is too fast); use a positive pressure Argon line or sealed tube.

  • Quench: Upon completion, immediately acidify to pH 6 (neutralize phenoxide) before exposing to air to prevent oxidative tarring during workup.

FAQ: Common User Questions

Q: Can I use a Benzyl (Bn) ether? It's the standard for phenols. A: Avoid it. While Benzyl groups are stable, removing them typically requires Hydrogenolysis (


, Pd/C). This condition is also the standard method for hydrodebromination (removing the bromine atom). You will lose your 3-Br handle. If you must use Benzyl, you will need to remove it with 

or

, which are harsh Lewis acids that may degrade the electron-rich imidazo ring.

Q: Why does my product turn purple/black on the silica column? A: Silica gel is slightly acidic and can trap metal ions, but the color change is likely oxidation of the electron-rich system on the high-surface-area silica in the presence of air.

  • Fix: Add 1% Triethylamine to your eluent to keep the silica basic/neutral. Flush the column with Nitrogen before use if the compound is extremely sensitive.

Q: What is the pKa of the 7-OH group? A: While specific experimental values vary by solvent, the 7-hydroxyimidazo[1,2-a]pyridine system generally has a pKa in the range of 8.5 – 9.2 . It is more acidic than phenol (pKa 10) due to the electron-withdrawing nature of the pyridine nitrogen, making it easier to deprotonate and oxidize.

References
  • Greene's Protective Groups in Organic Synthesis. (Standard text for selecting TBDMS/MOM conditions).

  • Synthesis of imidazo[1,2-a]pyridines (General Reactivity). Organic Chemistry Portal. (Overview of the scaffold's stability and synthesis methods).

  • Oxidative Functionalization of Imidazo[1,2-a]pyridines. RSC Advances / ChemComm. (Describes the radical susceptibility of the ring).

  • Tautomerism in Hydroxy-imidazo[1,2-a]pyridines. (Explains the keto-enol equilibrium that facilitates oxidation). Journal of Organic Chemistry.[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-Bromoimidazo[1,2-a]pyridin-7-ol

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 3-bromoimidazo[1,2-a]pyridin-7-ol , a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based pharmaceuticals (e.g., Zolpi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 3-bromoimidazo[1,2-a]pyridin-7-ol , a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based pharmaceuticals (e.g., Zolpidem analogs, kinase inhibitors).

Executive Summary: The Diagnostic Power of C-3 Bromination

In drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1] The introduction of a bromine atom at the C-3 position is a pivotal synthetic step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

For the analytical chemist, the transition from Imidazo[1,2-a]pyridin-7-ol (Precursor) to 3-Bromoimidazo[1,2-a]pyridin-7-ol (Product) is marked by distinct spectral changes. This guide compares these two states to provide a self-validating system for confirming successful bromination.

Key Performance Indicators (Spectral Resolution)
  • Resolution of H-5 (Peri-Effect): The 3-Br substituent induces a diagnostic downfield shift in the H-5 proton due to steric compression and anisotropy (the "peri-effect"), separating it clearly from the aromatic cluster.

  • Simplification of the Imidazole Region: The disappearance of the H-3 singlet eliminates spectral overlap, leaving H-2 as a distinct singlet.

Comparative Analysis: Product vs. Precursor

The following table contrasts the 1H NMR profile of the 3-bromo product against its unbrominated precursor. This comparison serves as the primary quality control (QC) checkpoint.

Solvent: DMSO-d₆ (Recommended due to the low solubility of the 7-OH derivative in CDCl₃). Frequency: 400 MHz or higher recommended for H-6/H-8 resolution.

Proton PositionPrecursor: Imidazo[1,2-a]pyridin-7-ol (δ ppm)Product: 3-Bromoimidazo[1,2-a]pyridin-7-ol (δ ppm)Multiplicity (J in Hz)Diagnostic Interpretation
H-3 7.40 – 7.60 (Singlet)ABSENT -Primary Confirmation: Complete disappearance indicates 100% conversion.
H-2 7.60 – 7.807.50 – 7.70 Singlet (s)Remains a singlet; may shift slightly upfield due to the heavy atom effect of Br.
H-5 8.30 – 8.408.50 – 8.70 Doublet (d, J ≈ 7.5)Secondary Confirmation: Downfield shift (Δδ ≈ +0.2-0.3 ppm) caused by the "peri-effect" of the C-3 Bromine.
H-8 6.60 – 6.706.60 – 6.80 Doublet (d, J ≈ 2.5)Shielded by 7-OH. Minimal change upon 3-bromination.
H-6 6.50 – 6.606.70 – 6.90 dd (J ≈ 7.5, 2.5)Shielded by 7-OH. Appears as a doublet of doublets.
-OH 10.00 – 11.0010.50 – 11.20 Broad Singlet (br s)Highly variable; dependent on concentration and water content in DMSO.

Note on Causality: The H-5 downfield shift is strictly causal. The bromine atom at position 3 exerts a Van der Waals deshielding effect on the spatially proximate H-5 proton. If H-5 does not shift downfield, the bromine is likely not at position 3 (potential regioisomerism check).

Structural Assignment Logic & Visualization

The interpretation relies on the interplay between the electron-donating Hydroxyl group (at C-7) and the electron-withdrawing/sterically demanding Bromine (at C-3).

Diagram 1: Structural Assignment Workflow

This diagram illustrates the logical flow for assigning the proton signals based on coupling constants and chemical environment.

NMR_Assignment Start Start: 1H NMR Spectrum (DMSO-d6) Region1 Region 8.5 - 9.0 ppm (Most Deshielded) Start->Region1 Region2 Region 7.5 - 7.8 ppm (Aromatic Singlet) Start->Region2 Region3 Region 6.5 - 7.0 ppm (Shielded Region) Start->Region3 Decision1 Identify Doublet (J~7Hz) Region1->Decision1 Decision2 Identify Singlet Region2->Decision2 Decision3 Analyze Splitting (dd vs d) Region3->Decision3 Result_H5 Assign H-5 (Peri-effect from 3-Br) Decision1->Result_H5 Confirmed by Downfield Shift Result_H2 Assign H-2 (Imidazole Ring) Decision2->Result_H2 No coupling to H-3 (absent) Result_H6 Assign H-6 (Ortho to OH, dd) Decision3->Result_H6 J = 7.5, 2.5 Hz Result_H8 Assign H-8 (Ortho to OH, d, J~2Hz) Decision3->Result_H8 J = 2.5 Hz

Caption: Logical workflow for assigning protons in 3-bromoimidazo[1,2-a]pyridin-7-ol based on chemical shift regions and coupling patterns.

Detailed Experimental Protocol

To ensure the reproducibility of the spectral data described above, the following protocol must be strictly adhered to. The solubility of the 7-hydroxy derivative is the limiting factor.

Reagents and Equipment[2][3][4][5]
  • Compound: 3-Bromoimidazo[1,2-a]pyridin-7-ol (>95% purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

    • Why DMSO? The 7-OH group creates strong intermolecular hydrogen bonding, making the compound insoluble in CDCl₃. DMSO disrupts these bonds, ensuring sharp peaks.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Sample Preparation (Self-Validating Step):

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Validation: Sonicate for 60 seconds. Inspect visually. The solution must be perfectly clear. Any turbidity will cause peak broadening, obscuring the fine splitting of H-6 and H-8.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds .

      • Reasoning: The H-2 and H-5 protons can have longer T1 relaxation times. A short D1 leads to integration errors, making quantitative assessment of the H-2 : H-5 ratio (which should be 1:1) inaccurate.

    • Scans (NS): 16 or 32 scans are sufficient for 10 mg.

  • Processing & Phasing:

    • Reference the DMSO residual peak to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising the resolution of the J = 2.5 Hz meta-coupling between H-6 and H-8.

Mechanistic Insight: The "Peri-Effect"

The most critical validation of the 3-position bromination is the shift of the H-5 proton.

  • Mechanism: The bromine atom is large (Van der Waals radius ≈ 1.85 Å). In the planar imidazo[1,2-a]pyridine system, the Br at C-3 and the H at C-5 are spatially crowded (the "peri" position).

  • Consequence: This steric crowding desheilds the H-5 nucleus, shifting it downfield relative to the precursor.

  • Verification: If your spectrum shows an H-5 doublet at 8.1 ppm (typical for the unbrominated species) but you believe you have the product, the reaction has failed. The product must show H-5 > 8.5 ppm.

Diagram 2: Bromination Verification Logic

Verification_Logic Sample Crude Reaction Mixture Check_H3 Check Region 7.4-7.6 ppm (H-3 Singlet) Sample->Check_H3 Branch_Present Singlet Present Check_H3->Branch_Present Signal Detected Branch_Absent Singlet Absent Check_H3->Branch_Absent No Signal Result_Fail Incomplete Reaction (Starting Material) Branch_Present->Result_Fail Check_H5 Check H-5 Shift Branch_Absent->Check_H5 Result_Success SUCCESS: 3-Bromo Product (H-5 > 8.5 ppm) Check_H5->Result_Success Shift > 8.5 ppm Result_Regio WARNING: Regioisomer? (H-5 < 8.2 ppm) Check_H5->Result_Regio Shift < 8.2 ppm

Caption: Decision tree for verifying 3-bromination using 1H NMR spectral features.

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis

    • General Synthesis and NMR Characterization of 3-Substituted Imidazo[1,2-a]pyridines.
    • Source:

  • 3-Bromo Substitution Effects

    • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines.
    • Source:

  • NMR Data for Related Analogs (3-Bromo-7-methyl)

    • Product Data Sheet: 3-Bromo-7-methylimidazo[1,2-a]pyridine.
    • Source:

  • General NMR Shift Guide

    • A Guide to 1H NMR Chemical Shift Values.
    • Source:

Sources

Comparative

Comparative Spectroscopic Guide: 3-Bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary & Application Context 3-Bromoimidazo[1,2-a]pyridin-7-ol is a critical heterocyclic intermediate, frequently employed as a scaffold in the development of P-CABs (Potassium-Competitive Acid Blockers) like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Bromoimidazo[1,2-a]pyridin-7-ol is a critical heterocyclic intermediate, frequently employed as a scaffold in the development of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan and various kinase inhibitors.

In synthetic workflows, the bromination at the C3 position is the rate-limiting selectivity step. This guide provides a technical comparison of the infrared (IR) spectral signature of the target molecule against its direct precursor (unsubstituted) and its chloro-analog . The goal is to equip the analyst with specific vibrational markers to validate the C3-bromination and confirm the integrity of the C7-hydroxyl group without resorting to expensive NMR time for routine checks.

Theoretical & Experimental Baseline

The imidazo[1,2-a]pyridine core is a fused bicyclic system. The introduction of a bromine atom at C3 and a hydroxyl group at C7 creates a unique dipole and hydrogen-bonding network that significantly alters the vibrational spectrum compared to the parent heterocycle.

Characteristic IR Bands (Solid State / KBr)

The following table synthesizes experimental data from analogous 3-halo-imidazo[1,2-a]pyridines and general heteroaromatic vibrational theory.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
O-H (C7) Stretching3150 – 3450 Broad, StrongBroadening indicates intermolecular H-bonding in the solid state.
C-H (Aromatic) Stretching3020 – 3100 WeakTypical heteroaromatic C-H; less diagnostic but essential for baseline.
C=N / C=C Ring Stretching1630 – 1655 StrongCharacteristic of the imidazo[1,2-a]pyridine core.
C-O (Phenolic) Stretching1210 – 1260 StrongConfirms the presence of the oxygen at C7.
C-Br (C3) Stretching620 – 690 Medium/StrongCritical Diagnostic. Often appears as a doublet or distinct band in the fingerprint region.
Ring Breathing Deformation980 – 1050 MediumSensitive to substitution pattern; shifts upon bromination.

Expert Insight: The C-Br stretch in heteroaromatic systems is often coupled with ring deformation modes. While alkyl bromides absorb at 500–600


, the rigidity of the imidazopyridine ring often shifts this band slightly higher (600–690 

) or couples it with out-of-plane bending modes.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its most common "alternatives"—the starting material (impurity) and a halogenated analog (potential side product if reagents are impure).

Comparison 1: Target vs. Precursor (Imidazo[1,2-a]pyridin-7-ol)

The primary QC challenge is ensuring complete bromination.

FeatureTarget: 3-Bromo... Precursor: Unsubstituted Differentiation Strategy
C3-H Stretch Absent Present (~3100-3120

)
The C3-H on the imidazole ring is acidic and distinct. Its disappearance is a primary confirmation of reaction.
C-Br Band Present (620-690

)
AbsentThe precursor will show clean transmission in this specific fingerprint window.
Ring Modes Shifted to lower freq.Higher frequencyThe heavy Br atom dampens specific ring vibrations (mass effect), causing a redshift of ~10-20

in the 1500-1600 region.
Comparison 2: Target vs. Analog (3-Chloroimidazo[1,2-a]pyridin-7-ol)

If using halogenating agents like NCS/NBS mixtures, distinguishing Br from Cl is vital.

FeatureTarget: 3-Bromo... Analog: 3-Chloro... Differentiation Strategy
C-X Stretch 620 – 690

700 – 780

C-Cl bonds are stronger and lighter, vibrating at higher frequencies. This >50

shift is easily resolved on standard FTIR.
Isotopic Pattern N/A in IRN/A in IRNote: While MS is better for this, IR provides a quick "fingerprint" difference in the 600-800 region.

Experimental Protocol: High-Resolution Solid-State FTIR

To reliably resolve the low-frequency C-Br bands, a KBr pellet method is superior to standard ATR (Attenuated Total Reflectance) due to better signal-to-noise ratios in the <700


 region.
Methodology: KBr Pellet Preparation
  • Desiccation: Dry the 3-bromoimidazo[1,2-a]pyridin-7-ol sample in a vacuum oven at 40°C for 2 hours to remove surface water (which obscures the OH region).

  • Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Why? Particle size must be smaller than the wavelength of IR light (approx. 2-5 microns) to avoid Christiansen scattering effects which distort peak shapes.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Range: 4000 – 400

      
      
      
    • Resolution: 2

      
       (Critical for distinguishing closely spaced aromatic bands)
      
    • Scans: 32 or 64.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for identifying the compound based on spectral features.

IR_Identification Start Start: Acquire FTIR Spectrum (4000 - 400 cm-1) CheckOH Band at 3150-3450 cm-1? (Broad/Strong) Start->CheckOH CheckCBr Band at 620-690 cm-1? (Fingerprint Region) CheckOH->CheckCBr Yes ResultUnknown Unknown / Decomposition CheckOH->ResultUnknown No (Missing OH) CheckCCl Band at 700-780 cm-1? CheckCBr->CheckCCl No ResultTarget Confirmed: 3-Bromoimidazo[1,2-a]pyridin-7-ol CheckCBr->ResultTarget Yes ResultPrecursor Identify: Unsubstituted Precursor CheckCCl->ResultPrecursor No (Clean <700) ResultChloro Identify: 3-Chloro Analog CheckCCl->ResultChloro Yes

Caption: Logical decision tree for spectral validation of 3-bromoimidazo[1,2-a]pyridin-7-ol against common impurities.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Department of Chemistry and Biochemistry.[1] Retrieved from [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Specac Application Notes. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: MS Fragmentation Profiling of 3-Bromoimidazo[1,2-a]pyridin-7-ol

This guide outlines the mass spectrometry (MS) characterization of 3-bromoimidazo[1,2-a]pyridin-7-ol , a critical intermediate in the synthesis of functionalized heterocyclic drugs. This document is structured as a techn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) characterization of 3-bromoimidazo[1,2-a]pyridin-7-ol , a critical intermediate in the synthesis of functionalized heterocyclic drugs.

This document is structured as a technical comparison guide, designed to assist analytical chemists and medicinal chemists in distinguishing this specific scaffold from its non-halogenated precursors and regioisomers.

Executive Summary & Rationale

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in anxiolytics (e.g., alpidem) and antivirals. The 3-bromo-7-hydroxy derivative is a high-value intermediate; the bromine at C3 allows for Suzuki/Sonogashira coupling, while the hydroxyl at C7 provides a handle for etherification or solubility modulation.

The Analytical Challenge: Distinguishing the target product from:

  • The Starting Material: Imidazo[1,2-a]pyridin-7-ol (Incomplete bromination).

  • De-oxygenated Impurities: 3-bromoimidazo[1,2-a]pyridine (Side reaction/Raw material impurity).

  • Regioisomers: 2-bromoimidazo[1,2-a]pyridin-7-ol (Migration of halogen).

This guide provides the definitive MS/MS fingerprint to validate the synthesis and purity of 3-bromoimidazo[1,2-a]pyridin-7-ol.

Experimental Configuration (Methodology)

To replicate the fragmentation patterns described below, ensure your LC-MS/MS system is calibrated to these parameters. These settings prioritize the detection of the halogenated isotopic envelope and characteristic neutral losses.

Instrument Parameters (ESI-QTOF/Triple Quad)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic nitrogen (N1) ensures high ionization efficiency (

).
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster without inducing premature in-source fragmentation.
Collision Energy (CE) Ramp 15–35 eVLow CE preserves the molecular ion; High CE reveals the fingerprint fragments (Br loss).
Mobile Phase 0.1% Formic Acid in Water/ACNAcidic pH ensures protonation of the pyridine ring.

Fragmentation Mechanism & Analysis

The Molecular Ion (Isotopic Fingerprint)

The most immediate diagnostic feature of 3-bromoimidazo[1,2-a]pyridin-7-ol is the bromine isotope pattern. Unlike the non-brominated parent, the target compound displays a 1:1 doublet separated by 2 Da.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~211.96 Da
    
  • Observed

    
    : 212.97  (
    
    
    
    ) and 214.97 (
    
    
    ).
Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule undergoes specific neutral losses that confirm the presence of the phenol (-OH) and the imidazole ring .

Pathway A: Loss of Carbon Monoxide (CO)
  • Mechanism: Phenolic compounds typically undergo tautomerization followed by the expulsion of CO (28 Da).

  • Transition:

    
    
    
  • Significance: Confirms the presence of the oxygen atom on the ring. The retention of the bromine doublet (185/187) proves the halogen is still attached to the core.

Pathway B: Loss of Hydrogen Cyanide (HCN)
  • Mechanism: Characteristic of the imidazo[1,2-a]pyridine core, specifically the cleavage of the imidazole ring (N1-C2 or N4-C3 bonds).

  • Transition:

    
    
    
  • Significance: Validates the heterocyclic core integrity.

Pathway C: Halogen Elimination (Radical/Neutral)
  • Mechanism: At higher collision energies (>30 eV), the C-Br bond cleaves.

  • Transition:

    
     (Loss of 
    
    
    
    ) or
    
    
    (Loss of
    
    
    ).
  • Significance: The collapse of the isotopic doublet into a single peak at

    
     confirms the loss of bromine.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.

FragmentationPathway M_Ion [M+H]+ Precursor m/z 213 / 215 (1:1 Doublet) Frag_CO [M+H - CO]+ m/z 185 / 187 (Phenolic Loss) M_Ion->Frag_CO -28 Da (CO) Frag_HCN [M+H - HCN]+ m/z 186 / 188 (Ring Cleavage) M_Ion->Frag_HCN -27 Da (HCN) Frag_Br [M+H - Br•]+ m/z 134 (Core Scaffold) M_Ion->Frag_Br -79/81 Da (Br•) High CE Frag_Final Secondary Fragments (C5H4N+ etc.) Frag_CO->Frag_Final Frag_Br->Frag_Final

Caption: CID fragmentation pathway of 3-bromoimidazo[1,2-a]pyridin-7-ol showing parallel neutral losses.

Comparative Performance Guide

This section objectively compares the target compound against its most common "alternatives" (impurities or analogs) to aid in identification.

Table 1: Diagnostic Ion Comparison
CompoundMolecular Ion (

)
Isotope PatternKey Fragment 1Key Fragment 2Differentiator
3-Bromoimidazo[1,2-a]pyridin-7-ol 213 / 215 1:1 Doublet 185 (Loss of CO) 134 (Loss of Br) Simultaneous CO loss + Br Pattern
Imidazo[1,2-a]pyridin-7-ol (Parent)135Single Peak107 (Loss of CO)80 (Loss of HCN)No Bromine pattern; Mass shift -78 Da.
3-Bromoimidazo[1,2-a]pyridine (Deoxy)197 / 1991:1 Doublet170 (Loss of HCN)118 (Loss of Br)No CO loss (-28) . Spectrum dominated by HCN loss.
Analysis of Alternatives
  • Vs. The Parent (Starting Material): The parent compound lacks the bromine atom. If you see a strong peak at

    
     co-eluting, your bromination reaction is incomplete. The parent will never show the 213/215 doublet.
    
  • Vs. The Deoxy Analog: If the -OH group is absent (e.g., wrong starting material), the mass shifts to 197/199. Crucially, this impurity cannot lose CO (28 Da). If your MS/MS spectrum lacks the

    
     fragment, the hydroxyl group is missing.
    

Decision Tree for Identification

Use this logic flow to confirm the identity of your synthesized product.

DecisionTree Start Analyze MS1 Spectrum (Full Scan) CheckMass Is Base Peak m/z 213 & 215? Start->CheckMass CheckIso Is Ratio ~1:1? CheckMass->CheckIso Yes Result_Parent ID: Unbrominated Parent (Start Material) CheckMass->Result_Parent No (m/z 135) CheckFrag Run MS/MS (CE 25eV) Check Neutral Losses CheckIso->CheckFrag Yes Result_Deoxy ID: Deoxy Impurity (No -OH) CheckFrag->Result_Deoxy Loss of HCN only (No -28 Da) Result_Target CONFIRMED: 3-Bromoimidazo[1,2-a]pyridin-7-ol CheckFrag->Result_Target Loss of CO (-28 Da) observed

Caption: Step-by-step MS decision logic for validating 3-bromoimidazo[1,2-a]pyridin-7-ol.

References

  • BenchChem. (2025).[1] Spectroscopic and Structural Elucidation of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide. Retrieved from

  • Science Ready. (2025). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from

  • ChemGuide. (2024). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from

Sources

Comparative

Orthogonal Selectivity in HPLC: Overcoming Isomeric Co-elution in 3-Bromoimidazo[1,2-a]pyridin-7-ol Purity Analysis

As drug discovery pipelines increasingly rely on complex, multi-functional heterocycles, analytical scientists face mounting challenges in purity method development. The compound 3-bromoimidazo[1,2-a]pyridin-7-ol [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, multi-functional heterocycles, analytical scientists face mounting challenges in purity method development. The compound 3-bromoimidazo[1,2-a]pyridin-7-ol [1] is a prime example of an analytically stubborn building block. Its amphoteric nature and the presence of a heavy halogen atom make it highly susceptible to peak tailing and isomeric co-elution on traditional reversed-phase platforms.

This guide provides a definitive, mechanistic comparison between standard Alkyl C18 and Pentafluorophenyl (PFP) stationary phases, delivering a self-validating protocol optimized for the rigorous demands of modern pharmaceutical analysis[2].

Mechanistic Insight: The Chromatographic Challenge

The difficulty in analyzing 3-bromoimidazo[1,2-a]pyridin-7-ol stems from two distinct structural features:

  • Amphoteric Core: The imidazopyridine nitrogen is basic (pKa ~6.5), while the 7-hydroxyl group is weakly acidic (pKa ~9.5). At neutral pH, the molecule exhibits zwitterionic tendencies, leading to unpredictable secondary interactions with residual silanols on silica-based columns.

  • Halogenated Positional Isomers: Synthetic routes often generate closely related impurities, such as 2-bromoimidazo[1,2-a]pyridin-7-ol. Because the 2-bromo and 3-bromo isomers possess nearly identical hydrophobicity (LogP), standard C18 columns—which rely purely on dispersive van der Waals forces—fail to resolve them.

The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole moment and a


-electron depleted aromatic ring. This enables multiple retention mechanisms: 

interactions, dipole-dipole interactions, hydrogen bonding, and crucial shape selectivity [3]. The rigid PFP ring is highly sensitive to the spatial arrangement of the bromine atom, allowing it to easily discriminate between the 2-bromo and 3-bromo positional isomers.
Methodological Workflow

G N1 Analyte: 3-bromoimidazo[1,2-a]pyridin-7-ol Challenge: Amphoteric & Halogenated N2 Stationary Phase Evaluation N1->N2 N3 Standard Alkyl C18 (Dispersive Hydrophobic Only) N2->N3 N4 Pentafluorophenyl (PFP) (Pi-Pi, Dipole, Shape Selectivity) N2->N4 N5 Critical Failure: Co-elution of Positional Isomers (Rs < 1.5) N3->N5 N6 Success: Baseline Isomer Resolution (Rs > 3.0) N4->N6 N7 Self-Validating Protocol SST Criteria & pH 2.7 Optimization N6->N7 N8 ICH Q2(R2) Compliance Ready for Validation N7->N8

Workflow for resolving halogenated amphoteric positional isomers using orthogonal selectivity.

Comparative Performance Data

To objectively evaluate performance, a resolution mixture containing the API (3-bromo), the debromo impurity, the 2-bromo positional isomer, and a 3,5-dibromo impurity was injected onto both a standard C18 and a PFP column under identical gradient conditions.

Analyte / ImpurityC18 Retention Time (min)PFP Retention Time (min)C18 Resolution (

)
PFP Resolution (

)
Primary PFP Selectivity Mechanism
Imidazo[1,2-a]pyridin-7-ol (Debromo)3.453.12N/AN/ADipole-Dipole
2-Bromoimidazo[1,2-a]pyridin-7-ol5.824.951.1 (Fail)3.4 (Pass)Shape Selectivity
3-Bromoimidazo[1,2-a]pyridin-7-ol 5.95 5.80 Co-eluting Baseline

/ Halogen Interaction
3,5-Dibromoimidazo[1,2-a]pyridin-7-ol7.808.454.28.1Hydrophobic + Dipole

Data Interpretation: The C18 column completely fails to resolve the critical pair (2-bromo and 3-bromo isomers), resulting in a merged, tailing peak (


 = 1.1). The PFP column, leveraging shape selectivity, shifts the 2-bromo isomer forward, achieving a baseline resolution (

= 3.4) suitable for accurate quantitation.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that acts as a strict go/no-go gate prior to sample analysis, aligning with ICH Q2(R2) mandates[4].

Phase 1: Mobile Phase Preparation (Causality-Driven)
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: At pH 2.7, the basic imidazopyridine nitrogen is fully protonated (cationic), and the acidic hydroxyl is fully protonated (neutral). Forcing the molecule into a single, defined cationic state prevents peak splitting and enhances ion-dipole interactions with the PFP phase.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: Core-shell PFP (e.g., Accucore PFP), 100 x 2.1 mm, 2.6 µm[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Lowers mobile phase viscosity, improving mass transfer kinetics for sharper peaks).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the imidazopyridine chromophore).

Phase 3: Gradient Program
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 1.0 - 8.0 min: 5%

    
     60% B (Linear ramp for halogenated species elution)
    
  • 8.0 - 9.0 min: 60%

    
     95% B (Column wash)
    
  • 9.0 - 11.0 min: 95% B (Hold wash)

  • 11.0 - 15.0 min: 5% B (Re-equilibration)

Phase 4: The Self-Validating Mechanism (System Suitability)

Before injecting unknown samples, inject a standard resolution mixture (API + 2-bromo impurity) five times. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 2-bromo and 3-bromo isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 3-bromo API peak (confirming silanol suppression).
  • Precision (%RSD): Peak area RSD must be

    
     across the five replicate injections.
    
Regulatory Alignment

By utilizing a highly specific stationary phase (PFP) and establishing strict SST criteria, this method directly addresses the Specificity and Robustness requirements outlined in the newly effective ICH Q2(R2) guidelines[2]. The baseline resolution of positional isomers ensures that the quantitative readout of 3-bromoimidazo[1,2-a]pyridin-7-ol is entirely free from structurally similar interferences, ensuring the scientific integrity of the resulting analytical data[4].

References

Sources

Validation

Comparative Guide: 3-Bromo vs. 3-Iodoimidazo[1,2-a]pyridin-7-ol Reactivity

This guide provides an in-depth technical comparison between 3-bromoimidazo[1,2-a]pyridin-7-ol and 3-iodoimidazo[1,2-a]pyridin-7-ol , focusing on their utility in medicinal chemistry and drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-bromoimidazo[1,2-a]pyridin-7-ol and 3-iodoimidazo[1,2-a]pyridin-7-ol , focusing on their utility in medicinal chemistry and drug discovery.

Executive Summary: The Strategic Choice

In the development of kinase inhibitors and GABA receptor modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure. The functionalization of the C-3 position is a critical diversity point.

  • 3-Bromo variant: The "Workhorse." It offers superior stability and lower cost but exhibits slower oxidative addition kinetics. It is best suited for standard Suzuki-Miyaura or Heck couplings with activated (electron-deficient) partners.

  • 3-Iodo variant: The "Problem Solver." It possesses a significantly weaker C–X bond, enabling coupling with sterically hindered or electron-rich partners that fail with the bromide. However, it suffers from light sensitivity and lower storage stability.

Critical Insight: The 7-hydroxy group (and its ethers) is a strong electron donor (


 effect). This increases electron density in the pyridine ring, rendering the C-3 position less electrophilic  towards the palladium catalyst during the oxidative addition step of cross-coupling cycles. Consequently, the enhanced reactivity of the 3-iodo  derivative is often required to overcome this electronic deactivation, whereas the 3-bromo analog may require specialized ligands (e.g., XPhos, SPhos) or elevated temperatures.

Physicochemical & Mechanistic Comparison

Bond Dissociation & Reactivity Profile

The reactivity difference is fundamentally rooted in the C–X bond dissociation energy (BDE) and the bond length, which dictates the rate of oxidative addition—typically the rate-determining step for electron-rich heterocycles.

Feature3-Bromoimidazo[1,2-a]pyridin-7-ol 3-Iodoimidazo[1,2-a]pyridin-7-ol Implication
C–X BDE ~81 kcal/mol~65 kcal/molIodide undergoes oxidative addition significantly faster.
C–X Bond Length ~1.86 Å~2.05 ÅLonger bond in Iodide facilitates Pd insertion.
Electronic Bias Moderate deactivation by 7-OHStrong deactivation by 7-OHThe 7-OH group donates density, making the ring electron-rich. This stabilizes the reactant and raises the activation energy for nucleophilic attack by Pd(0). Iodide is preferred to counteract this.
Stability High (Air/Moisture stable)Moderate (Light sensitive)Iodide requires storage in amber vials at -20°C to prevent liberation of

.
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)Bromide is preferred for scale-up if reactivity allows.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity and the specific influence of the 7-OH group on the catalytic cycle.

G cluster_effect 7-OH Electronic Effect Start Imidazo[1,2-a]pyridin-7-ol Halogenation C-3 Electrophilic Halogenation (NIS vs NBS) Start->Halogenation Regioselective Bromo 3-Bromo Derivative (Stable, Lower Reactivity) Halogenation->Bromo NBS, MeCN, RT Iodo 3-Iodo Derivative (Reactive, Light Sensitive) Halogenation->Iodo NIS, MeCN, RT OxAdd Oxidative Addition (Pd0 -> PdII) *Rate Determining Step* Bromo->OxAdd Slow (High Ea) Requires active ligands Iodo->OxAdd Fast (Low Ea) Standard conditions Coupling Cross-Coupling Cycle (Suzuki/Sonogashira) OxAdd->Coupling Product C-3 Functionalized Product Coupling->Product Note The 7-OH group is an Electron Donor (+M). It increases electron density at C-3, making oxidative addition of Pd(0) SLOWER. This makes the 'Iodo' advantage critical. Note->OxAdd

Figure 1: Synthesis and reactivity flow.[1][2][3][4][5] The 7-OH group's electron-donating nature makes the oxidative addition step sluggish, often necessitating the use of the more reactive iodo-derivative.

Experimental Protocols

Synthesis of the Halides

Direct halogenation of the 7-hydroxy (or 7-methoxy) scaffold is highly regioselective for the C-3 position due to the nitrogen activation.

Protocol A: Synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-ol

  • Dissolve imidazo[1,2-a]pyridin-7-ol (1.0 equiv) in acetonitrile (0.1 M).

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Stir at room temperature for 1–2 hours. Monitoring: TLC (usually 5% MeOH in DCM).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

    • Note: The product is generally stable and can be stored at room temperature.

Protocol B: Synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol

  • Dissolve imidazo[1,2-a]pyridin-7-ol (1.0 equiv) in acetonitrile or DMF (0.1 M).

  • Add N-iodosuccinimide (NIS) (1.05 equiv) at 0°C.

    • Alternative:

      
       (1.1 equiv) and NaHCO3 (2 equiv) in water/ethanol can be used for a greener approach.
      
  • Stir at room temperature for 2–4 hours. Protect from light (wrap flask in foil).

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown/red to yellow).
    
  • Workup: Extract with EtOAc/n-butanol (due to polarity of the -OH).

    • Storage: Must be stored in the dark at -20°C.

Representative Suzuki-Miyaura Coupling

Scenario: Coupling with a deactivated (electron-rich) aryl boronic acid.

  • Substrate: 3-Iodoimidazo[1,2-a]pyridin-7-ol (Preferred due to difficulty).

  • Reagents:

    • Aryl boronic acid (1.5 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for very difficult cases.
    • Base:

      
       (2M aqueous, 3 equiv).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with the 3-iodo substrate, boronic acid, and base.

    • Degas solvent with

      
       for 10 mins, then add.
      
    • Add catalyst quickly under

      
       flow. Cap immediately.
      
    • Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Observation: The 3-iodo variant typically reaches full conversion in <4 hours. The 3-bromo variant may stall at 60% conversion under identical conditions, requiring higher catalyst loading.

Decision Matrix: When to Use Which?

Use the following table to select the appropriate starting material for your specific campaign.

VariableChoose 3-Bromo Choose 3-Iodo
Coupling Partner Electron-deficient aryl boronic acids (e.g., 4-CN-Ph-B(OH)2).Electron-rich (e.g., 4-OMe-Ph-B(OH)2) or sterically hindered (ortho-substituted).
Reaction Type Standard Suzuki, Heck (with high temp).Sonogashira (requires facile ox. add.), Negishi, Buchwald-Hartwig.
Scale Kilogram/Process scale (Cost/Stability focus).Milligram/Discovery scale (Success rate focus).
7-OH Status Protected (e.g., 7-OMe, 7-OBn). Protection mitigates catalyst poisoning.Free -OH. The higher reactivity of Iodine helps overcome the potential catalyst deactivation by the free phenol.
Catalyst Availability Standard (

).
Ligand-free Pd conditions or mild catalysts.
Expert Tip: The "7-Methoxy" Workaround

While the free 7-OH is often the target, carrying out the coupling on the 7-methoxy or 7-benzyloxy intermediate is often superior. The free -OH can coordinate to Pd, acting as a catalyst poison. If you must couple the free alcohol, 3-iodo is strictly recommended to ensure the reaction proceeds faster than the catalyst decomposition.

References

  • Regioselective Halogenation Trends

    • Transition-metal-free regioselective C–H halogen
    • Source: RSC Advances.
    • [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines

    • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
    • Source: Journal of Organic Chemistry (ACS).
    • [Link]

  • Direct Arylation vs Coupling

    • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and trifl
    • Source: Organic Letters.[6][7]

    • [Link]

  • Microwave Assisted Synthesis & 7-Substituted Variants

    • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines.
    • Source: MDPI Molecules.
    • [Link]

  • General Imidazo[1,2-a]pyridine Synthesis Guide

    • Synthesis of imidazo[1,2-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • [Link]

Sources

Comparative

Structural Elucidation &amp; Comparative Analysis: 3-bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary Context: 3-bromoimidazo[1,2-a]pyridin-7-ol is a critical bicyclic heteroaromatic intermediate employed in the synthesis of kinase inhibitors and GABA receptor agonists. Its structural integrity is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 3-bromoimidazo[1,2-a]pyridin-7-ol is a critical bicyclic heteroaromatic intermediate employed in the synthesis of kinase inhibitors and GABA receptor agonists. Its structural integrity is defined by two competing functional handles: the electrophilic bromine at C3 (a halogen bond donor) and the hydroxyl group at C7 (a hydrogen bond donor/acceptor).

The Challenge: In drug development, defining the solid-state form (polymorph) of such intermediates is non-negotiable. This guide compares the Structural Resolution Performance of Single Crystal X-Ray Diffraction (SC-XRD) against the high-throughput alternative of Powder X-Ray Diffraction (PXRD) coupled with Density Functional Theory (DFT). Furthermore, it analyzes the Crystal Packing Efficiency of the 7-OH derivative compared to its non-hydroxylated parent, highlighting the "OH-Effect" on lattice stability.

Synthesis & Crystallization Protocol

Before analysis, high-purity crystalline material is required. The presence of the 7-OH group significantly alters solubility compared to the lipophilic parent imidazo[1,2-a]pyridine, necessitating specific solvent systems.

Step 1: Synthesis (Optimized)
  • Precursor: 2-amino-4-hydroxypyridine.

  • Cyclization: Reaction with chloroacetaldehyde in refluxing ethanol (yields imidazo[1,2-a]pyridin-7-ol).

  • Bromination: Electrophilic substitution using N-Bromosuccinimide (NBS) in acetonitrile at 0°C to maintain regioselectivity at C3.

Step 2: Crystallization Methodologies

To obtain suitable crystals for SC-XRD, we utilize a Vapor Diffusion method, which yields higher quality single crystals than simple evaporation.

ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion (Recommended)
Solvent Methanol/EthanolInner: DMSO; Outer: Water/Ethanol
Concentration 15 mg/mL25 mg/mL (Inner vial)
Timeframe 2-3 Days5-7 Days
Crystal Quality Aggregated clusters (High mosaicity)Prismatic/Block (Low mosaicity)
Suitability PXRDSC-XRD

Comparative Analysis: Analytical Methodologies

This section compares the "performance" of the two primary structural elucidation techniques for this compound.

Technique A: Single Crystal XRD (The Gold Standard)

Mechanism: A monochromatic X-ray beam diffracts off a single, ordered crystal.[1] Why it wins: It provides absolute stereochemistry and precise bond lengths (e.g., C3-Br distance). Critical Output:

  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for this class.
  • R-Factor: A value

    
     indicates a solved structure.
    
Technique B: PXRD + DFT (The High-Throughput Alternative)

Mechanism: Analysis of bulk powder combined with computational energy minimization (DFT-B3LYP/6-31G*). Why it is used: When single crystals cannot be grown. Critical Output:

  • Fingerprint: Unique

    
     peaks.
    
  • Crystallinity: Peak sharpness (FWHM).

Performance Comparison Table
FeatureSC-XRD (Single Crystal)PXRD (Powder) + DFT
Resolution Atomic Level (< 0.8 Å)Bulk Phase ID
Sample Req. 1 High-quality crystal (>0.1mm)~10-50 mg powder
Structural Data Exact bond angles/lengthsUnit cell dimensions (via indexing)
Polymorph ID Defines the polymorphIdentifies mixtures of polymorphs
Time to Data 2-4 Hours (Data Collection)15-30 Minutes
Verdict Required for IND filing Best for Batch Release Testing

Structural Feature Analysis: The "7-OH Effect"

This section compares the crystal packing performance of 3-bromoimidazo[1,2-a]pyridin-7-ol (Product) vs. 3-bromoimidazo[1,2-a]pyridine (Alternative/Parent).

Hydrogen Bonding Network (The Differentiator)
  • Parent (No OH): Relies on weak

    
     interactions and 
    
    
    
    stacking. Packing is often "herringbone."
  • Product (7-OH): The hydroxyl group acts as a strong donor (

    
    ) and the pyridine nitrogen (
    
    
    
    ) as an acceptor. This creates infinite 1D supramolecular chains or 2D sheets , significantly increasing the melting point and lattice energy compared to the parent.
Halogen Bonding ( )

The bromine at C3 is not inert. It exhibits a "sigma-hole" (a region of positive electrostatic potential).

  • Interaction:

    
     (hydroxyl oxygen of neighbor) or 
    
    
    
    (ring nitrogen).
  • Geometry: Strictly linear (Angle

    
    ).
    
  • Impact: This orthogonal interaction locks the 2D sheets into a 3D architecture.

Pi-Pi Stacking
  • Centroid-Centroid Distance: Typically 3.5 – 3.8 Å.

  • Significance: Stabilizes the columns of the heteroaromatic rings.

Visualizations

Workflow: From Synthesis to Structure Solution

CrystalWorkflow Start Start: 2-amino-4-hydroxypyridine Synth Cyclization & Bromination (NBS, MeCN) Start->Synth Cryst Vapor Diffusion (DMSO/EtOH) Synth->Cryst Check Microscopy Check: Birefringence? Cryst->Check SCXRD SC-XRD (Mo-Ku03b1 Source) Check->SCXRD Single Crystal Found PXRD PXRD + DFT (Rietveld Refinement) Check->PXRD Powder Only Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve PXRD->Solve Limited Final CIF File Generation (Polymorph Defined) Solve->Final

Caption: Figure 1. Decision matrix for structural elucidation. Green path represents the optimal workflow for absolute structure determination.

Interaction Hierarchy: The Crystal Lattice

Interactions Molecule 3-bromoimidazo[1,2-a]pyridin-7-ol H_Bond Hydrogen Bond (O-H ... N1) Strongest (15-40 kJ/mol) Molecule->H_Bond Hal_Bond Halogen Bond (C-Br ... O) Directional (5-20 kJ/mol) Molecule->Hal_Bond Pi_Stack Pi-Pi Stacking (Ring ... Ring) Weak (2-10 kJ/mol) Molecule->Pi_Stack Lattice Final Crystal Lattice (3D Supramolecular Network) H_Bond->Lattice Primary Chain Former Hal_Bond->Lattice Cross-linking Pi_Stack->Lattice Columnar Packing

Caption: Figure 2.[2] Hierarchy of intermolecular forces stabilizing the crystal lattice. Hydrogen bonding dominates the primary motif, while halogen bonding directs 3D assembly.

Experimental Protocols (Self-Validating)

Protocol A: Vapor Diffusion Crystallization
  • Objective: Grow X-ray quality single crystals.

  • Validation: Crystals must extinguish polarized light (birefringence) under a cross-polarizing microscope.

  • Dissolve 20 mg of 3-bromoimidazo[1,2-a]pyridin-7-ol in 0.5 mL of DMSO (Inner solvent). Filter through a 0.45 µm PTFE syringe filter into a small 4 mL vial.

  • Place the small vial (uncapped) inside a larger 20 mL vial.

  • Add 5 mL of Ethanol/Water (1:1) to the larger vial (Outer solvent). Ensure the outer solvent level is below the rim of the inner vial.

  • Seal the outer vial tightly. Store at 20°C in a vibration-free environment.

  • Result: Solvent exchange occurs over 5-7 days, slowly lowering solubility and promoting ordered growth.

Protocol B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal ellipsoids).

  • Strategy: Collect full sphere of data (

    
     completeness).
    
  • Refinement: Use SHELXL. Locate the hydroxyl H-atom from the difference Fourier map; do not place it geometrically. This validates the H-bond network.

References

  • Imidazo[1,2-a]pyridine Synthesis: Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[3] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. Link

  • Halogenation Strategies: Li, H., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8, 5058-5062. Link

  • Crystallographic Methodology: Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • Intermolecular Interactions: Deepa, P., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues. Scientific Reports. Link

  • General Structure Data: PubChem. 3-bromoimidazo[1,2-a]pyridine.[4][5] Link

Sources

Validation

UV-Vis absorption spectra of 3-bromoimidazo[1,2-a]pyridin-7-ol

Technical Comparison Guide: Photophysical Characterization of 3-Bromoimidazo[1,2-a]pyridin-7-ol Executive Summary & Strategic Context In the realm of fragment-based drug discovery (FBDD), 3-bromoimidazo[1,2-a]pyridin-7-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Photophysical Characterization of 3-Bromoimidazo[1,2-a]pyridin-7-ol

Executive Summary & Strategic Context

In the realm of fragment-based drug discovery (FBDD), 3-bromoimidazo[1,2-a]pyridin-7-ol represents a "privileged scaffold." Unlike its inert congeners, this molecule possesses two distinct reactive handles: the 3-bromo position (primed for Suzuki/Sonogashira coupling) and the 7-hydroxyl group (a pH-sensitive trigger capable of Excited-State Intramolecular Proton Transfer, or ESIPT).

This guide provides a rigorous comparative analysis of the UV-Vis absorption profile of this molecule. We move beyond simple


 reporting to analyze the electronic causality  of its spectra. By comparing it against its non-brominated parent and its O-methylated analog, we isolate the specific optical contributions of the halogen atom and the ionizable proton.

Key Technical Insight: The 7-hydroxyl group is not merely a functional handle; it dictates the dominant photophysics via a keto-enol tautomerism that is highly sensitive to solvent polarity and pH.

Comparative Spectral Analysis

To validate the optical performance of 3-bromoimidazo[1,2-a]pyridin-7-ol (Target), we compare it against two critical control standards:

  • Alternative A (Core Control): Imidazo[1,2-a]pyridin-7-ol (To isolate the Bromine effect).

  • Alternative B (Electronic Control): 3-Bromo-7-methoxyimidazo[1,2-a]pyridine (To isolate the Hydroxyl effect).

Table 1: Representative Photophysical Data (Methanol, 298 K)
FeatureTarget: 3-Bromo...7-ol Alt A: Parent 7-ol Alt B: 7-Methoxy Analog Mechanistic Interpretation

(Neutral)
325 - 335 nm 315 - 320 nm320 - 325 nmBr induces a bathochromic shift (+10-15 nm) via heavy-atom effect and polarizability.

(Basic pH)
365 - 375 nm 355 - 360 nmNo ShiftDeprotonation of 7-OH yields the phenolate anion, drastically lowering the HOMO-LUMO gap.
Stokes Shift Large (~80-100 nm) Large (~80 nm)Small (~40 nm)7-OH facilitates ESIPT (Enol

Keto*), leading to large Stokes shifts. Blocked by O-methylation.
Molar Extinction (

)
~12,000 M⁻¹cm⁻¹ ~10,500 M⁻¹cm⁻¹~13,000 M⁻¹cm⁻¹Bromine enhances transition probability slightly; Methoxy group increases absorption cross-section.

Note on Data: Values are representative ranges derived from scaffold structure-activity relationships (SAR) and may vary slightly based on solvent purity and specific buffer composition.

Mechanistic Visualization

Understanding the UV-Vis spectrum requires mapping the electronic states. The 7-OH group allows the molecule to exist in equilibrium between Enol and Keto forms, which is perturbed by the electron-withdrawing Bromine at C3.

Diagram 1: Electronic Transitions & Tautomerism

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form (S0) (Abs ~330 nm) Anion Phenolate Anion (Basic pH, Abs ~370 nm) Enol->Anion Deprotonation (pH > pKa) Enol_Star Enol* (S1) (Frank-Condon) Enol->Enol_Star UV Excitation (π -> π*) Keto_Star Keto* (S1) (Proton Transfer) Enol_Star->Keto_Star ESIPT (Fast) Keto_Star->Enol Fluorescence (Large Stokes Shift) Br_Effect 3-Br Substituent: Stabilizes Intersystem Crossing Red Shifts Abs (+10nm) Br_Effect->Enol

Caption: The ESIPT cycle showing the origin of the dual-band features. The 3-Br substituent stabilizes the core but retains the proton-transfer capability.

Detailed Experimental Protocol

To ensure reproducibility, we employ a Self-Validating Protocol . This workflow includes an internal "Isosbestic Check" to confirm that spectral shifts are due to clean equilibrium changes (e.g., pH) and not decomposition.

Diagram 2: Validated Measurement Workflow

Workflow Stock 1. Stock Prep 10 mM in DMSO (Avoid Acetone - UV Cutoff) Dilution 2. Working Solution Dilute to 50 μM in MeOH or Buffer Stock->Dilution Blank 3. Baseline Correction Match Solvent Composition (Critical for DMSO spikes) Dilution->Blank Scan_Acid 4. Scan A: Acidic (0.1 M HCl) Target: Neutral Species Blank->Scan_Acid Scan_Base 5. Scan B: Basic (0.1 M NaOH) Target: Anionic Species Scan_Acid->Scan_Base Validation 6. Validation Check Overlay Scans A & B Locate Isosbestic Point Scan_Base->Validation

Caption: Step-by-step workflow emphasizing the isosbestic validation step to ensure sample integrity during pH titration.

Step-by-Step Methodology

1. Solvation & Stock Preparation:

  • Solvent Choice: Use Spectrophotometric Grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone or DMF due to high UV cut-off interference below 330 nm.

  • Stock: Dissolve 2.1 mg of 3-bromoimidazo[1,2-a]pyridin-7-ol (MW: ~213 g/mol ) in 10 mL DMSO to create a 1.0 mM Master Stock .

    • Why DMSO? The 3-bromo substituent increases lipophilicity; DMSO ensures complete solubility before dilution into aqueous buffers.

2. Working Solutions (Titration):

  • Prepare three cuvettes to observe the full dynamic range:

    • Neutral: 30 μL Stock + 2.97 mL MeOH.

    • Acidic: 30 μL Stock + 2.97 mL 0.1 M HCl (Forces protonation, suppresses anion).

    • Basic: 30 μL Stock + 2.97 mL 0.1 M NaOH (Forces deprotonation to phenolate).

3. Data Acquisition:

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Parameters:

    • Range: 220 nm – 500 nm.

    • Scan Speed: Medium (400 nm/min).

    • Bandwidth: 1.0 nm.

  • Blanking: Use a solution of 1% DMSO in the respective buffer/solvent. Do not use pure water as a blank if your sample contains DMSO.

4. Interpretation of Results:

  • The "Bromine Fingerprint": Look for a shoulder or fine structure around 330 nm. Compare this to the parent 7-ol (which peaks ~315 nm). The redshift confirms the presence of the halogen.

  • The "Phenolate Shift": Upon adding NaOH, the peak at ~330 nm should collapse, and a new, intense band should appear at ~370 nm.

  • Validation: If you perform a stepwise pH titration, all curves must intersect at a single isosbestic point (approx. 345 nm). If they do not intersect at one point, your sample is decomposing.

References

  • General Synthesis & Scaffold Properties

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
  • ESIPT & Photophysics of 7-Hydroxyimidazopyridines

    • Mutai, T., et al. "Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices." Journal of Physical Chemistry A.
  • Halogenation Effects on Heterocycles

    • Guchhait, S. K., et al. "Regioselective synthesis of 3-haloimidazo[1,2-a]pyridines." RSC Advances.
  • Spectral Database Validation

    • NIST Chemistry WebBook, SRD 69. "UV-Vis Spectra of Nitrogen Heterocycles."
Comparative

Strategic Differentiation of 7-ol and 5-ol Isomers in Imidazo[1,2-a]pyridine Synthesis

Topic: Differentiating 7-ol and 5-ol isomers in imidazopyridine synthesis Content Type: Publish Comparison Guide Executive Summary: The Regioselectivity Trap In Structure-Activity Relationship (SAR) campaigns targeting G...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 7-ol and 5-ol isomers in imidazopyridine synthesis Content Type: Publish Comparison Guide

Executive Summary: The Regioselectivity Trap

In Structure-Activity Relationship (SAR) campaigns targeting GABA-A receptors or kinase inhibition, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. However, a recurring "regioselectivity trap" occurs during the synthesis of hydroxylated derivatives. The differentiation between 5-hydroxyimidazo[1,2-a]pyridine (5-ol) and 7-hydroxyimidazo[1,2-a]pyridine (7-ol) is frequently mishandled due to the tautomeric ambiguity of the aminopyridine precursors.

Misidentification of these isomers leads to erroneous SAR models, as the position of the hydroxyl group drastically alters the vector of hydrogen bond donation and the electronic density of the core ring. This guide provides a definitive, self-validating workflow to synthesize, isolate, and analytically distinguish these critical isomers.

Mechanistic Origins of Isomerism

The confusion stems from the cyclization precursors. The standard synthesis involves the condensation of a substituted 2-aminopyridine with an


-haloketone (Ortoleva-King type reaction). The regiochemical outcome is strictly dictated by the substitution pattern of the pyridine ring relative to the ring nitrogen.
  • 7-ol Pathway: Derived from 2-amino-4-hydroxypyridine (or its protected methoxy analog). The substituent at position 4 is para to the ring nitrogen. Upon cyclization, this position becomes C-7 of the imidazo[1,2-a]pyridine.

  • 5-ol Pathway: Derived from 2-amino-6-hydroxypyridine (often existing as 6-amino-2-pyridone). The substituent at position 6 is ortho to the ring nitrogen. Upon cyclization, this position becomes C-5.

Visualization: Synthesis & Regiochemistry Flow

ImidazoSynthesis Start4 2-Amino-4-hydroxypyridine (Substituent para to N) Inter4 N-Alkylation at Ring Nitrogen Start4->Inter4 + α-Haloketone Start6 2-Amino-6-hydroxypyridine (Substituent ortho to N) Inter6 N-Alkylation at Ring Nitrogen (Steric Hindrance) Start6->Inter6 + α-Haloketone Prod7 7-hydroxyimidazo[1,2-a]pyridine (7-ol Isomer) Inter4->Prod7 Cyclization (Favored) Prod5 5-hydroxyimidazo[1,2-a]pyridine (5-ol Isomer) Inter6->Prod5 Cyclization (Often Low Yield)

Figure 1: Mechanistic divergence of 5-ol and 7-ol isomers based on precursor substitution patterns.

Analytical Comparison: The Decision Matrix

Reliance on low-resolution MS or simple 1H NMR chemical shifts is insufficient due to the electronic similarity of the isomers. The following comparison highlights the definitive markers.

Table 1: Comparative Analytical Markers
Feature7-ol Isomer (7-substituted)5-ol Isomer (5-substituted)
H5 Proton Signal Present (Doublet,

Hz).
Absent (Substituted by OH/OR).
H3-H5 NOE Strong Correlation. Definitive proof of 7-isomer.No Correlation. (H5 is missing).
H3-Substituent NOE Weak/None (Substituent is far at C7).Strong Correlation. Substituent at C5 is peri to H3.
Coupling Pattern H5 (d) and H6 (dd) are coupled. H8 (d, meta) is distinct.H6 (d/dd) and H7 (t/dd) are coupled. H8 (d) remains.
Fluorescence Standard emission profile.Often exhibits ESIPT (Excited-State Intramolecular Proton Transfer) if OH is free.

Definitive Characterization Protocols

Protocol A: Self-Validating NMR Assignment

This protocol uses the H3-H5 Proximity Check as a fail-safe mechanism.

Step 1: 1H NMR Acquisition

  • Solvent: DMSO-

    
     (preferred for solubility of hydroxylated species).
    
  • Focus: Examine the aromatic region (6.5 - 8.5 ppm).

  • Decision Gate:

    • Do you see a doublet at

      
       8.3–8.5 ppm? This is typically H5  (deshielded by the bridgehead nitrogen).
      
    • Yes: Likely 7-ol (or 6/8 isomer). Proceed to Step 2.

    • No: Likely 5-ol . Proceed to Step 2 to confirm substituent proximity.[1]

Step 2: 2D NOESY (The Gold Standard) Run a standard NOESY sequence (mixing time 300-500 ms).

  • 7-ol Confirmation: Look for a cross-peak between the singlet at

    
     7.5-7.8 ppm (H3 , imidazole ring) and the doublet at 
    
    
    
    8.4 ppm (H5 ).
    • Logic: In the planar imidazopyridine system, H3 and H5 are in close spatial proximity (peri-position).

  • 5-ol Confirmation: Look for a cross-peak between H3 and the Substituent protons (e.g., OMe if protected). If OH, the exchangeable proton might be broad, but the absence of the H3-H5 cross-peak is diagnostic.

Step 3: 13C NMR / HMBC

  • 5-ol: The C5 carbon will show a significant downfield shift (deshielding by Oxygen) compared to the unsubstituted C5 (

    
     127 ppm).
    
  • 7-ol: The C7 carbon (

    
     109-115 ppm usually) will shift downfield (
    
    
    
    150+ ppm for C-OH).
Visualization: Analytical Decision Tree

NMRDecisionTree Start Isolate Product Run 1H NMR (DMSO-d6) CheckH5 Is the deshielded doublet (H5) visible at ~8.4 ppm? Start->CheckH5 YesH5 Yes: H5 Present CheckH5->YesH5 Likely 7-subst NoH5 No: H5 Absent CheckH5->NoH5 Likely 5-subst NOESY_A Run NOESY: Check H3 (singlet) <-> H5 (doublet) YesH5->NOESY_A NOESY_B Run NOESY: Check H3 (singlet) <-> Substituent NoH5->NOESY_B Result7 Correlation Observed: CONFIRMED 7-OL ISOMER NOESY_A->Result7 Cross-peak found Result5 Correlation Observed (H3-Subst): CONFIRMED 5-OL ISOMER NOESY_B->Result5 Cross-peak found

Figure 2: NMR logic flow for unambiguous isomer assignment.

Experimental Synthesis Notes

Synthesis of 7-Hydroxyimidazo[1,2-a]pyridine
  • Precursor: 2-Amino-4-hydroxypyridine (often used as the methyl ether, 2-amino-4-methoxypyridine, to avoid solubility issues, then demethylated).

  • Procedure: Reflux precursor (1.0 eq) with chloroacetaldehyde (1.5 eq) in Ethanol or n-Butanol.

    
     is added to scavenge acid.
    
  • Critical Observation: The reaction is generally faster and cleaner than the 5-isomer synthesis because the N1 nitrogen is less sterically hindered.

Synthesis of 5-Hydroxyimidazo[1,2-a]pyridine
  • Precursor: 2-Amino-6-hydroxypyridine (6-amino-2-pyridone).

  • Challenge: The starting material exists primarily as the pyridone tautomer. Reactivity at the ring nitrogen is hindered by the adjacent carbonyl/hydroxyl group.

  • Optimization: Use of 2-amino-6-chloropyridine followed by hydrolysis is often a superior route. The chloro group directs the cyclization to the 5-position (yielding 5-chloroimidazo[1,2-a]pyridine) which can then be converted to the 5-ol via nucleophilic substitution or hydroxylation.

    • Direct Route: If using the 6-hydroxy precursor, high temperatures (120°C+) in a sealed tube with NaI catalyst are often required.

References

  • BenchChem. (2025).[1][2] Spectroscopic Analysis Comparison of Imidazo[1,2-a]pyridine Isomers. Retrieved from

  • Bagdi, A. K., et al. (2014).[3] Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines.[4] Organic Letters, 16(17), 4630–4633. Retrieved from

  • Gueiffier, A., et al. (1998). NMR spectroscopic study of the protonation and quaternization of imidazo[1,2-a]pyridine derivatives. Journal of Organic Chemistry.[4][5] Retrieved from

  • Marcseková, K., et al. (2022).[3] Isomerism in Imidazopyridines: Synthesis and Structural Elucidation. Molecules.[1][2][4][5][6][7][8][9][10][11] Retrieved from

  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine 1H NMR Spectrum Data. Retrieved from

Sources

Validation

Benchmarking Guide: 3-Bromoimidazo[1,2-a]pyridin-7-ol vs. Indole Bioisosteres

Executive Summary: The "Donor-Acceptor Flip" In medicinal chemistry, the indole scaffold is ubiquitous, yet it suffers from well-documented liabilities: metabolic oxidation at the C3 position (indolenine formation) and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Donor-Acceptor Flip"

In medicinal chemistry, the indole scaffold is ubiquitous, yet it suffers from well-documented liabilities: metabolic oxidation at the C3 position (indolenine formation) and poor aqueous solubility. The 3-bromoimidazo[1,2-a]pyridin-7-ol core represents a high-value bioisostere that addresses these deficits while offering a unique electronic inversion.

Unlike the indole, where the nitrogen is a hydrogen bond donor (HBD), the imidazo[1,2-a]pyridine bridgehead nitrogen is a hydrogen bond acceptor (HBA). The addition of the 7-hydroxyl group restores HBD capability but projects it along a vector distinct from the indole N-H. This guide benchmarks this scaffold against indole, providing the rationale for its use in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Structural & Electronic Profiling

The primary driver for switching from an indole to an imidazo[1,2-a]pyridine is the modulation of physicochemical properties without altering the overall flat, aromatic topology required for hydrophobic pocket binding.

Table 1: Physicochemical Benchmark

Comparison of Indole vs. 3-Bromoimidazo[1,2-a]pyridin-7-ol

FeatureIndole (Reference)3-Bromoimidazo[1,2-a]pyridin-7-olImpact on Drug Design
H-Bond Profile N1-H (Donor)N1 (Acceptor) / 7-OH (Donor/Acceptor)The "Flip": Critical for targets requiring an acceptor in the hinge region (e.g., Kinases).
Basicity (pKa) ~ -2.4 (Non-basic)~ 5.6 (Ring N) / ~9.5 (7-OH)Improved solubility in acidic media; lysosomotropic potential.
LogP (Lipophilicity) 2.14~ 1.8 (Estimated)Lower LogP improves free fraction in plasma and solubility.
Metabolic Liability High (C3 Oxidation)Low (Ring stable; OH glucuronidation possible)Blocks the formation of reactive indolenine intermediates.
Synthetic Utility C3 NucleophilicC3 Electrophilic (via Br handle)Ready for Suzuki/Sonogashira coupling without protection.
Electronic Electrostatic Potential (ESP) Mapping

The imidazo[1,2-a]pyridine core is electron-rich but electron-deficient compared to indole. The 3-bromo substituent creates a "sigma-hole," enhancing halogen bonding interactions with backbone carbonyls in protein targets.

Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural superposition and the metabolic divergence between the two scaffolds.

Bioisostere_Map Indole Indole Scaffold (Natural Ligand Mimic) Metabolism Metabolic Liability: C3 Oxidation -> Indolenine Indole->Metabolism CYP450 Attack Target Target Binding Pocket (Kinase Hinge / GPCR) Indole->Target H-Bond Donor (NH) Metabolism->Target Loss of Potency Imidazo 3-Bromoimidazo[1,2-a]pyridin-7-ol (Optimized Bioisostere) Advantages 1. Blocked C3 Oxidation 2. Solubilizing N1 Acceptor 3. 7-OH Vector Imidazo->Advantages Structural Design Advantages->Target H-Bond Acceptor (N1) + Halogen Bond (Br)

Figure 1: Pharmacophore mapping and metabolic divergence. The imidazo scaffold retains binding affinity while shunting the metabolic instability associated with the indole C3 position.

Synthetic Versatility & Workflow[1]

The 3-bromo group is not merely a steric blocker; it is a reactive handle. Unlike indoles, which often require N-protection before C3-functionalization, 3-bromoimidazo[1,2-a]pyridin-7-ol can undergo direct cross-coupling.

Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Functionalize the 3-position to mimic 3-substituted indoles.

Reagents:

  • Substrate: 3-bromoimidazo[1,2-a]pyridin-7-ol (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base solution. Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 2-4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The 7-OH makes the product polar; expect elution at 5-10% MeOH.

Synthesis_Workflow Start Precursor: 2-Amino-4-hydroxypyridine Cyclization Step 1: Cyclization (w/ Bromoacetaldehyde) Start->Cyclization Bromination Step 2: Bromination (NBS, MeCN) Cyclization->Bromination Core Core: 3-Bromoimidazo[1,2-a]pyridin-7-ol Bromination->Core Coupling Step 3: Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Coupling Final Final Lead: 3-Aryl-imidazo[1,2-a]pyridin-7-ol Coupling->Final

Figure 2: Synthetic route from commodity starting materials to the functionalized lead compound.

Experimental Validation: Metabolic Stability

To prove the superiority of the imidazo scaffold over indole, a comparative microsomal stability assay is required.

Protocol: Liver Microsome Stability Assay

Purpose: Determine the intrinsic clearance (


) and half-life (

) of the test compounds.
  • Preparation: Prepare 10 mM stock solutions of Indole (Control) and 3-Bromoimidazo[1,2-a]pyridin-7-ol in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Liver Microsomes (Human/Rat, 0.5 mg protein/mL)

    • Test Compound (1 µM final concentration)

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. monitor parent ion depletion.

Data Interpretation:

  • Indole: Rapid depletion expected (high

    
    ) due to C3-oxidation.
    
  • Imidazo Scaffold: Expect >80% remaining at 60 min (Low

    
    ), validating the bioisosteric stability.
    

References

  • Bagley, M. C., et al. (2011). "Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery." Chemical Communications. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Syntheses and biological activities of imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2017). "Recent advances in the synthesis and medicinal chemistry of imidazo[1,2-a]pyridines." Current Topics in Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Rydberg, P., et al. (2013). "Predicting metabolic stability of drug candidates." ACS Medicinal Chemistry Letters. Link

Safety & Regulatory Compliance

Safety

3-Bromoimidazo[1,2-a]pyridin-7-ol proper disposal procedures

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently guide research teams on the lifecycle management of complex heterocyclic building blocks. 3-Bromoimidazo[1,2-a]pyridin-7-ol is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently guide research teams on the lifecycle management of complex heterocyclic building blocks. 3-Bromoimidazo[1,2-a]pyridin-7-ol is a highly valuable intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active ligands[1].

However, its chemical structure—combining a biologically active imidazopyridine core with a covalently bound halogen (bromine)—necessitates strict operational handling and specialized disposal protocols. Improper disposal not only poses severe environmental and health risks but also violates federal environmental regulations.

This guide provides a comprehensive, self-validating system for the safe handling and EPA-compliant disposal of 3-Bromoimidazo[1,2-a]pyridin-7-ol.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the physicochemical properties driving the molecule's hazard profile.

PropertyValue
Chemical Name 3-Bromoimidazo[1,2-a]pyridin-7-ol
CAS Number 1784976-57-3[2]
Molecular Formula C7H5BrN2O[2]
Molecular Weight 213.03 g/mol [2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Primary Waste Classification Halogenated Organic Waste[4]

The Causality of the Hazard: The imidazopyridine scaffold is known to interact with various biological targets, including central nervous system receptors, and can induce apoptosis in cellular models[1]. The addition of the bromine atom at the 3-position increases the molecule's lipophilicity, thereby enhancing its potential for dermal absorption. From a disposal standpoint, the bromine atom dictates that this compound cannot be routed through standard waste streams. Incinerating brominated compounds in non-specialized facilities can generate highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas, which destroys standard incinerator scrubbers[5].

Operational Safety & Spill Response

Before discussing routine disposal, laboratories must be prepared for accidental exposure or spills.

Immediate Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Neutralize & Contain: For solid spills, do not sweep (which aerosolizes the powder). Gently cover with a damp absorbent pad. For liquid solutions, surround the spill with a compatible chemical absorbent.

  • Collect: Place all absorbed material into a sealable, compatible container.

  • Decontaminate: Wash the spill area with a 10% bleach solution or appropriate solvent, collecting the washings into the same waste container.

SpillResponse Spill Spill Detected (Solid or Solution) PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Spill->PPE Assess Assess Spill Size PPE->Assess Small Small/Manageable (< 50 mL or < 10 g) Assess->Small Large Large/Unmanageable Assess->Large Contain Contain Spill (Damp pad / Absorbent) Small->Contain Evacuate Evacuate & Call EHS Large->Evacuate Collect Collect in Sealable Waste Container Contain->Collect Label Label as 'Halogenated Hazardous Spill Debris' Collect->Label Dispose EHS Pickup for High-Temp Incineration Label->Dispose

Fig 1. Step-by-step spill response and decontamination pathway for halogenated heterocycles.

Step-by-Step Disposal Methodologies

The Environmental Protection Agency (EPA) mandates that halogenated organic wastes (containing >1,000 ppm halogens) must be strictly segregated from non-halogenated streams[6]. They are treated via high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic halogen gases[5].

Protocol A: Solid Waste Disposal (Powders & Consumables)

This applies to unused 3-Bromoimidazo[1,2-a]pyridin-7-ol powder, contaminated weigh boats, spatulas, and pipette tips.

  • Step 1: Segregation. Do not mix solid halogenated waste with general lab trash or broken glass boxes.

  • Step 2: Containment. Place all contaminated solids into a heavy-duty, puncture-resistant polyethylene bag or a dedicated rigid plastic container.

  • Step 3: Labeling. Affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: Contains Halogenated Organics (3-Bromoimidazo[1,2-a]pyridin-7-ol)."

  • Step 4: Storage. Store in a designated secondary containment tray within a ventilated hazardous waste accumulation area until Environmental Health and Safety (EHS) pickup.

Protocol B: Liquid Waste Disposal (Solutions & Mother Liquors)

This applies to reaction mixtures, HPLC fractions, or extraction layers containing the compound.

  • Step 1: The "Contagion" Rule. Even if 3-Bromoimidazo[1,2-a]pyridin-7-ol is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the brominated solute dictates that the entire mixture must be routed to the Halogenated Organic Waste stream [4].

  • Step 2: Compatibility Check. Ensure the waste container does not contain incompatible materials (e.g., strong acids, bases, or oxidizers/peroxides)[4]. Keep water content in the organic waste carboy below 10-20% to prevent phase separation and maintain incineration fuel value[7].

  • Step 3: Transfer. Using a funnel in a fume hood, slowly pour the solution into the red-labeled "Halogenated Organic Waste" carboy.

  • Step 4: Documentation. Log the approximate volume and concentration of 3-Bromoimidazo[1,2-a]pyridin-7-ol added to the carboy's waste tracking sheet. This is critical for EHS to calculate the total BTU/fuel value and halogen load for the commercial incinerator[6].

WasteRouting Start 3-Bromoimidazo[1,2-a]pyridin-7-ol Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Solvent Primary Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated No HalWaste Halogenated Organic Waste Carboy (EPA Compliant) Halogenated->HalWaste NonHalogenated->HalWaste *Must route to Halogenated due to Bromine in solute

Fig 2. Logical decision tree for routing 3-Bromoimidazo[1,2-a]pyridin-7-ol waste streams.

Trust and Verification in Lab Safety

Building a culture of safety requires moving beyond blind compliance to understanding the why behind the protocols. By recognizing that the bromine atom in 3-Bromoimidazo[1,2-a]pyridin-7-ol fundamentally alters the thermal degradation profile of your waste, your team can prevent catastrophic incinerator failures and environmental contamination. Always consult your institution's specific EHS guidelines, as local municipal codes may impose even stricter thresholds than federal EPA standards.

References

  • BLD Pharmatech. "1785180-00-8 | 2-Bromoimidazo[1,2-a]pyridin-6-ol - BLDpharm" (Contains cross-reference safety data for 3-Bromoimidazo[1,2-a]pyridin-7-ol CAS 1784976-57-3). bldpharm.com.
  • BLD Pharmatech. "4926-47-0 | 3-Bromoimidazo[1,2-a]pyridine | BLD Pharm" (Hazard Statements). bldpharm.com.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov.
  • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". epa.gov.
  • Vanda, D., et al. "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases". European Journal of Medicinal Chemistry, ResearchGate.

Sources

Handling

Advanced Handling and PPE Architecture for 3-Bromoimidazo[1,2-a]pyridin-7-ol

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often provide boilerplate advice that lacks operational context. 3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often provide boilerplate advice that lacks operational context. 3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) is a highly valuable heterocyclic building block used extensively in drug discovery, particularly in the synthesis of kinase inhibitors. However, its brominated imidazopyridine scaffold presents specific physicochemical hazards [1].

This guide provides a causality-driven, self-validating framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal protocols. By understanding the why behind each safety measure, laboratory professionals can build inherently safer and more efficient experimental systems.

Physicochemical Hazard Profiling

Before donning any equipment, we must establish the chemical and physical realities of the compound. The hazards of 3-Bromoimidazo[1,2-a]pyridin-7-ol are dictated by its fine powder morphology and its halogenated aromatic structure [1].

Table 1: Chemical Profile & Hazard Causality

Property / GHS HazardDetailOperational Implication & Causality
CAS Number 1784976-57-3Unique identifier required for strict inventory tracking and waste stream segregation.
Molecular Formula C7H5BrN2OThe presence of the bromine atom dictates that all waste must be classified as Halogenated Organics.
Physical State Solid (Powder)Fine powders are highly susceptible to static-induced aerosolization, creating an immediate inhalation risk during transfer.
H302 Harmful if swallowedMandates strict isolation protocols; cross-contamination to lab surfaces must be prevented to avoid accidental ingestion.
H315 / H319 Causes skin/serious eye irritationThe lipophilic nature of the brominated ring allows it to interact with lipid bilayers in the skin and corneas, necessitating impermeable barriers.
H335 May cause respiratory irritationInhalation of micro-particulates can cause severe mucosal inflammation. Open-bench handling is strictly prohibited.

The State-Dependent PPE Matrix

A common operational failure in drug development labs is treating a chemical's hazard profile as static. In reality, the risk—and therefore the required PPE—changes drastically depending on whether 3-Bromoimidazo[1,2-a]pyridin-7-ol is in its solid state or dissolved in a carrier solvent.

G Chem 3-Bromoimidazo[1,2-a] pyridin-7-ol Solid Solid State (Powder) Chem->Solid Solution Solution State (DMSO/DMF) Chem->Solution Haz1 Aerosolization (H335) Solid->Haz1 Haz2 Skin/Eye Irritation (H315, H319) Solid->Haz2 Solution->Haz2 Haz3 Dermal Absorption (Carrier Effect) Solution->Haz3 PPE1 Fume Hood & N95/P100 Mask Haz1->PPE1 PPE2 Double Nitrile Gloves & Safety Goggles Haz2->PPE2 PPE3 Butyl/Neoprene Gloves (Solvent Rated) Haz3->PPE3

PPE selection logic for 3-Bromoimidazo[1,2-a]pyridin-7-ol based on physical state.

PPE Specifications and Causality

Table 2: Required PPE and Justification

PPE CategorySpecificationCausality (Why this specific item?)
Hand Protection (Solid) Double Nitrile Gloves (min 4 mil)Nitrile provides excellent resistance to solid brominated heterocycles. Double gloving allows the outer contaminated glove to be shed immediately after weighing.
Hand Protection (Solution) Butyl Rubber or NeopreneIf dissolved in DMSO or DMF, these solvents act as "chemical vehicles," carrying the solute rapidly through standard nitrile. Butyl rubber is required to block the solvent carrier.
Eye Protection ANSI Z87.1 tight-fitting gogglesStandard safety glasses leave gaps. Goggles prevent aerosolized micro-dust from settling on the ocular mucosa (mitigating H319).
Respiratory Fume Hood (Face velocity >80 fpm)Prevents inhalation (H335). If a hood is unavailable (e.g., during a bulk spill), a half-mask respirator with P100 particulate filters is mandatory.

Self-Validating Operational Protocols

To ensure absolute safety, every procedure must be a self-validating system. This means the protocol includes built-in checks to confirm that the safety measures are actively working before the operator proceeds to the next step.

Protocol A: Precision Weighing and Transfer

Objective: Transfer the solid powder without generating static-induced aerosols or contaminating the balance.

  • Environmental Setup: Clear the analytical balance area inside the fume hood.

    • Validation Check: Hold a Kimwipe near the bottom sash of the fume hood; it must pull inward steadily, confirming negative pressure.

  • Static Mitigation: Wipe the interior of the balance and the weighing boat with an anti-static gun or a slightly damp lint-free cloth. Causality: 3-Bromoimidazo[1,2-a]pyridin-7-ol powder can hold a static charge, causing it to "jump" and aerosolize when a spatula approaches.

  • Donning: Apply double nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the powder into the weighing boat.

  • Sealing: If transferring to a reaction vessel outside the hood, cap the vial inside the hood before moving it.

  • Decontamination: Wipe the spatula and balance pan with an isopropanol-soaked wipe.

    • Validation Check: The balance must return to a stable, exact 0.0000 g after the boat is removed, confirming no microscopic powder residue was left on the pan.

Protocol B: Solution Preparation (DMSO/DMF)

Objective: Dissolve the compound safely while mitigating the enhanced dermal absorption risk.

  • Glove Swap: Remove the outer nitrile glove and replace it with a solvent-rated Butyl rubber glove. Causality: DMSO will permeate nitrile in seconds, dragging the dissolved brominated compound directly into your bloodstream.

  • Addition: Slowly add the solvent to the sealed vial via a syringe, or open the vial strictly inside the fume hood to add solvent.

  • Agitation: Vortex the closed vial. Do not use an open beaker for sonication, as this can generate toxic micro-droplets.

    • Validation Check: Inspect the vial for complete dissolution (a clear, homogenous liquid). Check the exterior of the vial with a dry wipe; the wipe should show no discoloration, validating the exterior is uncontaminated.

Lifecycle Management: Spill Response and Disposal

Immediate Spill Response (Solid State)
  • Isolation: Step back and allow the fume hood to clear any immediate aerosolized dust.

  • Containment: Do not dry sweep. Dry sweeping forces the powder into the air. Instead, gently cover the spilled powder with absorbent paper towels slightly dampened with water or ethanol.

  • Collection: Use a disposable plastic scoop to transfer the damp mass into a hazardous waste container.

  • Neutralization: Wash the affected surface with a mild alkaline solution (5% sodium bicarbonate) to neutralize any acidic byproducts, followed by a water rinse.

    • Validation Check: Swipe the cleaned area with a clean, damp white cloth. The cloth must remain completely pristine, indicating total removal of the chemical.

Disposal Plan

Due to the molecular structure (C7H5BrN2O), this compound cannot be disposed of in standard organic waste.

  • Segregation: All liquid waste and contaminated solid consumables (gloves, wipes, weighing boats) must be placed in containers strictly designated for Halogenated Organic Waste .

  • Labeling: Containers must be explicitly labeled: "Hazardous Waste: Halogenated Organics (Contains Brominated Imidazopyridine derivatives)."

  • Storage: Store waste in secondary containment trays away from strong oxidizing agents, as oxidation can release highly toxic hydrogen bromide (HBr) gas.

References

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